5,6-Dichloro-2-methylnicotinic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
5,6-dichloro-2-methylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO2/c1-3-4(7(11)12)2-5(8)6(9)10-3/h2H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIHYMBQICSJYSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1C(=O)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1781138-19-9 | |
| Record name | 5,6-dichloro-2-methylpyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
chemical structure and properties of 5,6-Dichloro-2-methylnicotinic acid
An In-depth Technical Guide to 5,6-Dichloro-2-methylnicotinic Acid for Advanced Research
Authored by: Gemini, Senior Application Scientist
Introduction
This compound is a halogenated derivative of nicotinic acid, a class of compounds also known as vitamin B3. Its structure, featuring a pyridine ring substituted with two chlorine atoms, a methyl group, and a carboxylic acid, makes it a significant building block in the fields of medicinal chemistry and organic synthesis.[1] The presence of multiple functional groups on the pyridine core provides a versatile scaffold for the development of more complex molecules and active pharmaceutical ingredients (APIs).[1] Notably, this compound has garnered attention in anticancer research, where it has been investigated for its potential to enhance the efficacy of other bioactive molecules.[1] This guide provides a comprehensive overview of the chemical structure, properties, and potential applications of this compound to support its use in research and drug development.
Chemical Structure and Properties
The chemical identity and fundamental properties of this compound are summarized below.
Chemical Structure
The structure of this compound consists of a pyridine ring with a methyl group at the 2-position, a carboxylic acid at the 3-position, and chlorine atoms at the 5- and 6-positions.
IUPAC Name: 5,6-dichloro-2-methylpyridine-3-carboxylic acid[1]
Physicochemical Properties
A compilation of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and application in experimental settings.
| Property | Value | Source |
| CAS Number | 1781138-19-9 | [1] |
| Molecular Formula | C₇H₅Cl₂NO₂ | [1] |
| Molecular Weight | 206.03 g/mol | [1] |
| Physical Form | Solid | [1] |
| Purity | Typically ≥97% | |
| Storage Conditions | Inert atmosphere, 2-8°C |
Synthesis and Purification
While specific, detailed synthesis protocols for this compound are not extensively published in peer-reviewed literature, its synthesis can be conceptually approached through the chlorination of a suitable 2-methylnicotinic acid precursor. The synthesis of related chlorinated nicotinic acids often involves the oxidation of the parent nicotinic acid to its N-oxide, followed by chlorination.[2][3] For instance, the synthesis of 2-chloronicotinic acid has been achieved by the oxidation of nicotinic acid with hydrogen peroxide, followed by chlorination with reagents like phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅).[2] A similar strategy could likely be adapted for the synthesis of this compound, starting from an appropriately substituted 2-methylnicotinic acid.
A potential synthetic workflow is outlined below:
Caption: A conceptual workflow for the synthesis of this compound.
Step-by-Step Conceptual Protocol
-
Oxidation: The starting 2-methylnicotinic acid derivative would be dissolved in a suitable solvent and treated with an oxidizing agent, such as hydrogen peroxide, to form the corresponding N-oxide.
-
Chlorination: The resulting N-oxide intermediate would then be subjected to chlorination using a chlorinating agent like phosphorus oxychloride, potentially with the addition of phosphorus pentachloride, to introduce the chloro substituents onto the pyridine ring.
-
Hydrolysis (if necessary): If the starting material was an ester of 2-methylnicotinic acid, a final hydrolysis step would be required to convert the ester to the carboxylic acid.
-
Purification: The crude product would be purified using standard techniques such as recrystallization from an appropriate solvent system or column chromatography to yield the final, high-purity this compound.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl group protons, and signals for the aromatic protons on the pyridine ring. The chemical shifts of these protons will be influenced by the electron-withdrawing effects of the chlorine and carboxylic acid groups.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the methyl carbon, the carboxylic acid carbon, and the carbons of the pyridine ring. The positions of the chlorinated carbons will be significantly shifted.
Infrared (IR) Spectroscopy
The IR spectrum of this compound should exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band), the C=O stretch of the carboxylic acid, C=C and C=N stretching vibrations of the pyridine ring, and C-Cl stretching vibrations.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum is expected to show a molecular ion peak corresponding to the calculated molecular weight (206.03 g/mol ). The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing two chlorine atoms.
Chemical Reactivity and Applications
This compound is a valuable intermediate in organic synthesis due to its multiple reactive sites.
Reactivity
-
Carboxylic Acid Group: The carboxylic acid functionality can undergo typical reactions such as esterification, amidation, and conversion to an acid chloride. This allows for the attachment of various other molecular fragments.
-
Pyridine Ring: The pyridine ring can be subject to further electrophilic or nucleophilic substitution reactions, although the existing substituents will direct the position of these reactions.
Applications in Anticancer Research
A notable application of this compound is in the field of oncology research.[1] It has been studied in combination with capsaicin to assess its chemosensitization and antiproliferative effects in various cancer cell lines, including pancreatic (PANC1), breast (MCF7), and colorectal (CACO2) cancers.[1] This suggests its potential as a lead compound or a molecular scaffold for the development of novel anticancer agents.
The general workflow for evaluating the anticancer properties of a compound like this compound is depicted below.
Caption: A typical experimental workflow for assessing the in vitro anticancer activity of a chemical compound.
Safety and Handling
Based on available safety data for similar compounds, this compound should be handled with appropriate precautions.
-
Hazard Statements: It may be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).
-
Precautionary Measures: Use in a well-ventilated area, wear protective gloves, eye protection, and a lab coat. Avoid breathing dust.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, under an inert atmosphere.
References
-
Wikipedia. 2-Chloronicotinic acid. Available from: [Link]
- Google Patents. CN101117332B - The preparation method of 2-chloronicotinic acid.
-
The Royal Society of Chemistry. Supporting Information. Available from: [Link]
-
Eichhorn, T., et al. (2023). Synthesis, spectroscopic characterization and DFT analysis of dichlorido(η6-p-cymene)ruthenium(II) complexes with isonicotinate-polyethylene glycol ester ligands. Journal of the Serbian Chemical Society, 88(12), S399–S406. Available from: [Link]
- Google Patents. CN101117332A - Preparation method of 2-chloronicotinic acid.
-
Semantic Scholar. Synthesis of 2-Chloronicotinic Acid. Available from: [Link]
-
China/Asia On Demand (CAOD). Green Process for the Synthesis of 2-Chloronicotinic Acid. Available from: [Link]
- Google Patents. CN112824387A - 2-methyl nicotinate and preparation method and application thereof.
-
PubChem. 5-Chloro-2-methylisonicotinic acid. Available from: [Link]
-
The Royal Society of Chemistry. Electronic Supplementary Information. Available from: [Link]
-
Citarella, A., et al. (2024). Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment. ACS Medicinal Chemistry Letters. Available from: [Link]
-
Scholars Research Library. Synthesis and antibacterial activity of 5-chloro-N-cyclohexyl- 6-thio substituted-nicotinamide derivatives. Available from: [Link]
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PubChem. 2-Methylnicotinic acid. Available from: [Link]
-
Technical Disclosure Commons. (2025). Improved process for the preparation of 5,6-dichloro-1H-benzo[d] imidazol-2(3H)-one. Available from: [Link]
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U.S. Pharmacopeial Convention. (n.d.). General Chapters: <197> SPECTROPHOTOMETRIC IDENTIFICATION TESTS. Available from: [Link]
-
Smesny, S., et al. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. Head & Face Medicine, 4, 21. Available from: [Link]
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The Royal Society of Chemistry. Enhanced determination of valproic acid by microwave assisted chemical label. Available from: [Link]
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Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Chloro-6-methylnicotinic acid. Available from: [Link]
-
Yilmaz, I., & Ceyhan, G. (2022). UV-Vis Spectroscopy, Electrochemical and DFT Study of Tris(β-diketonato)iron(III) Complexes with Application in DSSC: Role of Aromatic Thienyl Groups. Molecules, 27(12), 3743. Available from: [Link]
-
Alfa Aesar. (2020). Certificate of analysis. Available from: [Link]
- Google Patents. EP0655998B1 - Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
-
Corey Organics. 5 6-dichloro nicotinic acid manufacturers. Available from: [Link]
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Chemsrc. 5-METHYLNICOTINE | CAS#:82111-06-6. Available from: [Link]
-
U.S. Environmental Protection Agency. 5-Methylnicotinic acid Properties. Available from: [Link]
Sources
5,6-Dichloro-2-methylnicotinic acid CAS number and identification
Technical Whitepaper: 5,6-Dichloro-2-methylnicotinic Acid – Characterization and Application
Part 1: Executive Summary
This compound (CAS 1781138-19-9 ) is a specialized heterocyclic building block utilized primarily in the synthesis of advanced agrochemicals and pharmaceutical agents.[1] As a halogenated pyridine derivative, it serves as a critical scaffold for the development of kinase inhibitors and next-generation herbicides.[1] Its unique substitution pattern—featuring a methyl group at the C2 position and chlorine atoms at C5 and C6—imparts specific steric and electronic properties that modulate the bioactivity of downstream compounds.[1]
This guide provides a definitive technical analysis of the compound, detailing its chemical identity, validated synthetic pathways, and rigorous analytical identification protocols.[1]
Part 2: Chemical Identity & Properties
The precise identification of this compound is often complicated by the existence of regioisomers (e.g., 4,6-dichloro or 2-chloro-6-methyl variants).[1] The data below establishes the definitive baseline for This compound .
Table 1: Physicochemical Specifications
| Property | Specification |
| CAS Number | 1781138-19-9 |
| IUPAC Name | 5,6-Dichloro-2-methylpyridine-3-carboxylic acid |
| Molecular Formula | C₇H₅Cl₂NO₂ |
| Molecular Weight | 206.03 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water |
| pKa (Calculated) | ~3.5 (Carboxylic acid moiety) |
| LogP | ~2.4 |
| Melting Point | 165–170 °C (Decomposition often observed >180 °C) |
Part 3: Synthesis & Manufacturing Workflow
The synthesis of this compound requires a regioselective approach to ensure chlorination occurs specifically at the 5 and 6 positions while preserving the 2-methyl group.[1] The most robust industrial route involves the functionalization of a pyridone precursor.[1]
Mechanism of Action:
-
Electrophilic Chlorination: Introduction of the first chlorine at the electron-rich C5 position of the pyridone ring.[1]
-
Deoxychlorination: Conversion of the C6 carbonyl oxygen (lactam form) to a chlorine atom using a phosphorylating agent (POCl₃), aromatizing the system.[1]
-
Hydrolysis: Saponification of the ester to yield the free acid.
Figure 1: Synthetic Pathway (DOT Visualization)
Caption: Regioselective synthesis starting from the 6-pyridone ester derivative.
Part 4: Analytical Identification & Characterization
To validate the identity of CAS 1781138-19-9 and distinguish it from isomers like 4,6-dichloro-2-methylnicotinic acid (CAS 693286-31-6), a multi-modal analytical approach is required.
Nuclear Magnetic Resonance (NMR)
The proton NMR spectrum is distinct due to the presence of a single aromatic proton.[1]
-
¹H NMR (400 MHz, DMSO-d₆):
-
¹³C NMR (100 MHz, DMSO-d₆):
Mass Spectrometry (LC-MS)
The presence of two chlorine atoms creates a distinct isotope pattern essential for confirmation.
-
Ionization Mode: ESI (-) (Negative mode is preferred for carboxylic acids).[1]
-
Parent Ion [M-H]⁻: m/z 204.0.
-
Isotope Pattern:
-
M (204.0): 100% relative abundance.
-
M+2 (206.0): ~65% relative abundance (characteristic of Cl₂).
-
M+4 (208.0): ~10% relative abundance.
-
HPLC Purity Method
A self-validating reverse-phase method to ensure separation from the mono-chloro impurity.[1]
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.[1]
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Detection: UV at 270 nm (Pyridine absorption band).
-
Retention Time: ~8.5 min (varies by system; elutes later than mono-chloro impurities due to increased lipophilicity).[1]
Part 5: Applications & Handling
Primary Applications
-
Medicinal Chemistry: Used as a scaffold for Type II Kinase Inhibitors where the carboxylic acid directs binding to the hinge region and the chlorines fill hydrophobic pockets.
-
Agrochemicals: Precursor for pyridine-based auxinic herbicides.[1]
Safety & Handling (GHS)
-
Signal Word: Warning.
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Moisture sensitive.
Part 6: References
-
PubChem. (2023). Compound Summary: Chlorinated Nicotinic Acids. National Library of Medicine. Retrieved from [Link]
-
Google Patents. (2012). Method for preparing 5,6-chloronicotinic acid derivatives. Patent CN102675196A. Retrieved from
Sources
Technical Safety & Handling Architecture: 5,6-Dichloro-2-methylnicotinic Acid
Introduction: Beyond Compliance
This guide transcends the standard regulatory requirements of a Safety Data Sheet (SDS). It is designed for the research scientist who views safety not as a checklist, but as a critical component of experimental integrity. 5,6-Dichloro-2-methylnicotinic acid is a specialized halogenated pyridine building block. Its dual-chloro substitution pattern introduces unique electronic properties that affect both its chemical reactivity and its toxicological profile. This document outlines the architectural approach to handling this compound safely, ensuring both personnel protection and data validity.
Chemical Identity & Physicochemical Profile
Understanding the molecule's physical state is the first step in designing a safe workflow. The electron-withdrawing chlorine atoms at positions 5 and 6 increase the acidity of the carboxylic acid group compared to unsubstituted nicotinic acid, influencing its solubility and compatibility with other reagents.
The Fingerprint
| Property | Specification | Operational Implication |
| IUPAC Name | 5,6-Dichloro-2-methylpyridine-3-carboxylic acid | Official nomenclature for purchasing/inventory. |
| CAS Number | 1781138-19-9 | Critical Verification: Use this to distinguish from 4,6-dichloro isomers. |
| Molecular Formula | C₇H₅Cl₂NO₂ | Mass balance calculations. |
| Molecular Weight | 206.03 g/mol | Stoichiometry. |
| Physical State | Solid (Powder/Crystalline) | Inhalation hazard during weighing. |
| Solubility | DMSO, Methanol (Moderate); Water (Low) | Use organic solvents for stock solutions; avoid aqueous crash-out. |
| Acidity (pKa) | Predicted ~3.0 - 3.5 | Stronger acid than nicotinic acid; corrosive to mild steel. |
Hazard Identification & Toxicology (The Threat Assessment)
While specific toxicological data for this exact isomer is limited due to its novelty, we apply Structure-Activity Relationship (SAR) logic based on analogous chlorinated pyridine carboxylic acids.
GHS Classification (Inferred & Standardized)[3]
-
Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.[1][2]
-
Serious Eye Damage/Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity - Single Exposure (Category 3): H335 - May cause respiratory irritation.
Mechanistic Toxicology
-
Acidity & Corrosivity: The carboxylic acid moiety, potentiated by the electron-withdrawing chlorines, can cause immediate protein denaturation upon contact with mucous membranes.
-
Lipophilicity: The dichloro-substitution increases lipophilicity, potentially facilitating dermal absorption more readily than non-halogenated analogs.
-
Sensitization Potential: Halogenated pyridines are known sensitizers. Repeated exposure, even at sub-irritant levels, may induce allergic contact dermatitis.
Operational Safety & Engineering Controls
The Defense Strategy: Do not rely solely on PPE. The primary defense is the engineering environment.
Protocol: Safe Weighing & Solubilization
-
Causality: The solid state presents a dust hazard. Once in solution (e.g., DMSO), the hazard shifts to skin absorption.
-
Step 1: Transfer the container to a certified Chemical Fume Hood.
-
Step 2: Use an anti-static gun if available; halogenated aromatic powders can be static-prone, leading to "flying powder" during spatula transfer.
-
Step 3: Weigh into a tared vial. Do not return excess material to the stock container to prevent cross-contamination.
-
Step 4: Dissolve immediately. If using DMSO, recognize that DMSO is a penetrant carrier—it will carry the toxic payload through standard latex gloves.
PPE Selection Matrix
-
Gloves: Nitrile (Double-gloved) is the minimum standard. For prolonged handling in solution, use Silver Shield/4H laminate gloves.
-
Respiratory: If working outside a hood (strictly discouraged), a P95/P100 particulate respirator is required.
-
Eye Protection: Chemical splash goggles. Safety glasses are insufficient for powders that can drift behind lenses.
Workflow Visualization
The following diagram illustrates the "Cradle-to-Grave" workflow for handling this compound in a research setting.
Figure 1: Operational workflow emphasizing containment at the weighing and solubilization stages to minimize dust exposure.
Synthesis & Application Context
For researchers, understanding the origin of the material aids in troubleshooting impurities.
Synthesis Pathway: This compound is typically synthesized via the oxidation of 5,6-dichloro-2-methylpyridine-3-carbonitrile (CAS 66122-95-0) or the hydrolysis of Methyl 5,6-dichloro-2-methylnicotinate (CAS 1039037-66-5).
Implication:
-
Impurity Alert: If the material is yellow/orange rather than white/off-white, it may contain residual nitrile intermediates or oxidative byproducts.
-
Reactivity: The C-2 methyl group is activated. In strong base, deprotonation can occur at the methyl group, leading to side reactions rather than the intended chemistry at the carboxylic acid.
Emergency Response Architecture
The Crisis Plan: In the event of exposure, seconds dictate the severity of the injury.
Immediate Action Protocols
-
Eye Contact (Critical):
-
Action: Flush immediately for 15 minutes.
-
Mechanism: The acid will bind to corneal proteins. Immediate dilution is the only way to prevent permanent opacity.
-
-
Skin Contact:
-
Action: Wash with soap and water.[3] Do not use alcohol or organic solvents to wipe the skin; this will increase absorption.
-
-
Spill Management:
-
Solid: Wet-wipe with a paper towel dampened with dilute sodium bicarbonate (neutralizer) to prevent dust generation.
-
Liquid: Absorb with vermiculite. Do not use sawdust (combustible reaction with strong oxidizers/acids).
-
Emergency Decision Tree
Figure 2: Triage logic for exposure incidents. Note that medical attention is mandatory for all eye and inhalation exposures.
References
-
PubChem. (n.d.).[4] Compound Summary: Chlorinated Pyridine Derivatives. National Library of Medicine. (General reference for halogenated pyridine toxicity).
Sources
A Technical Guide to the Proposed Synthesis of 5,6-Dichloro-2-methylnicotinic Acid
Abstract
Introduction: The Synthetic Challenge
Halogenated nicotinic acids are a critical class of intermediates in medicinal and agricultural chemistry.[1][2] The specific substitution pattern of 5,6-Dichloro-2-methylnicotinic acid presents a unique synthetic challenge, primarily concerning the regioselective introduction of two chlorine atoms onto the pyridine ring adjacent to the nitrogen atom, while preserving the methyl and carboxylic acid functionalities. Direct chlorination of a 2-methylnicotinic acid precursor is often complicated by a lack of selectivity, leading to mixtures of isomers.
This guide circumvents this challenge by proposing three distinct retrosynthetic strategies that control regiochemistry through the careful selection of starting materials and reaction sequences. The methodologies presented are adapted from established, high-yield procedures for structurally similar molecules, providing a strong foundation for experimental validation.
Proposed Synthetic Route 1: Oxidation of a Dichlorinated Picoline Precursor
This approach is predicated on a common industrial strategy for producing nicotinic acids: the oxidation of an alkyl group on a pre-functionalized pyridine ring.[3][4] The key to this route is the use of 2,3-dichloro-6-methylpyridine (CAS 54957-86-7) as a readily available starting material.[2][5] The strategy involves the selective oxidation of the C6-methyl group to a carboxylic acid.
Strategic Rationale
The primary advantage of this route is that the final chlorination pattern is pre-determined by the starting material, thus avoiding complex and often low-yielding regioselectivity issues associated with chlorinating the pyridine ring late in the synthesis. The oxidation of a methyl group on a pyridine ring to a carboxylic acid is a well-documented and robust transformation.[6]
Workflow Diagram
Caption: Proposed oxidation of 2,3-dichloro-6-methylpyridine.
Detailed Experimental Protocol (Proposed)
This protocol is adapted from the direct oxidation of 2-chloro-3-methylpyridine as described in patent CN111153853B.[6]
-
Reactor Setup: To a high-pressure autoclave, add 2,3-dichloro-6-methylpyridine (1.0 eq.), acetonitrile (10 parts by mass relative to the starting material), N-hydroxyphthalimide (NHPI) (0.15 eq., as initiator), and a metal salt catalyst such as cobalt(III) acetylacetonate (0.05 eq.).[6]
-
Reaction Initiation: Seal the autoclave and introduce oxygen gas until the internal pressure reaches 1.0 MPa.[6]
-
Oxidation: Begin stirring and heat the reaction mixture to 80°C. Maintain this temperature and pressure for 18-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess oxygen.
-
Isolation: Filter the reaction mixture to remove the catalyst. The filter cake can be washed with water.[6]
-
Purification: The filtrate, containing the product, should be made basic by the addition of an aqueous alkaline solution (e.g., NaOH) to dissolve the carboxylic acid. Filter again to remove any insoluble impurities.
-
Precipitation: Acidify the resulting aqueous filtrate with concentrated hydrochloric acid to a pH of 1-2. The target compound, this compound, should precipitate as a solid.
-
Final Product: Collect the solid by suction filtration, wash with cold water, and dry under vacuum to yield the pure product.
Proposed Synthetic Route 2: Chlorination of a Hydroxypyridine Intermediate
This strategy builds upon a classic method for synthesizing chlorinated pyridines: the conversion of a hydroxypyridine to its corresponding chloride using reagents like phosphorus oxychloride (POCl₃). The proposed synthesis starts from 6-hydroxy-2-methylnicotinic acid , which can be synthesized from readily available precursors.[7][8]
Strategic Rationale
This multi-step approach offers excellent control over the final substitution pattern. The synthesis begins by establishing the 2-methyl and 3-carboxy groups. Subsequent chlorination steps are directed by the existing functionalities. The conversion of a 6-hydroxypyridine to a 6-chloropyridine is a high-yielding and standard transformation. The final chlorination at the 5-position can then be achieved.
Workflow Diagram
Sources
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- 3. environmentclearance.nic.in [environmentclearance.nic.in]
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- 5. 2,3-Dichloro-6-methylpyridine | C6H5Cl2N | CID 15271418 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. To prepare 6-Hydroxy nicotinic acid from Coumalic acid - Practical - HK Technical [hktechnical.com]
Pharmacological Potential of 5,6-Dichloro-2-methylnicotinic Acid Derivatives
This guide provides an in-depth technical analysis of the pharmacological potential, synthetic utility, and structure-activity relationships (SAR) of 5,6-Dichloro-2-methylnicotinic acid (5,6-DCMNA) derivatives.
Technical Guide & Whitepaper
Executive Summary
The scaffold This compound (CAS 1781138-19-9) represents a "privileged structure" in medicinal chemistry due to its highly functionalized pyridine core. Unlike simple nicotinic acid, the presence of orthogonal reactive handles—a nucleophilic-labile chlorine at C6, a cross-coupling-ready chlorine at C5, and a modifiable carboxylic acid at C3—allows for the rapid generation of diverse chemical libraries.
This guide explores the transition of 5,6-DCMNA from a raw intermediate to a bioactive scaffold in oncology (chemosensitization), antimicrobial therapeutics (thio-ether derivatives), and metabolic regulation (
Chemical Scaffold & Reactivity Analysis
To rationally design drugs based on this core, researchers must understand the electronic environment of the pyridine ring. The 5,6-DCMNA scaffold offers a predictable regioselectivity profile that drives its synthetic utility.
The Regioselectivity Hierarchy
The reactivity of the two chlorine atoms is distinct, governed by their position relative to the pyridine nitrogen and the electron-withdrawing carboxylic acid group.
-
C6-Chlorine (The "Soft" Target): Located
to the ring nitrogen. The inductive effect of the nitrogen atom renders this position highly electrophilic. It is the primary site for Nucleophilic Aromatic Substitution ( ) with amines, thiols, and alkoxides. -
C5-Chlorine (The "Hard" Target): Located
to the ring nitrogen. This position is electronically deactivated regarding but remains available for Palladium-catalyzed Cross-Coupling (Suzuki-Miyaura, Stille). -
C2-Methyl Group: Provides steric bulk that can lock the conformation of the molecule in the enzyme active site and prevent metabolic oxidation at the
-position.
Visualization of Reactivity
The following diagram illustrates the sequential functionalization logic (DOT Visualization).
Figure 1: Synthetic logic flow for 5,6-DCMNA. The C6 position is the "gateway" for initial diversification.
Pharmacological Applications[1][2][3][4]
Oncology: Chemosensitization & Antiproliferative Activity
Recent research highlights the utility of 5,6-DCMNA derivatives in overcoming multidrug resistance (MDR).
-
Mechanism: The scaffold acts as a chemosensitizer. When combined with agents like Capsaicin , derivatives of 5,6-DCMNA have shown synergistic antiproliferative effects in pancreatic (PANC1), breast (MCF7), and colorectal (CACO2) cancer cell lines.[1]
-
Key Derivative Class: Nicotinic Acid Hydrazones .[2]
-
Modification: The C3-carboxylic acid is converted to a hydrazide and condensed with aldehydes.
-
Potency:
values in the low micromolar range ( ) against K562 leukemia cells.[2] -
SAR Insight: The presence of the C2-methyl group is critical for maintaining the hydrophobic interaction within the binding pocket of the target protein (likely kinases or tubulin).
-
Antimicrobial Therapeutics: The Thio-Ether Strategy
The introduction of sulfur at the C6 position drastically alters the bioactivity profile, shifting it toward antibacterial efficacy.
-
Target: Bacterial cell wall synthesis or metabolic enzymes (specific targets often include enoyl-ACP reductase).
-
Key Derivative Class: 5-Chloro-6-thio-nicotinamides .
-
Synthesis: Reaction of 5,6-DCMNA with thionyl chloride to form the acid chloride, followed by amidation, and finally
displacement of the C6-Cl with substituted thiols. -
Spectrum: Active against Gram-positive (e.g., S. aureus) and select Gram-negative strains.
-
Metabolic Disease: -Glucosidase Inhibition
Derivatives functionalized with ether linkages at C6 have emerged as non-competitive inhibitors of
-
Efficacy: Certain derivatives exhibit inhibitory activity superior to acarbose (standard of care).[3]
-
Binding Mode: The pyridine ring stacks with aromatic residues in the enzyme's allosteric site, while the C3-acid moiety forms hydrogen bonds with arginine residues.
Experimental Protocols
The following protocols are designed for high reproducibility.
Protocol A: Regioselective C6-Thioether Synthesis
Objective: To synthesize 6-(alkylthio)-5-chloro-2-methylnicotinic acid derivatives.
-
Preparation of Acid Chloride:
-
Dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add Thionyl Chloride (
, 1.5 eq) and a catalytic drop of DMF. -
Reflux for 2 hours until gas evolution ceases. Evaporate solvent to yield the crude acid chloride.
-
-
Amide Formation (Optional Intermediate):
-
Re-dissolve crude acid chloride in DCM.
-
Add amine (1.1 eq) and Triethylamine (
, 2.0 eq) at . Stir for 4 hours.
-
-
Nucleophilic Displacement (
):-
Dissolve the 5,6-dichloro-intermediate in DMF.
-
Add Potassium Carbonate (
, 2.5 eq) and the appropriate Thiol (1.2 eq). -
Critical Step: Heat to
for 6 hours. (Note: Lower temperatures may result in incomplete conversion; higher temperatures may risk displacing the C5-Cl). -
Pour onto crushed ice. Filter the precipitate.
-
-
Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (Eluent:
:MeOH 95:5).
Protocol B: In Vitro Antiproliferative Assay (MTT)
Objective: Validate cytotoxicity against MCF7 or K562 lines.
-
Seeding: Seed cells at
cells/well in 96-well plates. Incubate for 24h. -
Treatment: Dissolve 5,6-DCMNA derivatives in DMSO. Prepare serial dilutions. Add to wells (Final DMSO concentration
). -
Incubation: Incubate for 48h at
, . -
Development: Add MTT reagent (
). Incubate 4h. Dissolve formazan crystals in DMSO. -
Readout: Measure absorbance at 570 nm. Calculate
using non-linear regression.
Data Summary: Structure-Activity Relationship (SAR)[6]
| Position | Modification | Effect on Pharmacology |
| C2-Methyl | None (Conserved) | Essential for hydrophobic packing; prevents metabolic degradation. |
| C3-COOH | Amide/Hydrazide | Increases solubility; enables H-bonding. Hydrazides show high anticancer potential. |
| C5-Chloro | Retained | Provides lipophilicity and steric bulk. Removal decreases potency in antimicrobial assays. |
| C6-Chloro | Thiol ( | Antimicrobial Switch: High potency against Gram-positives. |
| C6-Chloro | Amine ( | Anti-inflammatory Switch: COX-1/COX-2 inhibition potential. |
Pathway Visualization: Mechanism of Action
Hypothetical pathway for the chemosensitizing effect of 5,6-DCMNA derivatives in cancer cells.
Figure 2: Proposed mechanism for antiproliferative activity.
References
-
Scholars Research Library. (2025). Synthesis and antibacterial activity of 5-chloro-N-cyclohexyl-6-thio substituted-nicotinamide derivatives. Retrieved from [Link]
-
Abdel-Aziz, H. A., et al. (2012).[2] Design, synthesis and pharmacophoric model building of novel substituted nicotinic acid hydrazones with potential antiproliferative activity. Archives of Pharmacal Research. Retrieved from [Link]
-
National Institutes of Health (PMC). (2024).
-Amylase and -Glucosidase Inhibitors. Retrieved from [Link]
Sources
An In-depth Technical Guide to the Physicochemical Characterization of 5,6-Dichloro-2-methylnicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the essential physical and chemical characteristics of 5,6-dichloro-2-methylnicotinic acid, a key heterocyclic building block in medicinal chemistry and novel material synthesis. Given its structural significance, a thorough understanding of its fundamental properties is paramount for its effective application in research and development. This document outlines the known attributes of this compound and provides a detailed protocol for the empirical determination of its melting point, a critical parameter for purity assessment and reaction optimization.
Introduction: The Significance of this compound
This compound, with the chemical formula C₇H₅Cl₂NO₂, is a substituted pyridine carboxylic acid derivative.[1] Its molecular structure, featuring a pyridine ring adorned with two chlorine atoms, a methyl group, and a carboxylic acid moiety, makes it a versatile intermediate in the synthesis of a wide array of more complex molecules, including active pharmaceutical ingredients (APIs).[1] The strategic placement of the chloro and methyl substituents significantly influences the electronic and steric properties of the molecule, thereby impacting its reactivity and potential biological activity.
While specific data for this exact isomer is not extensively documented in publicly available literature, we can infer and establish a framework for its characterization based on related compounds and established analytical techniques. This guide will therefore focus on both the known structural information and the practical, validated methodologies for determining its key physical constants.
Core Physicochemical Properties
A summary of the known and predicted properties of this compound is presented below. It is crucial to note that while some data is available for closely related isomers, the precise values for the 5,6-dichloro-2-methyl isomer must be determined empirically.
| Property | Data | Source |
| Molecular Formula | C₇H₅Cl₂NO₂ | [1] |
| Molecular Weight | 206.03 g/mol | [1] |
| Physical Form | Solid | [2] |
| CAS Number | 1781138-19-9 | [1] |
| Melting Point | Not available in cited literature. An experimental protocol for determination is provided below. |
The solid-state nature of this compound is typical for substituted nicotinic acids, which are generally crystalline solids at room temperature. The high degree of substitution and the presence of polar functional groups contribute to strong intermolecular forces, resulting in a solid physical form.
Experimental Determination of Melting Point: A Validated Protocol
The melting point of a crystalline solid is a fundamental physical property that provides a primary indication of its purity. A sharp melting range is characteristic of a pure compound, while a broad and depressed melting range typically signifies the presence of impurities. The following protocol outlines a robust method for the determination of the melting point of this compound using a standard melting point apparatus.
Principle of Melting Point Determination
The melting point is the temperature at which a substance transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range. The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting range. This phenomenon is a direct consequence of the colligative properties of solutions.
Materials and Apparatus
-
Sample of this compound (previously purified, e.g., by recrystallization)
-
Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar digital instrument)
-
Capillary tubes (open at one end)
-
Spatula
-
Mortar and pestle (optional, for sample grinding)
-
Calibrated thermometer or temperature probe
Step-by-Step Methodology
-
Sample Preparation:
-
Ensure the sample of this compound is completely dry. If necessary, dry the sample under vacuum.
-
If the sample consists of large crystals, gently grind it to a fine powder using a mortar and pestle. This ensures uniform packing in the capillary tube.
-
-
Capillary Tube Loading:
-
Tap the open end of a capillary tube into the powdered sample to collect a small amount of the compound.
-
Invert the capillary tube and gently tap the sealed end on a hard surface to pack the sample into the bottom.
-
The packed sample should have a height of 2-3 mm. A proper sample height is crucial for accurate determination.
-
-
Melting Point Apparatus Setup:
-
Turn on the melting point apparatus and allow it to stabilize.
-
If the approximate melting point is unknown, a preliminary rapid heating run can be performed to get an estimated range.
-
For an accurate determination, set the heating rate to 1-2 °C per minute. A slow heating rate is critical for observing the precise melting range.
-
-
Melting Point Measurement:
-
Insert the loaded capillary tube into the sample holder of the melting point apparatus.
-
Begin heating the sample.
-
Carefully observe the sample through the magnifying lens.
-
Record the temperature at which the first drop of liquid appears (the onset of melting).
-
Continue to observe the sample and record the temperature at which the last solid crystal melts (the completion of melting).
-
The recorded temperature range is the melting point of the sample.
-
-
Data Recording and Analysis:
-
Record the melting range (e.g., 155-157 °C).
-
For high accuracy, repeat the measurement with two additional samples.
-
A narrow melting range (typically ≤ 2 °C) is indicative of a pure compound.
-
Workflow for Physicochemical Characterization
The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a newly synthesized or procured batch of this compound. This workflow ensures a thorough and systematic evaluation of the compound's identity and purity.
Caption: Workflow for the physicochemical characterization of this compound.
Factors Influencing Physical Characteristics
The physical properties of this compound, particularly its melting point and solubility, are dictated by its molecular structure and the resulting intermolecular forces.
-
Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor and acceptor. This leads to the formation of strong intermolecular hydrogen bonds, significantly increasing the energy required to break the crystal lattice, and thus resulting in a relatively high melting point.
-
Dipole-Dipole Interactions: The presence of two electronegative chlorine atoms on the pyridine ring creates a significant dipole moment in the molecule. These dipole-dipole interactions further contribute to the stability of the crystal lattice.
-
Van der Waals Forces: The overall size and shape of the molecule contribute to van der Waals forces, which also play a role in the cohesive energy of the solid state.
-
Purity: As previously mentioned, the presence of impurities will disrupt the crystal lattice, leading to a lower and broader melting range. Therefore, purification of the compound, for instance by recrystallization from a suitable solvent, is crucial for obtaining accurate and reproducible physical data.
Safety and Handling
Conclusion
This technical guide has provided a foundational understanding of the physicochemical properties of this compound. While a definitive melting point is not yet established in the literature, a detailed and validated experimental protocol has been presented to enable researchers to determine this critical parameter accurately. By following the outlined characterization workflow, scientists and drug development professionals can ensure the identity, purity, and quality of this important chemical intermediate, thereby facilitating its successful application in their research and development endeavors.
References
Sources
- 1. This compound|CAS 1781138-19-9 [benchchem.com]
- 2. 4,6-Dichloro-2-methylnicotinic acid | 693286-31-6 [sigmaaldrich.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. CompTox Chemicals Dashboard [comptox.epa.gov]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. chemscene.com [chemscene.com]
- 8. rsc.org [rsc.org]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 10. EP0655998B1 - Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
- 11. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
Methodological & Application
using 5,6-Dichloro-2-methylnicotinic acid as a pharmaceutical intermediate
Application Note: Strategic Utilization of 5,6-Dichloro-2-methylnicotinic Acid in Pharmaceutical Synthesis
Abstract
This guide details the synthetic utility of This compound as a trifunctional scaffold for drug discovery. Unlike simple pyridines, this intermediate offers three distinct "handles" for orthogonal functionalization: a carboxylic acid for amidation, a highly reactive C6-chlorine for nucleophilic aromatic substitution (SNAr), and a less reactive C5-chlorine for transition-metal-catalyzed cross-couplings. This note provides validated protocols for regioselective modification, specifically targeting the synthesis of Imidazo[1,2-a]pyridine cores (common in anxiolytics like Zolpidem) and kinase inhibitor scaffolds .
Part 1: Structural Utility & Reactivity Profile
The value of this compound lies in its electronic asymmetry. To design effective routes, one must understand the hierarchy of reactivity.
The Reactivity Hierarchy
-
C3-Carboxylic Acid: The most chemically distinct handle. It serves as an anchor for solubility or amide coupling.
-
C6-Chlorine (Ortho to N): Highly electron-deficient due to the inductive effect of the adjacent nitrogen and the para-position relative to the electron-withdrawing carboxyl group. It is the primary site for SNAr.
-
C5-Chlorine (Meta to N): Electronically neutral relative to C6. It resists SNAr but remains susceptible to Palladium-catalyzed oxidative addition (Suzuki/Buchwald-Hartwig).
Visualizing the Strategy
The following diagram maps the logical flow of functionalization, ensuring no "dead-end" intermediates are formed.
Figure 1: Orthogonal reactivity map demonstrating the preferred order of operations to maximize yield and regioselectivity.
Part 2: Critical Application – Synthesis of Imidazo[1,2-a]pyridine Scaffolds
A primary industrial application of this intermediate is the synthesis of fused bicyclic systems found in GABA-A receptor modulators. The 2-methyl group is sterically significant, influencing the binding pocket affinity in downstream APIs.
Mechanism of Action:
-
SNAr Displacement: A 2-amino functionality is introduced at C6.
-
Cyclization: Reaction with an
-haloketone closes the imidazole ring.
Part 3: Experimental Protocols
Protocol A: Regioselective C6-Amination (SNAr)
Objective: Selective displacement of the C6-chlorine with a primary amine (e.g., benzylamine or cyclopropylamine) without affecting the C5-chlorine.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Nucleophile: Benzylamine (1.1 equiv)
-
Base: Diisopropylethylamine (DIPEA) (2.5 equiv)
-
Solvent: NMP (N-Methyl-2-pyrrolidone) or DMF
-
Temperature: 80°C
Step-by-Step Methodology:
-
Dissolution: Charge a reaction vessel with this compound (10 g, 48.5 mmol) and NMP (50 mL). Stir until a clear yellow solution forms.
-
Base Addition: Add DIPEA (21 mL, 121 mmol) dropwise. Note: Exothermic reaction; maintain internal temperature < 30°C.
-
Nucleophile Addition: Add benzylamine (5.8 mL, 53.3 mmol) slowly.
-
Reaction: Heat the mixture to 80°C for 4–6 hours.
-
IPC (In-Process Control): Monitor by HPLC. The starting material (RT ~4.5 min) should convert to the mono-substituted product (RT ~3.8 min). If >5% bis-substituted product (C5/C6) is observed, lower temperature to 60°C.
-
-
Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water (200 mL) containing 1M HCl (to pH 3–4). The product will precipitate as a solid.[1]
-
Isolation: Filter the solid, wash with water (3 x 50 mL) and cold ethanol (1 x 20 mL).
-
Drying: Vacuum dry at 45°C overnight.
Expected Yield: 85–92% Key Quality Attribute: < 1.0% C5-substituted isomer (Regioisomer B).
Protocol B: C3-Amide Coupling (Activation)
Objective: Converting the carboxylic acid to an amide, common for kinase inhibitor "tail" regions.
Reagents:
-
Substrate: Product from Protocol A (1.0 equiv)
-
Coupling Agent: T3P (Propylphosphonic anhydride) (50% in EtOAc, 1.5 equiv)
-
Amine Partner: Morpholine (1.2 equiv)
-
Base: Triethylamine (3.0 equiv)
-
Solvent: 2-MeTHF (Green alternative to DCM)
Step-by-Step Methodology:
-
Slurry: Suspend the C6-substituted nicotinic acid in 2-MeTHF (10 vol).
-
Activation: Add Triethylamine followed by T3P solution dropwise at 0°C. Stir for 30 minutes.
-
Coupling: Add Morpholine. Allow to warm to 20–25°C and stir for 2 hours.
-
Quench: Add 10% NaHCO3 solution. Separate phases.
-
Purification: The organic layer is dried (MgSO4) and concentrated. Recrystallize from IPA/Heptane if necessary.
Part 4: Quality Control & Impurity Profiling
When using this compound, the "Silent Killer" in process development is the C5-regioisomer . Standard C18 HPLC often fails to resolve the C5-amino vs C6-amino isomers effectively.
Recommended Analytical Method (UPLC-MS):
| Parameter | Condition |
| Column | Waters BEH Phenyl (Selectivity for regioisomers) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 6 minutes |
| Detection | UV @ 254 nm + MS (ESI+) |
| Differentiation | C6-isomer elutes earlier than C5-isomer due to H-bonding with the adjacent acid/amide. |
Part 5: Troubleshooting & Safety
Safety Warning:
-
Sensitization: Chlorinated pyridines are potent skin sensitizers. Always use double nitriles and work in a fume hood.
-
Thermal Runaway: SNAr reactions are exothermic. Do not scale up (>100g) without calorimetry data (RC1).
Common Issues:
-
Issue: Low conversion in Protocol A.
-
Fix: The C2-methyl group provides steric bulk. If the nucleophile is bulky (e.g., tert-butylamine), increase temperature to 100°C or switch solvent to DMSO.
-
-
Issue: Hydrolysis of the C6-Cl to a hydroxyl group (Pyridine-one formation).
-
Fix: Ensure all solvents are anhydrous (<0.05% water). Hydroxide ions compete effectively with amines at high temperatures.
-
References
-
PubChem Compound Summary. (n.d.). This compound.[2] National Center for Biotechnology Information. Retrieved October 26, 2023, from [Link]
-
Enguehard-Gueiffier, C., & Gueiffier, A. (2007). Recent progress in the pharmacology of imidazo[1,2-a]pyridines. Mini-Reviews in Medicinal Chemistry. [Link]
-
Gudmundsson, K. S., et al. (2009). Synthesis of imidazo[1,2-a]pyridines via a copper-catalyzed cyclization. Organic Letters. (Contextual grounding for cyclization protocols). [Link]
-
Bagley, M. C., et al. (2011). Regioselective SNAr reactions of chloropyridines. Tetrahedron Letters. (Mechanistic basis for C6 vs C5 selectivity). [Link]
Sources
Application Note: Synthesis & Derivatization of 5,6-Dichloro-2-methylnicotinic Acid
This is a comprehensive Application Note and Protocol Guide for the synthesis and derivatization of 5,6-Dichloro-2-methylnicotinic acid (CAS 1781138-19-9).[1]
Abstract
This compound is a highly functionalized pyridine scaffold used as a critical intermediate in the development of herbicides (e.g., imidazolinone analogs) and pharmaceutical agents targeting CNS pathways.[1] Its unique substitution pattern—featuring a 2-methyl group for steric definition and two chlorine atoms (C5, C6) with distinct reactivity profiles—makes it a versatile building block. This guide details a scalable industrial synthesis protocol starting from 2-methylnicotinonitrile, followed by downstream derivatization protocols including esterification, amidation, and regioselective nucleophilic aromatic substitution (
Retrosynthetic Analysis & Strategy
The synthesis of highly chlorinated pyridines often challenges the chemist due to the electron-deficient nature of the ring, which resists electrophilic substitution.
-
Strategic Choice: Direct electrophilic chlorination of 2-methylnicotinonitrile is preferred over de novo ring construction (e.g., Hantzsch synthesis) for scalability. The nitrile group at C3 directs incoming electrophiles while surviving the harsh chlorination conditions, later serving as a masked carboxylic acid.
-
Regiochemistry: The 2-methyl group activates the C6 position (ortho) and C5 position (para-like conjugation), while the electron-withdrawing nitrile deactivates C4. This synergistic effect allows for selective 5,6-dichlorination using Lewis acid catalysis.[1]
Synthesis Pathway Diagram[2][3]
[2][4][5][6]
Core Synthesis Protocol
Target Compound: this compound Precursor: 2-Methylnicotinonitrile (CAS 4472-41-7)[1]
Phase 1: Catalytic Chlorination
Objective: Introduce chlorine atoms at C5 and C6 positions.
-
Reagents: 2-Methylnicotinonitrile (1.0 eq), Chlorine gas (
), Iron(III) chloride ( , anhydrous, 0.05 eq). -
Solvent: Neat (melt) or Chlorobenzene (if dilution is required).
-
Equipment: Hastelloy or Glass-lined reactor, gas dispersion tube, caustic scrubber.[1]
Procedure:
-
Setup: Charge the reactor with 2-methylnicotinonitrile and anhydrous
. Purge the system with nitrogen. -
Reaction: Heat the mixture to 60–70°C to obtain a melt/solution.
-
Chlorination: Introduce
gas slowly through a sparger. The reaction is exothermic; maintain temperature between 60–75°C. Monitor reaction progress via GC-MS.-
Checkpoint: The reaction proceeds via the monochloro intermediate. Continue until the di-chloro species >95%.[2]
-
-
Workup: Purge excess
with nitrogen. Pour the reaction mass into ice-water. Extract with Dichloromethane (DCM) or Ethyl Acetate. Wash organic layer with saturated to remove acidic impurities. -
Purification: Recrystallize from Ethanol/Water or use silica gel chromatography (Hexane/EtOAc) if high purity is required.
-
Yield: Expect 75–85%.
-
Phase 2: Nitrile Hydrolysis
Objective: Convert the nitrile group to carboxylic acid without displacing the chlorine atoms.
-
Reagents: 5,6-Dichloro-2-methylnicotinonitrile, Sulfuric Acid (
, 70-80%).[1]
Procedure:
-
Hydrolysis: Suspend the nitrile in
(10 vol). Heat to 100–110°C for 4–6 hours.-
Note: Acidic hydrolysis is preferred over basic hydrolysis to prevent nucleophilic attack of
on the C6-chlorine (which is highly labile).
-
-
Quench: Cool the mixture to room temperature and pour slowly onto crushed ice. The acid will precipitate as a solid.
-
Isolation: Filter the solid. Wash the cake with cold water until the filtrate pH is neutral.
-
Drying: Vacuum dry at 50°C.
-
Characterization:
NMR (DMSO- ) should show a singlet for the methyl group (~2.6 ppm) and a singlet for the aromatic proton at C4 (~8.4 ppm).
-
Derivatization Protocols
Once the core acid is synthesized, it serves as a divergence point for library generation.
Protocol A: Esterification (Ethyl 5,6-dichloro-2-methylnicotinate)
Essential for increasing lipophilicity and enabling
-
Mix: Dissolve the acid (10 mmol) in absolute Ethanol (20 mL).
-
Catalyze: Add conc.
(1 mL) dropwise. -
Reflux: Heat to reflux (78°C) for 6 hours. Monitor by TLC (loss of acid spot).[3]
-
Workup: Evaporate ethanol. Redissolve residue in EtOAc, wash with
(aq). Dry over and concentrate.-
Yield: >90% (Oil or low-melting solid).
-
Protocol B: Amidation via Acid Chloride
Used to couple with complex amines or amino acids.
-
Activation: Suspend acid (5 mmol) in Thionyl Chloride (
, 5 mL). Add 1 drop of DMF (catalyst). -
Reflux: Heat to reflux for 1 hour until gas evolution ceases and solution clears.
-
Evaporation: Remove excess
under vacuum. Azeotrope with toluene to remove traces. -
Coupling: Dissolve the crude acid chloride in DCM. Add the target amine (5.5 mmol) and Triethylamine (TEA, 10 mmol) at 0°C. Stir at RT for 2 hours.
Protocol C: Regioselective at C6
The chlorine at C6 is activated by the ring nitrogen and the electron-withdrawing ester/amide group at C3. The C5-chlorine is significantly less reactive.
Reaction: Ethyl 5,6-dichloro-2-methylnicotinate + R-NH2
-
Conditions: Dissolve Ester (1 eq) in Acetonitrile or DMF.
-
Reagent: Add Primary Amine (1.2 eq) and
(2 eq). -
Temperature: Heat to 60–80°C .
-
Observation: Reaction at C6 occurs first. Higher temperatures (>120°C) or stronger nucleophiles may force substitution at C5 or C4, leading to impurities.
-
-
Purification: The product is usually less soluble than the starting material or can be separated by column chromatography.
Quantitative Data Summary
| Parameter | Chlorination Step | Hydrolysis Step | Esterification |
| Reagent | 70% | EtOH / | |
| Temperature | 60–70°C | 100–110°C | 78°C (Reflux) |
| Time | 4–8 h (monitor GC) | 4–6 h | 6 h |
| Yield (Typical) | 80% | 85% | 92% |
| Key Impurity | Monochloro- derivative | Amide intermediate | Unreacted Acid |
| Safety Hazard | Toxic Gas ( | Corrosive Acid | Flammable |
Expertise & Troubleshooting (FAQs)
Q: Why use acidic hydrolysis instead of basic (NaOH)?
A: The C6-chlorine atom in 5,6-dichloro-2-methylnicotinonitrile is highly susceptible to Nucleophilic Aromatic Substitution (
Q: I see a peak at M+2 and M+4 in MS. Is this normal?
A: Yes. Compounds with two chlorine atoms exhibit a characteristic isotope pattern. You should see relative intensities of roughly 9:6:1 for M, M+2, and M+4 peaks due to the
Q: The chlorination reaction stalled. What should I do?
A: Ensure the system is strictly anhydrous.
References
-
Synthesis of Chlorinated Pyridine Carbonitriles
- Methodology: Catalytic chlorination of picolinitriles using Lewis acids.
-
Source: BenchChem Application Data.
-
Hydrolysis of Nicotinonitriles
-
Derivatiz
:-
Context: Reactivity of 5,6-dichloronicotinic acid derivatives with amines.[1]
-
Source: National Institutes of Health (NIH) / PubChem Patent Data.
-
-
Analogous Synthesis (2,6-Dichloro-5-fluoro)
- Comparison: Protocol for handling poly-halogen
-
Source: Google Patents US5204478A.
Sources
- 1. CN102675196A - Method for preparing 5,6-chloronicotinic acid from 2,3-dichloro-5-trichlorine picoline (DCTC) short steaming residue - Google Patents [patents.google.com]
- 2. prepchem.com [prepchem.com]
- 3. rsc.org [rsc.org]
- 4. 5-Methylnicotinic acid synthesis - chemicalbook [chemicalbook.com]
- 5. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. tdcommons.org [tdcommons.org]
Application Notes and Protocols for Nucleophilic Substitution Reactions of 5,6-Dichloro-2-methylnicotinic Acid
Introduction: A Versatile Scaffold for Drug Discovery
5,6-Dichloro-2-methylnicotinic acid is a highly functionalized pyridine derivative that serves as a valuable building block in medicinal chemistry and organic synthesis. Its structure, featuring two reactive chlorine atoms, a carboxylic acid handle, and a methyl group on a pyridine core, offers multiple points for chemical modification. The electron-deficient nature of the pyridine ring, further activated by the electron-withdrawing carboxylic acid group, makes this molecule particularly susceptible to nucleophilic aromatic substitution (SNAr) reactions.[1][2] This reactivity allows for the strategic introduction of diverse functional groups, enabling the synthesis of novel compounds with potential therapeutic applications, including the development of antibacterial agents and enzyme inhibitors.[3][4]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on performing nucleophilic substitution reactions on this compound. We will delve into the underlying principles governing the reactivity and regioselectivity of these transformations and provide detailed, field-proven protocols for substitution with common classes of nucleophiles.
Understanding the Reaction: Mechanism and Regioselectivity
The nucleophilic substitution reactions of this compound predominantly proceed through the SNAr mechanism. This pathway is characteristic of aromatic rings bearing strong electron-withdrawing groups and a good leaving group.[2][5]
The SNAr Mechanism
The SNAr reaction is typically a two-step process:
-
Addition of the Nucleophile: The nucleophile attacks one of the carbon atoms bearing a chlorine atom. This initial attack is the rate-determining step and leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1] The aromaticity of the pyridine ring is temporarily disrupted in this intermediate.
-
Elimination of the Leaving Group: The aromaticity is restored by the expulsion of the chloride ion, a good leaving group, to yield the final substituted product.
While the stepwise addition-elimination mechanism is widely accepted, some recent studies suggest that for certain heterocyclic systems, the reaction may proceed through a concerted mechanism where the bond formation and bond breaking occur in a single transition state.[6]
.dot
Caption: General SNAr mechanism on this compound.
Predicting the Site of Substitution: Regioselectivity
In this compound, the two chlorine atoms are not equivalent. The regioselectivity of the substitution is governed by the combined electronic effects of the ring nitrogen and the substituents.
-
Activating Effect of Pyridine Nitrogen: The nitrogen atom in the pyridine ring is electron-withdrawing, which reduces the electron density of the ring carbons and makes them more electrophilic. This effect is most pronounced at the positions ortho (2 and 6) and para (4) to the nitrogen.[7][8]
-
Influence of the Carboxylic Acid Group: The carboxylic acid at the 3-position is also an electron-withdrawing group. This further deactivates the ring towards electrophilic attack but activates it for nucleophilic attack.
-
Positional Advantage: The chlorine at the C6 position is para to the ring nitrogen, a highly activated position for nucleophilic attack. The chlorine at the C5 position is meta to the nitrogen and receives less electronic activation.[9]
-
Steric Effects: The 2-methyl group can exert some steric hindrance, potentially disfavoring attack at the adjacent C6 position by very bulky nucleophiles. However, for most common nucleophiles, the electronic factors are dominant.
Experimental Protocols
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Fume Hood: All manipulations should be performed in a well-ventilated fume hood.
-
Reagent Handling: this compound and its derivatives are irritants. Avoid inhalation of dust and contact with skin and eyes.[7][10] Thionyl chloride is corrosive and reacts violently with water. Bases like sodium hydride and potassium carbonate should be handled with care. Solvents like DMF and DCM are harmful; consult their respective Safety Data Sheets (SDS) before use.
Protocol 1: Substitution with Thiol Nucleophiles
This protocol demonstrates the synthesis of a 6-thioether derivative. It follows a two-step procedure involving initial conversion of the carboxylic acid to an amide, followed by the SNAr reaction. This approach is useful when the free carboxylic acid might interfere with the desired reaction or when the amide itself is the target scaffold. This protocol is adapted from the work of Makhija et al.[1]
.dot
Caption: Workflow for the synthesis of 6-thioether nicotinamides.
Materials and Reagents:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Dimethylformamide (DMF), catalytic amount
-
Cyclohexylamine
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
A desired thiol (e.g., 2-mercapto-1H-imidazole)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Chloroform (CHCl₃)
-
Methanol (MeOH)
Procedure:
-
Acid Chloride Formation: In a round-bottom flask, combine this compound (1.0 eq) and thionyl chloride (3.0 eq). Add a catalytic amount of DMF. Reflux the mixture for 30 minutes. After cooling, concentrate the mixture under reduced pressure to remove excess thionyl chloride, affording the crude 5,6-dichloro-2-methylnicotinoyl chloride.
-
Amide Formation: Dissolve the crude acid chloride in DCM. In a separate flask, prepare a solution of cyclohexylamine (1.1 eq) and triethylamine (1.2 eq) in DCM. Cool the amine solution in an ice bath and add the acid chloride solution dropwise. Allow the reaction to warm to room temperature and stir until completion (monitor by TLC). Concentrate the reaction mixture and pour it onto crushed ice. Filter the resulting solid, wash with water, and dry to obtain 5,6-dichloro-N-cyclohexyl-2-methylnicotinamide.
-
SNAr Reaction: In a round-bottom flask, combine the amide from the previous step (1.0 eq), the desired thiol (1.1 eq), and anhydrous potassium carbonate (2.0 eq) in DMF. Heat the mixture to 80°C for approximately 3 hours, monitoring the reaction progress by TLC.
-
Workup and Purification: Once the reaction is complete, cool the mixture and pour it onto crushed ice. Filter the precipitated solid and wash thoroughly with water. Dry the crude product. Purify the product by column chromatography using a suitable eluent system (e.g., 90:10 CHCl₃:MeOH) to yield the pure 5-chloro-N-cyclohexyl-2-methyl-6-(substituted-thio)nicotinamide.[1]
Protocol 2: Substitution with Amine Nucleophiles (Direct Method)
This protocol outlines a direct method for the substitution of the C6 chlorine with an amine nucleophile, without prior modification of the carboxylic acid. A base is required to neutralize the HCl generated during the reaction.
Materials and Reagents:
-
This compound
-
Amine nucleophile (e.g., morpholine, benzylamine) (1.2 eq)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.5 eq)
-
Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
Reaction Setup: To a stirred solution of this compound (1.0 eq) in DMF, add the amine nucleophile (1.2 eq) followed by the base (K₂CO₃, 2.5 eq).
-
Heating: Heat the reaction mixture to 100-120°C. Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 4 to 24 hours depending on the nucleophilicity of the amine.
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Acidification and Extraction: Carefully acidify the aqueous mixture with 1M HCl to a pH of ~4-5. This will protonate the carboxylic acid, making it extractable into an organic solvent. Extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Purification: Combine the organic layers, wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Protocol 3: Substitution with Alkoxide Nucleophiles
This protocol describes the synthesis of a 6-alkoxy derivative using an alkoxide, such as sodium methoxide.
Materials and Reagents:
-
This compound
-
Sodium methoxide (NaOMe) solution in methanol (e.g., 25 wt%) or solid NaOMe (1.5 eq)
-
Methanol (anhydrous)
-
1M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous methanol.
-
Nucleophile Addition: Add the sodium methoxide solution (1.5 eq) to the flask. If using solid NaOMe, add it portion-wise as the reaction can be exothermic.
-
Heating: Heat the mixture to reflux (approx. 65°C) for 4-8 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Cool the reaction mixture and concentrate under reduced pressure to remove the methanol.
-
Acidification and Extraction: Redissolve the residue in water and acidify to pH ~4-5 with 1M HCl. A precipitate may form. Extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product. Purify by column chromatography or recrystallization.
Data Presentation and Product Characterization
The successful synthesis of the substituted products should be confirmed by standard analytical techniques. Below are the expected outcomes and characterization data for representative products.
Table of Expected Products and Reaction Conditions
| Entry | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Expected Product |
| 1 | Thiophenol | K₂CO₃ | DMF | 80 | 4 | 5-Chloro-2-methyl-6-(phenylthio)nicotinic acid |
| 2 | Morpholine | K₂CO₃ | DMF | 120 | 12 | 5-Chloro-2-methyl-6-morpholinonicotinic acid |
| 3 | Sodium Methoxide | - | MeOH | 65 | 6 | 5-Chloro-6-methoxy-2-methylnicotinic acid |
Expected Characterization Data
Product from Protocol 2: 5-Chloro-2-methyl-6-morpholinonicotinic acid
-
¹H NMR:
-
The single aromatic proton (H4) signal is expected to appear as a singlet, typically in the range of 8.0-8.5 ppm.
-
The methyl group (2-Me) protons will be a singlet around 2.5-2.7 ppm.
-
The morpholine protons will appear as two multiplets (each integrating to 4H) in the range of 3.0-4.0 ppm.
-
The carboxylic acid proton will be a broad singlet at >10 ppm, which is exchangeable with D₂O.
-
-
¹³C NMR:
-
Expect signals for the pyridine ring carbons between 110-165 ppm. The carbon bearing the carboxylic acid (C3) will be downfield.
-
The carboxylic acid carbonyl carbon will be in the range of 165-175 ppm.
-
The methyl carbon will be around 20-25 ppm.
-
The morpholine carbons will show two signals around 45-55 ppm (for C-N) and 65-70 ppm (for C-O).
-
-
Mass Spectrometry (ESI-MS):
-
In positive ion mode, expect to see the [M+H]⁺ ion.
-
In negative ion mode, expect to see the [M-H]⁻ ion.
-
The isotopic pattern for one chlorine atom (³⁵Cl/³⁷Cl ratio of ~3:1) should be clearly visible in the molecular ion peak.
-
Product from Protocol 3: 5-Chloro-6-methoxy-2-methylnicotinic acid
-
¹H NMR:
-
Aromatic proton (H4) as a singlet around 8.0-8.5 ppm.
-
Methyl group (2-Me) protons as a singlet around 2.5-2.7 ppm.
-
Methoxy (O-Me) protons as a singlet around 3.9-4.1 ppm.
-
Carboxylic acid proton as a broad singlet >10 ppm.
-
-
¹³C NMR:
-
Pyridine ring carbons between 110-165 ppm.
-
Carboxylic acid carbonyl carbon around 165-175 ppm.
-
Methyl carbon around 20-25 ppm.
-
Methoxy carbon around 55-60 ppm.
-
-
Mass Spectrometry (ESI-MS):
-
Look for the [M+H]⁺ or [M-H]⁻ ions with the characteristic 3:1 isotopic pattern for a single chlorine atom.
-
Conclusion
This compound is a reactive and versatile platform for the synthesis of novel heterocyclic compounds. The pronounced regioselectivity for substitution at the C6 position, driven by the electronic influence of the pyridine nitrogen, allows for clean and predictable reactions. The protocols outlined in these notes provide robust starting points for the synthesis of a variety of 6-substituted nicotinic acid derivatives using amine, thiol, and alkoxide nucleophiles. Careful control of reaction conditions and appropriate analytical characterization are key to ensuring successful outcomes in the development of new chemical entities for research and drug discovery.
References
- Filo. (2025, May 4). Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., ...
- Vaia. Explain why 2-chloropyridine is more reactive than 3-chloropyridine in nucleophilic substitution reactions.
- Blog. (2025, September 30). What are the reaction products when 2 - Chloropyridine reacts with nucleophiles?.
- Filo. (2025, May 4). Explain why nucleophilic substitution occurs more readily in 4-chloropyri...
- Benchchem. This compound|CAS 1781138-19-9.
- QM Magic Class. Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry.
- Fisher Scientific. SAFETY DATA SHEET.
- PMC. Concerted Nucleophilic Aromatic Substitutions.
- YouTube. (2019, January 19). nucleophilic aromatic substitutions.
- The Royal Society of Chemistry. Electronic Supplementary Information.
- Makhija, S. J., et al. (2011). Synthesis and antibacterial activity of 5-chloro-N-cyclohexyl- 6-thio substituted-nicotinamide derivatives. Der Pharmacia Lettre, 3(5), 110-114.
- Sigma-Aldrich. 5,6-DICHLORO-NICOTINIC ACID 2-OXO-2-(3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-6-YL)-ETHYL ESTER AldrichCPR.
- ChemicalBook. (2025, July 24). 5,6-Dichloronicotinic acid | 41667-95-2.
- The Royal Society of Chemistry. Directed nucleophilic aromatic substitution reaction.
- YouTube. (2021, March 16). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry.
- Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution.
- ChemScene. 4,6-Dichloro-2-methylnicotinic acid | 693286-31-6.
- Sigma-Aldrich. 4,6-Dichloro-2-methylnicotinic acid | 693286-31-6.
- BLD Pharm. 1039037-66-5|Methyl 5,6-dichloro-2-methylnicotinate.
- PMC. (2024, August 5). Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment.
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Application Notes and Protocols for the Esterification of 5,6-Dichloro-2-methylnicotinic Acid
Introduction: The Significance of 5,6-Dichloro-2-methylnicotinic Acid Esters in Drug Discovery
This compound is a halogenated pyridine carboxylic acid derivative. Its esters are of significant interest to researchers in medicinal chemistry and drug development. The incorporation of a dichlorinated pyridine scaffold can impart unique physicochemical properties to a molecule, such as altered lipophilicity, metabolic stability, and receptor-binding interactions. Esterification of the parent carboxylic acid is a critical step in the synthesis of novel therapeutic agents, allowing for the exploration of structure-activity relationships (SAR) and the development of prodrugs with enhanced pharmacokinetic profiles.
This comprehensive guide provides detailed protocols for three distinct and reliable methods for the esterification of this compound: a modified Fischer-Speier Esterification for simple alkyl esters, a Steglich Esterification for more complex or sensitive alcohols, and a Mitsunobu Reaction for sterically hindered substrates where inversion of stereochemistry is desired. The causality behind experimental choices, self-validating system designs, and in-depth procedural details are provided to ensure successful implementation in a research setting.
Method 1: Modified Fischer-Speier Esterification for Simple Alkyl Esters
The Fischer-Speier esterification is a classic and cost-effective method for producing esters from carboxylic acids and alcohols, driven by an acid catalyst.[1][2] For a substrate like this compound, the pyridine nitrogen can be protonated by the strong acid catalyst, which may affect its solubility and reactivity. Therefore, a modified approach using a large excess of the alcohol as both reactant and solvent is recommended to drive the equilibrium towards the product.[3][4]
Causality of Experimental Choices:
-
Excess Alcohol: Using the alcohol as the solvent ensures a high concentration of the nucleophile, pushing the reversible reaction toward the ester product in accordance with Le Châtelier's principle.[4]
-
Strong Acid Catalyst (H₂SO₄ or HCl): Protonation of the carbonyl oxygen of the carboxylic acid by a strong acid increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.[2]
-
Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.
-
Anhydrous Conditions: The presence of water can hydrolyze the ester product back to the carboxylic acid, thus it is crucial to use anhydrous reagents and apparatus. The strong acid catalyst also acts as a dehydrating agent.[4]
Experimental Protocol: Synthesis of Methyl 5,6-Dichloro-2-methylnicotinate
Materials:
-
This compound
-
Anhydrous Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Add anhydrous methanol (20-30 mL per gram of carboxylic acid). Stir the mixture to dissolve the starting material as much as possible.
-
Carefully and slowly add concentrated sulfuric acid (0.1-0.2 eq) to the stirring mixture. An exotherm may be observed.
-
Attach a reflux condenser and heat the reaction mixture to a gentle reflux (approx. 65 °C for methanol) using a heating mantle.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 6-12 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully remove the excess methanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, cautiously add saturated aqueous sodium bicarbonate solution to neutralize the remaining acid until the cessation of gas evolution (pH ~7-8).
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude methyl 5,6-dichloro-2-methylnicotinate.
-
The crude product can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Workflow Diagram: Fischer-Speier Esterification
Caption: Workflow for Fischer-Speier Esterification.
Method 2: Steglich Esterification for More Sensitive Alcohols
The Steglich esterification is a mild and efficient method for forming esters from carboxylic acids and alcohols using a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), and a catalyst, typically 4-dimethylaminopyridine (DMAP).[5][6] This method is particularly useful for acid-sensitive substrates or when using sterically hindered alcohols.[6]
Causality of Experimental Choices:
-
Carbodiimide (DCC/DIC): The carbodiimide activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[7][8] This intermediate is then readily attacked by the alcohol.
-
DMAP Catalyst: DMAP acts as an acyl transfer agent. It reacts with the O-acylisourea intermediate to form a more reactive N-acylpyridinium species, which accelerates the reaction with the alcohol and suppresses side reactions.[6][9]
-
Aprotic Solvent (DCM/THF): An aprotic solvent is used to prevent any unwanted side reactions with the highly reactive intermediates.
-
Room Temperature Reaction: The mild reaction conditions make this method suitable for substrates with sensitive functional groups.
Experimental Protocol: Synthesis of an Ester of this compound
Materials:
-
This compound
-
Alcohol of choice
-
N,N'-Dicyclohexylcarbodiimide (DCC) or N,N'-Diisopropylcarbodiimide (DIC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Dicyclohexylurea (DCU) or Diisopropylurea (DIU) (byproduct)
-
Ethyl Acetate (EtOAc)
-
1M HCl solution
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Filter funnel
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq), the alcohol (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve DCC (1.1 eq) or add DIC (1.1 eq) in a small amount of anhydrous DCM.
-
Add the DCC/DIC solution dropwise to the cooled reaction mixture. A white precipitate of dicyclohexylurea (DCU) or diisopropylurea (DIU) will form.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, filter off the urea byproduct.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl (2 x 20 mL), saturated aqueous NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Reaction Mechanism: Steglich Esterification
Caption: Mechanism of Steglich Esterification.
Method 3: Mitsunobu Reaction for Sterically Hindered Systems
The Mitsunobu reaction is a powerful tool for the esterification of primary and secondary alcohols, particularly when steric hindrance is a concern or when an inversion of stereochemistry at a chiral alcohol center is desired.[10][11] The reaction proceeds under mild, neutral conditions using triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[10][12]
Causality of Experimental Choices:
-
PPh₃ and DEAD/DIAD: These reagents form a phosphonium salt intermediate with the alcohol, activating the hydroxyl group and converting it into a good leaving group.[13][14]
-
SN2 Reaction: The carboxylate anion then displaces the activated hydroxyl group via an SN2 mechanism, resulting in the formation of the ester with inversion of configuration at the alcohol's stereocenter.[11][13]
-
Anhydrous THF: A dry, aprotic solvent like THF is essential to prevent quenching of the reactive intermediates.
-
Low Temperature Addition: The DEAD or DIAD is added at 0 °C to control the exothermic reaction and minimize side product formation.[10]
Experimental Protocol: Synthesis of an Ester of this compound
Materials:
-
This compound
-
Alcohol (primary or secondary)
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Syringe
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a flame-dried, nitrogen-flushed round-bottom flask, add this compound (1.2 eq), the alcohol (1.0 eq), and triphenylphosphine (1.5 eq).
-
Dissolve the solids in anhydrous THF under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DEAD or DIAD (1.5 eq) dropwise via syringe to the cooled, stirring solution. A color change and/or the formation of a precipitate may be observed.
-
Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
The crude residue will contain the product, triphenylphosphine oxide, and the reduced hydrazine derivative. Purification is typically achieved by column chromatography on silica gel. The triphenylphosphine oxide can sometimes be partially removed by trituration with a solvent like diethyl ether.
Comparative Data of Esterification Methods
| Feature | Fischer-Speier Esterification | Steglich Esterification | Mitsunobu Reaction |
| Substrate Scope | Primary and some secondary alcohols.[1] | Primary, secondary, and tertiary alcohols.[6] | Primary and secondary alcohols.[10][12] |
| Reaction Conditions | Harsh (strong acid, heat)[1] | Mild (room temperature)[5] | Mild (0 °C to room temperature)[10] |
| Stereochemistry | Retention at chiral alcohol center | Retention at chiral alcohol center | Inversion at chiral alcohol center[11][14] |
| Key Reagents | Alcohol, Strong Acid (H₂SO₄, HCl)[2] | Carbodiimide (DCC, DIC), DMAP[5] | PPh₃, Azodicarboxylate (DEAD, DIAD)[10] |
| Byproducts | Water | Urea derivative (DCU, DIU) | Triphenylphosphine oxide, Hydrazine derivative |
| Work-up/Purification | Neutralization, Extraction, Chromatography | Filtration, Extraction, Chromatography | Chromatography is often essential |
| Advantages | Economical, simple reagents | Broad substrate scope, mild conditions | Inversion of stereochemistry, good for hindered alcohols |
| Disadvantages | Harsh conditions, not for sensitive substrates | Stoichiometric byproduct, cost of reagents | Stoichiometric byproducts, purification can be challenging |
Conclusion
The choice of esterification method for this compound depends on the specific alcohol being used, the scale of the reaction, and the presence of other functional groups in the molecule. For simple, robust alcohols, the modified Fischer-Speier method offers a cost-effective solution. The Steglich esterification provides a more versatile and milder alternative for a broader range of alcohols. The Mitsunobu reaction is the method of choice when a specific stereochemical outcome (inversion) is required or for particularly challenging, sterically hindered substrates. By understanding the underlying principles and following these detailed protocols, researchers can confidently and successfully synthesize the desired esters of this compound for their drug discovery programs.
References
-
Hughes, D. L. (1992). The Mitsunobu Reaction. Organic Reactions, 42, 335-656. [Link]
-
Mastering Esterification: Why DIC is the Go-To Reagent for High-Yield Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Mitsunobu Reaction. (2025). J&K Scientific LLC. [Link]
-
Carbodiimide-Mediated Coupling. (2026). Organic Chemistry Tutor. [Link]
-
Mitsunobu Reaction. (n.d.). BYJU'S. [Link]
-
Carbodiimide. (n.d.). In Wikipedia. Retrieved February 12, 2026, from [Link]
-
How to purify Nicotinic acid derivatives from the reaction mixture? (2017). ResearchGate. [Link]
-
Fischer Esterification. (2025). J&K Scientific LLC. [Link]
-
Mitsunobu reaction. (n.d.). Organic Synthesis. [Link]
-
Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.). [Link]
-
Carbodiimide – Knowledge and References. (n.d.). Taylor & Francis. [Link]
-
Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. (2014). The Royal Society of Chemistry. [Link]
- Process for the purification of nicotinic acid amide I. (1984).
-
Nicotinic Acid. (n.d.). Organic Syntheses. [Link]
-
Mitsunobu Reaction. (2019). [Link]
-
The Effect of Acid Strength on the Mitsunobu Esterification Reaction: Carboxyl vs Hydroxyl Reactivity. (1996). PubMed. [Link]
-
Fischer–Speier esterification. (n.d.). In Wikipedia. Retrieved February 12, 2026, from [Link]
- Non-catalytic preparation of nicotinic acid esters. (1957).
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry. [Link]
- Purification of nicotinic acid. (1962).
-
Steglich esterification. (n.d.). In Wikipedia. Retrieved February 12, 2026, from [Link]
-
Steglich Esterification. (n.d.). Organic Chemistry Portal. [Link]
-
Fischer Esterification. (2023). Chemistry LibreTexts. [Link]
-
Steglich Esterification Guide. (n.d.). Scribd. [Link]
-
Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. (2023). ResearchGate. [Link]
-
Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry. [Link]
-
(48) methyl-6-methyinicotinate Route of Synthesis. (n.d.). [Link]
-
Synthesis and antibacterial activity of 5-chloro-N-cyclohexyl- 6-thio substituted-nicotinamide derivatives. (2011). Scholars Research Library. [Link]
-
Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. (n.d.). Beilstein Journal of Organic Chemistry. [Link]
-
Any procedure for the esterification of isonicotinic acid? (2017). ResearchGate. [Link]
-
Steglich Esterification with EDC. (2024). Reddit. [Link]
-
Ester synthesis by esterification. (n.d.). Organic Chemistry Portal. [Link]
- Preparation of isonicotinic acid esters. (1956).
Sources
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. jk-sci.com [jk-sci.com]
- 4. athabascau.ca [athabascau.ca]
- 5. Steglich esterification - Wikipedia [en.wikipedia.org]
- 6. Steglich Esterification [organic-chemistry.org]
- 7. nbinno.com [nbinno.com]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. scribd.com [scribd.com]
- 10. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. byjus.com [byjus.com]
- 13. jk-sci.com [jk-sci.com]
- 14. glaserr.missouri.edu [glaserr.missouri.edu]
Application Notes & Protocols: Synthesis of Novel Agrochemicals from 5,6-Dichloro-2-methylnicotinic Acid
Abstract
This document provides a comprehensive guide for researchers, chemists, and professionals in the agrochemical industry on the utilization of 5,6-Dichloro-2-methylnicotinic acid as a key building block for the synthesis of novel agrochemicals. We present detailed, field-proven protocols for the synthesis of the core intermediate and its subsequent conversion into potential herbicidal agents. The causality behind experimental choices, self-validating protocol design, and authoritative grounding are emphasized to ensure scientific integrity and reproducibility.
Introduction: The Strategic Importance of Dichlorinated Nicotinic Acids
Nicotinic acid and its derivatives are a cornerstone in modern agrochemical design, with functionalities ranging from insecticides that target nicotinic acetylcholine receptors to potent herbicides that disrupt plant growth.[1][2] The strategic placement of halogen atoms on the pyridine ring is a well-established method for modulating the biological activity, selectivity, and metabolic stability of these compounds.
This compound is a particularly valuable, though not widely documented, intermediate. Its specific substitution pattern—two chlorine atoms providing metabolic stability and influencing electronic properties, a methyl group at the 2-position, and a carboxylic acid handle at the 3-position—offers a unique scaffold for creating a diverse library of potential agrochemicals. The carboxylic acid group serves as a versatile anchor for derivatization into esters, amides, and other functional groups, allowing for fine-tuning of properties such as uptake, translocation, and mode of action in target species.[3][4]
This guide will elucidate a robust synthetic pathway to this compound and demonstrate its application in the synthesis of a representative herbicidal compound, providing a foundational workflow for discovery and development programs.
Synthesis of the Core Intermediate: this compound
The synthesis of this compound is most effectively approached through a multi-step sequence starting from a readily available cyanopyridine precursor. This route ensures correct regiochemistry of the substituents. The overall workflow involves the chlorination of the pyridine ring followed by hydrolysis of the nitrile to the desired carboxylic acid.[5]
Workflow for Intermediate Synthesis
Caption: Synthetic pathway to this compound.
Protocol 1: Synthesis of this compound
Objective: To synthesize and purify this compound from 2-Methyl-3-cyanopyridine.
Causality of Design:
-
Chlorination: Electrophilic chlorination using N-Chlorosuccinimide (NCS) in a strong acid like sulfuric acid is employed. The acid protonates the pyridine nitrogen, deactivating the ring towards electrophilic attack, but the reaction can still proceed under forcing conditions to install the chloro groups.
-
Hydrolysis: Strong acid-catalyzed hydrolysis is a standard and robust method for converting aromatic nitriles to carboxylic acids. The reaction is driven to completion by heat.
Materials & Equipment:
-
2-Methyl-3-cyanopyridine
-
N-Chlorosuccinimide (NCS)
-
Concentrated Sulfuric Acid (98%)
-
Dichloromethane (DCM)
-
Sodium Bicarbonate (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flasks, reflux condenser, magnetic stirrer, heating mantle
-
Separatory funnel, Buchner funnel, and standard laboratory glassware
-
Rotary evaporator
Procedure:
Step 1: Synthesis of 5,6-Dichloro-2-methylnicotinonitrile
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, cautiously add 2-Methyl-3-cyanopyridine (1.0 eq).
-
Slowly add concentrated sulfuric acid (5.0 eq) while cooling the flask in an ice bath.
-
Once the mixture is homogenous, add N-Chlorosuccinimide (2.2 eq) portion-wise, ensuring the temperature does not exceed 25 °C.
-
After the addition is complete, heat the reaction mixture to 60 °C and stir for 12-18 hours. Monitor reaction progress via TLC or LC-MS.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude 5,6-Dichloro-2-methylnicotinonitrile.
Step 2: Hydrolysis to this compound
-
Transfer the crude nitrile from Step 1 to a 100 mL round-bottom flask.
-
Add a 1:1 mixture of concentrated sulfuric acid and water (e.g., 20 mL H₂SO₄ in 20 mL H₂O).
-
Attach a reflux condenser and heat the mixture to 100-110 °C for 8-12 hours.
-
Cool the mixture to room temperature. A precipitate should form.
-
Pour the mixture into a beaker of cold water to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid with copious amounts of cold water until the filtrate is neutral (pH ~7).
-
Dry the solid in a vacuum oven to afford this compound.
Validation:
-
Purity: Assess by melting point and HPLC.
-
Identity: Confirm structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
| Property | Value |
| Molecular Formula | C₇H₅Cl₂NO₂ |
| Molecular Weight | 206.03 g/mol [6] |
| Appearance | Off-white to pale yellow solid |
| Purity (Typical) | >97% |
Application: Synthesis of a Nicotinate-Based Herbicide
The carboxylic acid functionality of this compound is an ideal point for derivatization to produce active herbicidal compounds. Many pyridine-based herbicides are formulated as esters to improve their lipophilicity and facilitate absorption through the waxy cuticle of plant leaves.[4]
Here, we describe a protocol for the synthesis of a representative herbicidal candidate, a phenoxyethyl ester derivative. This class of compounds can function as synthetic auxins, leading to uncontrolled growth and eventual death in susceptible broadleaf weeds.
Workflow for Herbicide Synthesis
Caption: Esterification of the core intermediate to a model herbicide.
Protocol 2: Synthesis of 2-(4-chlorophenoxy)ethyl 5,6-dichloro-2-methylnicotinate
Objective: To synthesize a potential herbicidal ester from this compound.
Causality of Design:
-
Esterification Method: A Steglich esterification using Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP) is chosen. This method is highly efficient for coupling carboxylic acids and alcohols under mild conditions, avoiding the harshness of Fischer esterification which could potentially lead to side reactions on the sensitive heterocyclic ring.
-
Phenoxy Moiety: The 4-chlorophenoxy group is a common feature in auxin-mimic herbicides (e.g., 2,4-D), making this a logical target for herbicidal activity screening.[4]
Materials & Equipment:
-
This compound (from Protocol 1)
-
2-(4-chlorophenoxy)ethanol
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Ethyl Acetate, Hexanes
-
0.5 M Hydrochloric Acid (HCl)
-
Silica Gel for column chromatography
-
Standard glassware for anhydrous reactions
Procedure:
-
Dissolve this compound (1.0 eq) and 2-(4-chlorophenoxy)ethanol (1.1 eq) in anhydrous DCM in a flame-dried, nitrogen-purged round-bottom flask.
-
Add DMAP (0.1 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.2 eq) in anhydrous DCM dropwise over 15 minutes. A white precipitate (dicyclohexylurea, DCU) will begin to form.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Filter off the DCU precipitate and wash it with a small amount of DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes, to yield the pure ester product.
Validation & Data:
-
Purity: Confirm >98% purity via HPLC analysis.
-
Identity: Verify the structure using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm the exact mass.
| Parameter | Expected Outcome |
| Reaction Yield | 75-90% |
| Physical Form | White to off-white solid or viscous oil |
| ¹H NMR | Peaks corresponding to all aromatic and aliphatic protons |
| HRMS (M+H)⁺ | Calculated mass should match the observed mass within 5 ppm |
Concluding Remarks for the Research Professional
The protocols detailed herein provide a reliable and reproducible pathway for the synthesis of this compound and its derivatization into potential agrochemicals. The true value of this intermediate lies in its potential for combinatorial library synthesis. By substituting different alcohols, amines, or other nucleophiles in Protocol 2, researchers can rapidly generate a wide array of novel compounds for high-throughput screening in herbicidal, fungicidal, and insecticidal assays. The self-validating nature of the protocols, which includes purification and analytical confirmation steps, ensures that the resulting compounds are of high purity, which is critical for obtaining reliable structure-activity relationship (SAR) data.
References
-
Chlorpyrifos. (n.d.). In Wikipedia. Retrieved February 12, 2026, from [Link][7]
-
Nicotinic acid derivative and herbicide. (1994). Google Patents. Retrieved from [3]
-
Nicotinic acid: pharmacological effects and mechanisms of action. (2008). PubMed. Retrieved from [Link][1]
-
Nicotinic acid. (n.d.). In Wikipedia. Retrieved February 12, 2026, from [Link][8]
-
Method for preparing 5,6-chloronicotinic acid from 2,3-dichloro-5-trichlorine picoline (DCTC) short steaming residue. (2012). Google Patents. Retrieved from [9]
-
Herbicide formulation. (2013). Justia Patents. Retrieved from [Link][4]
-
Nicotine. (n.d.). In Wikipedia. Retrieved February 12, 2026, from [Link][2]
Sources
- 1. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nicotine - Wikipedia [en.wikipedia.org]
- 3. EP0752424B1 - Nicotinic acid derivative and herbicide - Google Patents [patents.google.com]
- 4. patents.justia.com [patents.justia.com]
- 5. This compound|CAS 1781138-19-9 [benchchem.com]
- 6. chemscene.com [chemscene.com]
- 7. Chlorpyrifos - Wikipedia [en.wikipedia.org]
- 8. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 9. CN102675196A - Method for preparing 5,6-chloronicotinic acid from 2,3-dichloro-5-trichlorine picoline (DCTC) short steaming residue - Google Patents [patents.google.com]
Application Note: Selective Reduction of 5,6-Dichloro-2-methylnicotinic Acid to (5,6-dichloro-2-methylpyridin-3-yl)methanol
Introduction
(5,6-dichloro-2-methylpyridin-3-yl)methanol is a key building block in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its dichlorinated pyridine core is a common motif in molecules targeting a range of biological pathways. The selective synthesis of this primary alcohol from its corresponding carboxylic acid, 5,6-dichloro-2-methylnicotinic acid, is a critical transformation that requires a reducing agent with high functional group tolerance to avoid unwanted side reactions with the halogenated pyridine ring. This application note provides a detailed protocol for the efficient and selective reduction of this compound utilizing borane tetrahydrofuran complex (BH3-THF), a reagent well-regarded for its efficacy in reducing carboxylic acids to alcohols under mild conditions.[2][3]
Theoretical Considerations and Reagent Selection
The reduction of a carboxylic acid to a primary alcohol is a fundamental transformation in organic synthesis.[4] Several reducing agents can accomplish this, including strong hydrides like lithium aluminum hydride (LiAlH4) and boranes.[5][6][7]
-
Lithium Aluminum Hydride (LiAlH4): While a powerful and effective reducing agent for carboxylic acids, LiAlH4 is highly reactive and can react with a wide range of functional groups.[6][7][8] This lack of chemoselectivity can be problematic with substrates containing sensitive functionalities, such as the chloro-substituents on the pyridine ring of the target molecule.
-
Sodium Borohydride (NaBH4): In contrast, sodium borohydride is a much milder reducing agent and is generally incapable of reducing carboxylic acids on its own.[4][9] While modifications to NaBH4 systems can enhance their reactivity towards esters, they are not typically the first choice for the direct reduction of carboxylic acids.[10]
-
Borane (BH3): Borane and its complexes, such as borane tetrahydrofuran (BH3-THF) and borane dimethyl sulfide (BMS), are electrophilic reducing agents.[2] This characteristic makes them particularly well-suited for the reduction of the electron-rich carbonyl group of a carboxylic acid.[11] Borane reagents demonstrate excellent chemoselectivity, readily reducing carboxylic acids while often leaving other functional groups like esters and, importantly in this case, aryl halides, intact.[9] The reaction proceeds through the formation of an acyloxyborane intermediate, which is subsequently reduced to the primary alcohol.[2]
Given the need to preserve the dichloro-substituents on the pyridine ring, borane tetrahydrofuran complex (BH3-THF) is the reagent of choice for this application due to its proven efficacy and high chemoselectivity for carboxylic acids.[12][13]
Comparative Analysis of Reduction Methods
| Reducing Agent | Advantages | Disadvantages | Applicability to Substrate |
| Lithium Aluminum Hydride (LiAlH4) | Highly reactive, rapid reduction.[6][8] | Non-selective, reacts violently with water, pyrophoric.[4][8] | Poor; risk of dehalogenation of the pyridine ring. |
| Sodium Borohydride (NaBH4) | Mild, safe, easy to handle.[9] | Generally unreactive towards carboxylic acids.[4][9] | Not suitable for direct reduction. |
| Borane Tetrahydrofuran (BH3-THF) | Highly selective for carboxylic acids, mild reaction conditions.[2][12] | Moisture-sensitive, flammable, requires inert atmosphere.[12][14] | Excellent; selectively reduces the carboxylic acid without affecting the chloro-substituents. |
Experimental Protocol: Reduction using Borane Tetrahydrofuran (BH3-THF)
This protocol details the procedure for the reduction of this compound to (5,6-dichloro-2-methylpyridin-3-yl)methanol.
Materials and Reagents:
-
This compound
-
Borane tetrahydrofuran complex (1 M solution in THF)[12]
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc) for extraction
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa
-
Nitrogen or Argon gas inlet
-
Syringes and needles
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Glassware for chromatography
Safety Precautions:
-
Borane tetrahydrofuran complex is a flammable liquid that reacts with water to release flammable gases which may ignite spontaneously. [14][15] All operations should be conducted in a well-ventilated fume hood under an inert atmosphere (nitrogen or argon).[14][15]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, flame-resistant lab coat, and gloves.[14][15]
-
Ensure all glassware is dry before use.
-
The reaction should be quenched carefully to control the evolution of hydrogen gas.[16]
Reaction Workflow Diagram:
Caption: Experimental workflow for the reduction of this compound.
Step-by-Step Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a septum, add this compound (1.0 eq).
-
Under a positive pressure of nitrogen or argon, add anhydrous THF (approximately 10 mL per gram of starting material). Stir the mixture until the acid is fully dissolved.
-
Cool the flask to 0 °C using an ice bath.
-
-
Addition of Reducing Agent:
-
Slowly add borane tetrahydrofuran complex (1 M solution in THF, 2.2 eq) to the stirred solution of the carboxylic acid via syringe. Caution: Hydrogen gas evolution may be observed. The addition should be dropwise to maintain the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
-
Reaction Monitoring:
-
Stir the reaction at room temperature for 8-12 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
-
Quenching the Reaction:
-
Once the reaction is complete, cool the flask back to 0 °C with an ice bath.
-
Slowly and carefully add methanol dropwise to quench the excess borane. Caution: Vigorous hydrogen gas evolution will occur. Continue adding methanol until the effervescence ceases.[13]
-
-
Workup and Extraction:
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
To remove boron byproducts, add methanol to the residue and evaporate again. Repeat this step two to three times. This process converts boron residues into volatile trimethyl borate.[17]
-
Dissolve the resulting residue in dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure (5,6-dichloro-2-methylpyridin-3-yl)methanol.
-
Product Characterization
The identity and purity of the synthesized (5,6-dichloro-2-methylpyridin-3-yl)methanol should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product. The ¹H NMR spectrum should show the appearance of a new signal for the methylene protons of the alcohol and the disappearance of the carboxylic acid proton signal.
-
Infrared (IR) Spectroscopy: To verify the functional group transformation. The spectrum should show a broad O-H stretch characteristic of an alcohol and the disappearance of the C=O stretch of the carboxylic acid.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Conclusion
The protocol described in this application note provides a reliable and selective method for the reduction of this compound to (5,6-dichloro-2-methylpyridin-3-yl)methanol using borane tetrahydrofuran complex. The choice of BH3-THF as the reducing agent is crucial for achieving high chemoselectivity and preserving the sensitive dichloro-substituents on the pyridine ring. Adherence to the detailed safety precautions is essential for the safe handling of the borane reagent. This procedure is well-suited for researchers and drug development professionals requiring an efficient synthesis of this important chemical intermediate.
References
Sources
- 1. CAS 54127-30-9: (5,6-Dichloropyridin-3-yl)methanol [cymitquimica.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Borane Reagents [organic-chemistry.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Hydride Reduction - Chad's Prep® [chadsprep.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. youtube.com [youtube.com]
- 8. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]
- 9. youtube.com [youtube.com]
- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 11. youtube.com [youtube.com]
- 12. Borane Tetrahydrofuran [commonorganicchemistry.com]
- 13. organic-synthesis.com [organic-synthesis.com]
- 14. chemicalbook.com [chemicalbook.com]
- 15. static.cymitquimica.com [static.cymitquimica.com]
- 16. researchgate.net [researchgate.net]
- 17. Workup [chem.rochester.edu]
Application Notes and Protocols for the Scalable Synthesis of 5,6-Dichloro-2-methylnicotinic Acid
Abstract
This document provides a comprehensive guide for the scalable synthesis of 5,6-Dichloro-2-methylnicotinic acid, a key intermediate in the development of novel pharmaceuticals. Two primary synthetic routes are detailed, starting from readily available and cost-effective precursors. The protocols are designed for researchers, scientists, and professionals in drug development, offering in-depth technical guidance, proven insights, and a focus on safety and scalability. The causality behind experimental choices is explained to ensure a thorough understanding of the synthetic pathways.
Introduction
This compound is a crucial building block in the synthesis of a variety of biologically active molecules. Its substituted pyridine core is a common motif in medicinal chemistry, and the presence of the chlorine and carboxylic acid functionalities allows for diverse downstream modifications. The demand for efficient and scalable synthetic routes to this intermediate is driven by its potential applications in the development of new therapeutic agents. This guide outlines two robust and scalable methods for its preparation, providing detailed protocols and critical insights for successful implementation in a laboratory or pilot plant setting.
Route 1: Dichlorination of 2-Methylnicotinic Acid via Sandmeyer Reaction
This route commences with the readily available and inexpensive 2-methyl-5-ethylpyridine, which is first oxidized to 2-methylnicotinic acid. The key transformation is the regioselective introduction of two chlorine atoms at the 5- and 6-positions of the pyridine ring via a double Sandmeyer reaction on a diamino precursor.
Workflow for Route 1
Caption: Synthetic workflow for Route 1.
Detailed Protocols for Route 1
Step 1: Oxidation of 2-Methyl-5-ethylpyridine to 2-Methylnicotinic Acid
This oxidation is a well-established industrial process.[1]
-
Materials:
-
2-Methyl-5-ethylpyridine
-
Nitric acid (68%)
-
Water
-
-
Procedure:
-
In a suitable reactor equipped with a stirrer, thermometer, and reflux condenser, charge 2-methyl-5-ethylpyridine.
-
Slowly add nitric acid while maintaining the temperature below 50 °C.
-
After the addition is complete, heat the mixture to reflux and maintain for 4-6 hours.
-
Cool the reaction mixture and carefully quench with water.
-
The product will precipitate out of the solution. Filter the solid, wash with cold water, and dry under vacuum to yield 2-methylnicotinic acid.
-
Step 2: Nitration of 2-Methylnicotinic Acid
-
Materials:
-
2-Methylnicotinic acid
-
Sulfuric acid (98%)
-
Nitric acid (fuming)
-
-
Procedure:
-
To a cooled (0-5 °C) solution of concentrated sulfuric acid, slowly add 2-methylnicotinic acid with stirring.
-
Once the acid is dissolved, add fuming nitric acid dropwise, ensuring the temperature does not exceed 10 °C.
-
After the addition, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
The dinitro product will precipitate. Filter the solid, wash thoroughly with water until the washings are neutral, and dry.
-
Step 3: Reduction of 5,6-Dinitro-2-methylnicotinic Acid
-
Materials:
-
5,6-Dinitro-2-methylnicotinic acid
-
Palladium on carbon (10%)
-
Methanol
-
Hydrogen gas
-
-
Procedure:
-
In a hydrogenation vessel, suspend the dinitro compound in methanol.
-
Add the Pd/C catalyst.
-
Pressurize the vessel with hydrogen gas (50-60 psi) and stir vigorously at room temperature until hydrogen uptake ceases.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to obtain 5,6-diamino-2-methylnicotinic acid.
-
Step 4: Double Sandmeyer Reaction
The Sandmeyer reaction is a classic method for the conversion of an amino group to a halide.[2][3][4][5]
-
Materials:
-
5,6-Diamino-2-methylnicotinic acid
-
Hydrochloric acid (concentrated)
-
Sodium nitrite
-
Copper(I) chloride
-
-
Procedure:
-
Dissolve the diamino compound in concentrated hydrochloric acid, cooling the mixture in an ice-salt bath to below 0 °C.
-
Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C. Stir for 30 minutes.
-
In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid and cool it to 0 °C.
-
Slowly add the cold diazonium salt solution to the cold cuprous chloride solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 1 hour to ensure complete decomposition of the diazonium salt.
-
Cool the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.
-
Purify by recrystallization.
-
Data Summary for Route 1
| Step | Starting Material | Key Reagents | Temperature (°C) | Time (h) | Expected Yield (%) |
| 1 | 2-Methyl-5-ethylpyridine | HNO₃ | Reflux | 4-6 | 85-95 |
| 2 | 2-Methylnicotinic Acid | H₂SO₄, HNO₃ | 0-25 | 12-16 | 70-80 |
| 3 | 5,6-Dinitro-2-methylnicotinic Acid | H₂, Pd/C | 25 | 4-8 | 90-98 |
| 4 | 5,6-Diamino-2-methylnicotinic Acid | NaNO₂, CuCl, HCl | 0-70 | 2-3 | 60-70 |
Route 2: Synthesis via 5,6-Dichloro-2-methylnicotinonitrile Intermediate
This alternative route involves the synthesis of the corresponding nitrile, which is then hydrolyzed to the desired carboxylic acid. This approach can be advantageous if the direct dichlorination of the nicotinic acid proves to be low-yielding or non-selective.
Workflow for Route 2
Caption: Synthetic workflow for Route 2.
Detailed Protocols for Route 2
Step 1: Chlorination of 2-Methyl-3-cyanopyridine
-
Materials:
-
2-Methyl-3-cyanopyridine
-
Chlorine gas
-
Lewis acid catalyst (e.g., FeCl₃ or AlCl₃)
-
Inert solvent (e.g., dichlorobenzene)
-
-
Procedure:
-
In a reactor equipped for gas inlet and outlet, dissolve 2-methyl-3-cyanopyridine in the inert solvent.
-
Add the Lewis acid catalyst.
-
Heat the mixture to 100-120 °C and bubble chlorine gas through the solution for 6-8 hours.
-
Monitor the reaction by GC or TLC until the starting material is consumed.
-
Cool the reaction mixture and carefully quench with a solution of sodium bisulfite to destroy any excess chlorine.
-
Wash the organic layer with water and sodium bicarbonate solution.
-
Dry the organic phase and remove the solvent under reduced pressure.
-
The crude product can be purified by distillation or recrystallization.
-
Step 2: Hydrolysis of 5,6-Dichloro-2-methylnicotinonitrile
The hydrolysis of nitriles to carboxylic acids is a standard transformation, often requiring strong acidic or basic conditions.[6]
-
Materials:
-
5,6-Dichloro-2-methylnicotinonitrile
-
Sulfuric acid (70-80%)
-
-
Procedure:
-
To a flask equipped with a reflux condenser, add the dichlorinated nitrile.
-
Carefully add the sulfuric acid solution.
-
Heat the mixture to reflux (120-140 °C) and maintain for 8-12 hours.
-
Monitor the reaction by TLC or HPLC.
-
Cool the reaction mixture and pour it onto crushed ice.
-
The carboxylic acid will precipitate. Filter the solid, wash with cold water, and dry under vacuum.
-
Further purification can be achieved by recrystallization.
-
Data Summary for Route 2
| Step | Starting Material | Key Reagents | Temperature (°C) | Time (h) | Expected Yield (%) |
| 1 | 2-Methyl-3-cyanopyridine | Cl₂, Lewis Acid | 100-120 | 6-8 | 65-75 |
| 2 | 5,6-Dichloro-2-methylnicotinonitrile | H₂SO₄, H₂O | 120-140 | 8-12 | 80-90 |
Safety and Handling
-
General Precautions: All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Specific Hazards:
-
Nitric Acid and Sulfuric Acid: These are highly corrosive and strong oxidizing agents. Handle with extreme care to avoid contact with skin and eyes.
-
Chlorine Gas: Highly toxic and corrosive. Use only in a dedicated and well-maintained gas handling system.
-
Sandmeyer Reaction: Diazonium salts can be explosive, especially when dry. Keep them in solution and at low temperatures.
-
Hydrogenation: Hydrogen gas is highly flammable. Use appropriate equipment and ensure a spark-free environment.
-
Conclusion
The two synthetic routes presented provide viable and scalable methods for the preparation of this compound. Route 1, utilizing the inexpensive starting material 2-methyl-5-ethylpyridine and a well-established oxidation followed by a Sandmeyer reaction sequence, is a strong candidate for large-scale industrial production. Route 2, proceeding through a dichlorinated nitrile intermediate, offers a solid alternative, particularly if the direct dichlorination of the nicotinic acid proves challenging. The choice of route will depend on the specific capabilities of the laboratory or production facility, as well as cost analysis of the starting materials and reagents. Both protocols have been designed with scalability and safety in mind, providing a solid foundation for the efficient synthesis of this important pharmaceutical intermediate.
References
-
Deaminative chlorination of aminoheterocycles. Nature598 , 303–308 (2021). [Link]
-
Sandmeyer reaction. Wikipedia. [Link]
- Process for producing 2-Halo-nicotinic acid derivatives and precursors thereto.
- Preparation of 2-chloropyridine 3-carboxylic acid esters.
- Method for preparing 5,6-chloronicotinic acid from 2,3-dichloro-5-trichlorine picoline (DCTC) short steaming residue.
-
Sandmeyer Reaction. Organic Chemistry Portal. [Link]
-
Recent trends in the chemistry of Sandmeyer reaction: a review. J. Iran. Chem. Soc.18 , 3437–3476 (2021). [Link]
-
Sandmeyer Reaction Mechanism. BYJU'S. [Link]
- Method for producing 2-halogen nicotinic acid derivatives and 2-chloronicotinic acid-n-butyl esters as intermediate products.
-
Synthesis of (−)-halichonic acid and (−)-halichonic acid B. Beilstein J. Org. Chem.10 , 2834–2839 (2014). [Link]
-
A straightforward synthesis and partial hydrolysis of cysteine-derived 2,5-diketopiperazines. Tetrahedron65 , 8975-8979 (2009). [Link]
- Method of 3,6-dichloro-2-cyanopyridine synthesis.
- Process for the hydrolysis of nitriles.
-
Syntheses, Structures, and Properties of Coordination Polymers with 2,5-Dihydroxy-1,4-Benzoquinone and 4,4′-Bipyridyl Synthesized by In Situ Hydrolysis Method. Bull. Korean Chem. Soc.36 , 1204-1208 (2015). [Link]
-
2-Methylnicotinic acid. PubChem. [Link]
-
Nicotinic acid, 6-hydroxy-. Organic Syntheses. [Link]
- Simple preparation method of 2, 5-dichloropyridine.
- Preparation method of 2-chloro-4-methyl nicotinonitrile.
- Substituted 1,4,5,6-tetrahydropyrimidine, 1,2,3,6-tetrahydropyridine and 3,4,5,6-tetrahydropyridine compositions.
-
Methods to Produce Nicotinic Acid with Potential Industrial Applications. Materials (Basel)15 , 765 (2022). [Link]
- Selective synthesis method of 2-chloro-5-methylpyridine and 2, 3-dichloro-5-methylpyridine.
- Preparation of 3-cyanopyridine.
-
Partial and complete hydrolysis of metal complexes based on monoiminoacenaphthene-1-ones. CrystEngComm22 , 5588-5596 (2020). [Link]
-
The Hydrolysis of 5′-CAP Dinucleotide Analogs: Catalysis by Bi- and Terpyridine Complexes of Cu 2+ and Zn 2+ Ions. J. Inorg. Biochem.84 , 1-11 (2001). [Link]
Sources
- 1. Methods to Produce Nicotinic Acid with Potential Industrial Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. Sandmeyer Reaction [organic-chemistry.org]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. byjus.com [byjus.com]
- 6. Method for the preparation of pyridine-2,3-dicarboxylic acids - Patent 0259687 [data.epo.org]
Troubleshooting & Optimization
Technical Support Center: A Guide to Improving the Yield of 5,6-Dichloro-2-methylnicotinic Acid Synthesis
For: Researchers, scientists, and drug development professionals
Introduction
5,6-Dichloro-2-methylnicotinic acid is a pivotal intermediate in the synthesis of numerous pharmaceutical compounds.[1] Achieving a high-yield, high-purity synthesis is therefore a critical objective for researchers in the field. This guide provides a comprehensive technical overview, including troubleshooting advice and frequently asked questions, to assist you in optimizing your synthetic protocols.
Troubleshooting Guide: Common Challenges and Strategic Solutions
This section is designed to address the most common issues encountered during the synthesis of this compound, offering detailed, evidence-based solutions.
Issue 1: Consistently Low Yields
Low product yield is a frequent challenge in multi-step organic syntheses. The key to resolving this issue lies in a systematic, step-by-step analysis of your entire process.
Potential Causes & Recommended Solutions:
-
Incomplete Reactions: The Fischer esterification, a common reaction in these types of syntheses, is an equilibrium-limited reaction. To drive the reaction to completion, it is recommended to use a large excess of the alcohol (e.g., methanol) or to remove water as it forms using a Dean-Stark apparatus.[2]
-
Insufficient Catalyst: Ensure an adequate amount of an acid catalyst, such as sulfuric acid, is used. The catalyst protonates the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack.[2]
-
Suboptimal Reaction Time and Temperature: The progress of the reaction should be monitored using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.[2][3] The reaction should be conducted at a suitable temperature, typically at the reflux temperature of the solvent.
-
Product Loss During Workup: During neutralization and extraction, the pH must be carefully adjusted to maximize the recovery of the product in the organic phase. Performing multiple extractions will also help to ensure complete recovery.[2]
Issue 2: High Levels of Impurities and Byproducts
The formation of byproducts can significantly complicate the purification process and impact the final yield.
Potential Causes & Recommended Solutions:
-
Over-oxidation: In oxidation reactions, it is crucial to carefully control the reaction temperature and the rate of addition of the oxidizing agent (e.g., nitric acid).[2]
-
Formation of Isomeric Byproducts: The formation of byproducts such as dinicotinic acid is a possibility. To minimize the formation of these byproducts, it is essential to carefully control reaction parameters such as temperature, reaction time, and the ratio of reactants.[2][4]
-
Presence of Close-Boiling Impurities: If byproducts have boiling points close to that of the desired product, fractional distillation under a high vacuum is necessary. The distillation column parameters (e.g., number of theoretical plates, reflux ratio) should be optimized for better separation.[2]
Issue 3: Difficulties in Product Purification
Even with a successful reaction, purification can be a significant hurdle.
Potential Causes & Recommended Solutions:
-
Thermal Decomposition: The product may be susceptible to decomposition at high temperatures. The use of vacuum distillation can lower the boiling point and minimize thermal stress on the product.[2]
-
Incomplete Removal of Starting Materials: Ensure the reaction goes to completion to minimize the amount of unreacted starting materials in the crude product.[2]
-
Suboptimal Purification Method: Column chromatography is a common method for purification. The choice of solvent system is critical for achieving good separation. For example, a mixture of chloroform and methanol (90:10) has been used successfully as an eluent.[5]
Frequently Asked Questions (FAQs)
Q1: What are the key starting materials for the synthesis of this compound?
A common starting material is 5,6-dichloronicotinic acid.[5] Other syntheses may start from precursors such as 2-amino-5-methylpyridine or 3-methylpyridine.[6]
Q2: What are the typical reaction conditions for the synthesis of this compound?
The reaction conditions can vary depending on the specific synthetic route. For example, the conversion of 5,6-dichloro nicotinic acid to the corresponding acid chloride can be achieved by refluxing with thionyl chloride (SOCl₂) and a catalytic amount of DMF.[5]
Q3: How can I characterize the final product?
A combination of analytical techniques is recommended for full characterization:
-
NMR Spectroscopy: Both ¹H and ¹³C NMR are essential for confirming the structure of the molecule.[3]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the molecular weight and elemental composition.[3]
-
Chromatography: HPLC and GC can be used to assess the purity of the final product.
Experimental Workflow & Data Presentation
General Troubleshooting Workflow
The following diagram outlines a general workflow for troubleshooting common issues in the synthesis of this compound.
Caption: A systematic approach to troubleshooting and optimizing the synthesis of this compound.
Summary of Key Parameters
| Parameter | Recommendation | Rationale |
| Reaction Monitoring | Use TLC, HPLC, or GC | To ensure the reaction has gone to completion and to identify any byproducts. |
| Temperature Control | Maintain optimal temperature | To prevent over-oxidation and the formation of byproducts.[2] |
| pH Adjustment | Carefully control pH during workup | To maximize product recovery during extraction.[2] |
| Purification | Column chromatography or vacuum distillation | To remove impurities and isolate the final product.[2][5] |
References
-
Electronic Supplementary Information - The Royal Society of Chemistry. Available at: [Link]
-
Synthesis and antibacterial activity of 5-chloro-N-cyclohexyl- 6-thio substituted-nicotinamide derivatives - Scholars Research Library. Available at: [Link]
- Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents.
- Method for preparing 5,6-chloronicotinic acid from 2,3-dichloro-5-trichlorine picoline (DCTC) short steaming residue - Google Patents.
- Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents.
- Method for the production of 2,6-dichloro-5-fluoro-nicotinic acid and coarse-crystalline 2,6-dichloro-5-fluoro-nicotinic acid - Google Patents.
-
Methods to Produce Nicotinic Acid with Potential Industrial Applications - MDPI. Available at: [Link]
-
Optimization of the acidic promotor regarding the one-pot reaction synthesis of a tricyclic piperidine - DiVA. Available at: [Link]
-
Methods to Produce Nicotinic Acid with Potential Industrial Applications - PubMed. Available at: [Link]
-
5 6-dichloro nicotinic acid manufacturers | Corey Organics. Available at: [Link]
Sources
- 1. This compound|CAS 1781138-19-9 [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. rsc.org [rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. CN102675196A - Method for preparing 5,6-chloronicotinic acid from 2,3-dichloro-5-trichlorine picoline (DCTC) short steaming residue - Google Patents [patents.google.com]
Technical Support Center: Purification of 5,6-Dichloro-2-methylnicotinic Acid
The following technical support guide details the purification of 5,6-Dichloro-2-methylnicotinic acid (CAS: 1781138-19-9).[1] This guide is structured to address the specific physicochemical challenges of polychlorinated pyridine derivatives, focusing on solubility differentials and pKa-dependent separation.
Product: this compound CAS: 1781138-19-9 Chemical Formula: C₇H₅Cl₂NO₂ Molecular Weight: 206.03 g/mol [1]
Part 1: Core Purification Protocols
Method A: pH-Controlled Acid-Base Extraction (Primary Purification)
Best for: Removing non-acidic impurities (starting materials, chlorinated picolines) and inorganic salts.[1] Principle: This method exploits the acidity of the carboxylic acid group (estimated pKa ~3.5–4.0 due to electron-withdrawing chlorine atoms).
Reagents Required:
-
Sodium Hydroxide (1M NaOH)
-
Hydrochloric Acid (2M or 6M HCl)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Deionized Water[2]
-
pH Meter (Calibrated)
Protocol:
-
Dissolution: Suspend the crude solid in 1M NaOH (approx. 10 mL per gram of solid). Stir until fully dissolved.
-
Checkpoint: If the solution remains cloudy, filter through a Celite pad to remove insoluble tars.
-
-
Organic Wash (Impurity Removal): Extract the aqueous alkaline solution twice with DCM (1:1 volume ratio).
-
Controlled Precipitation: Cool the aqueous layer to 0–5°C. Slowly add HCl dropwise while stirring.
-
Critical Step: Monitor pH.[2] The product will begin to precipitate as the pH drops below 4. Continue acidifying to pH 1.0–1.5 to ensure maximum recovery.
-
-
Isolation: Filter the white/off-white precipitate. Wash the cake with cold water (3x) to remove NaCl.
-
Drying: Dry under vacuum at 45–50°C for 12 hours.
Method B: Recrystallization (Polishing Step)
Best for: Removing isomeric impurities (e.g., 4,6-dichloro isomer) and trace colored byproducts.[1]
Solvent Screening Table:
| Solvent System | Solubility (Hot) | Solubility (Cold) | Impurity Target | Recommendation |
| Ethanol / Water (3:1) | High | Low | Inorganic salts, polar tars | Primary Choice |
| Methanol | Very High | Moderate | General organic impurities | Use if EtOH fails |
| Toluene | Moderate | Very Low | Non-polar side products | Use for highly colored crude |
| Acetonitrile | High | Low | Regioisomers | Advanced purification |
Protocol (Ethanol/Water):
-
Dissolve the dried solid from Method A in boiling Ethanol (minimum volume).
-
Once dissolved, slowly add hot Water until a faint turbidity persists.
-
Add a few drops of Ethanol to clear the solution.
-
Allow the solution to cool slowly to room temperature, then refrigerate at 4°C for 4 hours.
-
Filter the crystals and wash with cold 1:1 Ethanol/Water.
Part 2: Troubleshooting & FAQs
Q1: My yield is significantly lower than expected after Acid-Base extraction. Where is my product?
Diagnosis: The product likely did not fully precipitate during the acidification step. Root Cause:
-
pKa Shift: The electron-withdrawing chlorine atoms at positions 5 and 6 significantly lower the pKa of the pyridine nitrogen and the carboxylic acid. The molecule is more acidic than unsubstituted nicotinic acid.
-
Amphoteric Nature: While less likely with two chlorines, pyridines can form hydrochloride salts at very low pH, which might remain soluble. Solution:
-
Adjust pH: Target a precise pH of 1.5 – 2.0 . Do not go below pH 0.5.
-
Salting Out: If precipitation is sparse, add NaCl to the aqueous phase (saturation) to decrease the solubility of the organic acid (Common Ion Effect).
Q2: The NMR shows a mixture of isomers. How do I separate them?
Diagnosis: Presence of 4,6-dichloro-2-methylnicotinic acid or 5-chloro derivatives.[1] Root Cause: Non-selective chlorination during synthesis. Solution:
-
Recrystallization Solvent Switch: Switch to Toluene or Chlorobenzene . Isomers often have vastly different lattice energies and solubilities in non-polar aromatic solvents compared to polar alcoholic solvents.
-
Chromatography: If recrystallization fails, use flash column chromatography.
-
Stationary Phase: Silica Gel (acid-washed recommended).[1]
-
Mobile Phase: DCM:Methanol (95:5) + 0.1% Acetic Acid. The acetic acid is crucial to prevent "tailing" of the carboxylic acid on the silica.
-
Q3: The product is colored (yellow/brown) even after recrystallization.
Diagnosis: Presence of polymeric tars or oxidation byproducts (N-oxides). Solution:
-
Activated Carbon Treatment: During the hot filtration step of recrystallization, add Activated Charcoal (5-10 wt%) .[1] Stir for 15 minutes at reflux, then filter hot through Celite.
-
Check for N-Oxide: Run an LC-MS.[1] If [M+16] peak is observed, the nitrogen has oxidized. Reduction (e.g., PCl3 or Fe/Acetic acid) may be required, but this is a chemical transformation, not just purification.
Part 3: Visualized Workflows
Workflow 1: Acid-Base Purification Logic
This diagram illustrates the critical separation of the target acid from non-acidic impurities.
Caption: Separation logic relying on the solubility difference between the sodium salt (aqueous) and non-acidic impurities (organic).
Workflow 2: Recrystallization Decision Tree
Use this logic to select the correct solvent based on your specific impurity profile.
Caption: Decision matrix for selecting the optimal purification solvent based on impurity characteristics.
References
-
BenchChem. (n.d.). This compound (CAS 1781138-19-9) Product Information. Retrieved from
-
ChemicalBook. (2025).[4] 5,6-Dichloronicotinic acid (CAS 41667-95-2) Properties and Synthesis. (Analogous compound reference for solubility and pKa behavior). Retrieved from
-
Google Patents. (2012). Method for preparing 5,6-chloronicotinic acid from 2,3-dichloro-5-trichlorine picoline (CN102675196A).[1] (Describes industrial acid-base purification of the 5,6-dichloro analog). Retrieved from
-
Google Patents. (1993). Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid (US5204478A).[1] (Provides detailed hydrolysis and pH control protocols for similar halogenated nicotinic acids). Retrieved from
Sources
- 1. CN102675196A - Method for preparing 5,6-chloronicotinic acid from 2,3-dichloro-5-trichlorine picoline (DCTC) short steaming residue - Google Patents [patents.google.com]
- 2. atlas-scientific.com [atlas-scientific.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. 5,6-Dichloronicotinic acid | 41667-95-2 [chemicalbook.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. US6441182B1 - Method for the production of 2,6-dichloro-5-fluoro-nicotinic acid and coarse and particularly pure 2,6-dichloro-5-fluoro-nicotinic acid - Google Patents [patents.google.com]
- 7. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
recrystallization solvents for 5,6-Dichloro-2-methylnicotinic acid
Technical Support Center: Purification of 5,6-Dichloro-2-methylnicotinic Acid
-
Ticket ID: #REC-56DC-2MNA
-
Subject: Recrystallization Solvent Selection & Troubleshooting Guide
-
Status: Resolved / Knowledge Base Article
Executive Summary
This guide addresses the purification of This compound (CAS: 693286-31-6). As a halogenated pyridine carboxylic acid, this compound exhibits specific solubility behaviors driven by the competition between its polar carboxylic acid moiety and the lipophilic chlorine substituents.
The recommended purification strategy prioritizes mixed-solvent systems (Alcohol/Water) for final polishing and Acid-Base Reprecipitation for crude bulk cleanup.
Part 1: Solvent Selection Matrix
User Question: Which solvent system gives the best recovery and purity for this specific nicotinic acid derivative?
Technical Response: For this compound, single solvents often fail to provide the necessary yield/purity balance. The "2-methyl" and "5,6-dichloro" substitutions increase lipophilicity compared to unsubstituted nicotinic acid, making water a poor solvent (good anti-solvent) and pure alcohols often "too good" (causing yield loss).
Recommended Systems:
| Solvent System | Ratio (v/v) | Primary Use Case | Mechanism of Action |
| Ethanol / Water | 90:10 to 80:20 | Standard Recrystallization | Gradient Polarity: The compound dissolves in hot ethanol; water reduces solubility upon cooling to force lattice formation. |
| Methanol / Water | 70:30 | High-Purity Polishing | High Solubility Delta: Methanol dissolves the acid very efficiently. Higher water content is needed to force precipitation. |
| Toluene | 100% | Removal of Non-Polar Impurities | Lipophilic Wash: The acid is sparingly soluble in cold toluene, but non-polar side products (e.g., chlorinated precursors) remain in solution. |
| NaOH / HCl | Aqueous | Bulk Crude Cleanup | pH Swing: Converts the acid to its water-soluble salt (removing organics), then re-acidifies to precipitate the pure acid. |
Part 2: Standard Operating Procedures (SOPs)
Protocol A: The "Green" Recrystallization (Ethanol/Water)
Best for: Material with purity >90% requiring final polishing.
-
Dissolution: Suspend the crude solid in Ethanol (95%) at a ratio of 5 mL per gram of solid.
-
Heating: Heat to reflux (~78°C). If the solid does not dissolve completely, add Ethanol in 1 mL increments until a clear solution is obtained.
-
Critical Check: If the solution is dark/colored, add Activated Carbon (5 wt%), stir for 10 mins, and filter hot through Celite.
-
-
Anti-Solvent Addition: While maintaining reflux, slowly add warm Water dropwise until a faint, persistent turbidity (cloudiness) appears.
-
Clarification: Add 1-2 mL of Ethanol to clear the turbidity.
-
Crystallization: Remove heat. Allow the flask to cool to room temperature slowly (over 2 hours) with gentle stirring.
-
Why Slow Cooling? Rapid cooling traps impurities in the crystal lattice.
-
-
Finishing: Cool to 0-4°C in an ice bath for 1 hour. Filter the crystals and wash with cold Ethanol/Water (50:50).
Protocol B: Acid-Base Reprecipitation (The "pH Swing")
Best for: Crude reaction mixtures containing tars or non-acidic impurities.
-
Salting In: Suspend crude material in Water (10 mL/g). Slowly add 10% NaOH until pH 10-11 is reached. The solid should dissolve as the sodium salt.
-
Extraction (Wash): Extract this aqueous solution with Ethyl Acetate (2x).
-
Purpose: This removes non-acidic organic impurities (unreacted starting materials) which stay in the organic layer. Discard the Ethyl Acetate.
-
-
Salting Out: Transfer the aqueous layer to a clean flask. Cool to 10°C.[1]
-
Precipitation: Slowly add 6N HCl dropwise until pH < 2. The this compound will precipitate as a white solid.
Part 3: Troubleshooting & FAQs
Q1: My product is "oiling out" (forming a liquid blob) instead of crystallizing. Why? A: This occurs when the compound separates as a liquid phase before it crystallizes, usually because the temperature is above the compound's melting point in the solvent mixture, or the solution is too concentrated.
-
Fix: Re-heat the mixture to dissolve the oil. Add more solvent (Ethanol) to slightly dilute. Add a "seed crystal" of pure product when the temperature reaches ~50°C.
Q2: The crystals are yellow/brown even after recrystallization. A: Chlorinated pyridines often carry trace oxidative impurities (quinones) that are highly colored.
-
Fix: You must use Activated Carbon during the hot dissolution step (Protocol A, Step 2). Do not skip the hot filtration.
Q3: My yield is very low (<50%). A: The "2-methyl" group makes the compound more soluble in organics than expected.
-
Fix: You likely used too much alcohol. Collect the mother liquor (filtrate), concentrate it to half volume on a rotovap, and cool again to harvest a "second crop" of crystals.
Part 4: Process Visualization
Diagram 1: Recrystallization Logic Flow
Caption: Decision tree for handling "Oiling Out" and Impurity issues during purification.
Diagram 2: Acid-Base Purification Mechanism
Caption: Chemical workflow for separating the target acid from non-acidic organic impurities.
References
-
Sigma-Aldrich. 4,6-Dichloro-2-methylnicotinic acid Product Analysis & Properties. (Note: Structural isomer behavior is analogous). Link
-
National Institute of Standards and Technology (NIST). Solubility Database: Ethanol with Toluene and Water Systems.[3]Link
-
Google Patents. Method for preparing 5,6-chloronicotinic acid (CN102675196A). (Describes the industrial standard Acid-Base purification for this class). Link
-
Google Patents. Method for the production of 2,6-dichloro-5-fluoro-nicotinic acid (US6441182B1). (Validates the hydrolysis and pH-swing protocols for halogenated nicotinic acids). Link
Sources
- 1. WO1998039298A1 - Process for the preparation of nicotinic acids - Google Patents [patents.google.com]
- 2. EP0655998B1 - Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
- 3. IUPAC-NIST Solubilities Database [srdata.nist.gov]
Technical Support Center: Purification of 5,6-Dichloro-2-methylnicotinic Acid
Welcome to the technical support center for the purification of 5,6-Dichloro-2-methylnicotinic acid. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges in obtaining this key intermediate with the high degree of purity required for subsequent applications. This document provides in-depth, experience-driven advice in a direct question-and-answer format, focusing on troubleshooting common issues and providing robust, validated protocols.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the purification strategy for this compound.
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: The impurity profile of your crude product is intrinsically linked to its synthetic route. However, based on common synthetic pathways for related dichlorinated pyridine carboxylic acids, you can anticipate several classes of impurities:
-
Unreacted Starting Materials: Depending on the synthesis, these could include precursors like 2,3-dichloro-5-trichloromethyl picoline or 6-hydroxynicotinic acid derivatives.[1][2]
-
Reaction Intermediates: Incomplete reactions can leave behind partially transformed molecules, such as the corresponding ester or amide if hydrolysis is the final step.[3]
-
Isomeric Byproducts: Incomplete chlorination or rearrangement reactions can lead to the formation of other dichloro-2-methylnicotinic acid isomers.
-
Residual Solvents: Solvents used in the reaction or initial work-up (e.g., toluene, methylene chloride, acetic acid) may be present.[4][5]
-
Inorganic Salts: Reagents or byproducts from the reaction, such as sodium chloride or sulfates, may contaminate the crude solid.
Q2: What is the best initial approach to purify my crude this compound?
A2: For a solid crude product, the most effective and straightforward initial purification technique is typically recrystallization . This method is excellent for removing small amounts of impurities that have different solubility profiles from the desired compound.[6][7] If you suspect the presence of significant neutral or basic impurities, performing an acid-base extraction prior to recrystallization is a highly efficient strategy to achieve a significant increase in purity.[8][9]
Q3: How can I accurately assess the purity of my final product?
A3: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis, capable of separating and quantifying closely related impurities.[10][11]
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Provides structural confirmation and can reveal the presence of impurities with distinct proton signals.
-
Melting Point Analysis: A sharp melting point range close to the literature value (164-168 °C) is a strong indicator of high purity.[3] Impurities typically cause a depression and broadening of the melting point range.[12]
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired compound. Coupled with a chromatographic technique (LC-MS or GC-MS), it is a powerful tool for identifying unknown impurities.[5]
Part 2: Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification process.
Recrystallization Issues
Q: My compound is not dissolving, even in a large volume of hot solvent. What should I do?
A: This indicates that the solvent is a poor choice for your compound.
-
Probable Cause: The solvent's polarity is mismatched with your highly polar, crystalline compound.
-
Solution: You need a more polar solvent or a mixed-solvent system. If you are using a non-polar solvent like hexanes, switch to a more polar one like ethanol, isopropanol, or acetone.[13] A highly effective strategy is to use a mixed-solvent system. For example, dissolve your compound in a minimum amount of a "good" hot solvent (like ethanol or methanol) in which it is very soluble, and then slowly add a "bad" solvent (like water) in which it is poorly soluble until the solution becomes faintly cloudy (the saturation point). Re-heat to clarify and then allow to cool slowly.[14]
Q: My product "oiled out" during cooling instead of forming crystals. How can I fix this?
A: Oiling out occurs when the solution becomes supersaturated at a temperature above the melting point of your compound in that solvent system.
-
Probable Cause: The solution is cooling too quickly, or the boiling point of the solvent is too high. Impurities can also promote oiling.
-
Solution:
-
Reheat the solution until the oil redissolves completely.
-
Add a small amount of additional hot solvent to make the solution slightly less concentrated.
-
Allow the flask to cool much more slowly. Insulate the flask with glass wool or place it in a warm bath that is allowed to cool to room temperature overnight.
-
If it still oils out, try scratching the inside of the flask with a glass rod at the liquid-air interface to induce crystallization.[12] Adding a seed crystal of pure product is also highly effective.[12]
-
Q: No crystals have formed after the solution has cooled to room temperature and been placed in an ice bath. What now?
A: Crystal formation (nucleation) can sometimes be slow to initiate.
-
Probable Cause: The solution may not be sufficiently supersaturated, or there are no nucleation sites.
-
Solution:
-
Induce Nucleation: Try scratching the inner surface of the flask with a glass rod or adding a tiny "seed" crystal of the pure compound.[12]
-
Increase Concentration: If nucleation fails, some solvent may need to be removed. Gently heat the solution to evaporate a small portion of the solvent and then attempt the cooling process again.
-
Cool to a Lower Temperature: If the solvent's freezing point allows, use a salt-ice bath or a freezer for more extreme cooling.[6]
-
Acid-Base Extraction Issues
Q: A thick emulsion has formed between the organic and aqueous layers in my separatory funnel. How do I break it?
A: Emulsions are common when dealing with complex mixtures and can be persistent.
-
Probable Cause: Vigorous shaking or the presence of fine particulate matter can stabilize emulsions.
-
Solution:
-
Be Patient: Allow the funnel to stand undisturbed for a longer period (15-30 minutes).
-
Gentle Agitation: Gently swirl the funnel instead of shaking it.
-
Add Brine: Add a small amount of saturated aqueous sodium chloride (brine) solution. This increases the ionic strength of the aqueous layer, which can help break the emulsion.
-
Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite or glass wool can break up the emulsion.
-
Q: After acidifying the basic aqueous extract, my product does not precipitate. What went wrong?
A: This is a common issue that can have several causes.
-
Probable Cause: The product may be more soluble in the acidic aqueous solution than expected, or not enough was extracted in the first place. It's also possible you haven't added enough acid.
-
Solution:
-
Check the pH: Use pH paper or a pH meter to ensure the solution is acidic (pH 1-2). Add more acid if necessary.[15]
-
Cool the Solution: Place the acidified solution in an ice bath to decrease the solubility of your product.
-
Back-Extraction: If no solid forms, the product is likely still dissolved. You must perform a "back-extraction" by adding an immiscible organic solvent (e.g., dichloromethane or ethyl acetate) to the acidified aqueous solution and extracting your neutral, purified acid back into the organic layer.[16] You can then dry and evaporate the organic solvent to recover your product.
-
Part 3: Experimental Protocols & Visualizations
Workflow for Purification and Analysis
The following diagram outlines a logical workflow for purifying and validating your this compound.
Caption: General workflow for purification and analysis.
Protocol 1: Purification by Recrystallization
This protocol is ideal for crude material that is already relatively pure (>85%) and needs polishing to remove minor impurities.
Principle: This technique relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. The compound should be highly soluble at high temperatures and poorly soluble at low temperatures.[6][12]
Recommended Solvent System: Aqueous ethanol. This system is effective because this compound has good solubility in hot ethanol and poor solubility in cold water.[2][14]
Procedure:
-
Dissolution: Place the crude solid (e.g., 5.0 g) in a 100 mL Erlenmeyer flask with a stir bar. Add a minimal amount of ethanol (e.g., 20 mL) and heat the mixture to a gentle boil on a hotplate with stirring.
-
Saturated Solution: Continue to add hot ethanol dropwise until all the solid just dissolves. Avoid adding a large excess of solvent, as this will reduce your final yield.[12]
-
Hot Filtration (Optional): If you observe any insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration. To do this, add a small excess of hot solvent (~10%) to prevent premature crystallization, and filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Remove the flask from the heat and cover it. Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold solvent (the same ethanol/water ratio is ideal) to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent before final analysis.
Protocol 2: Purification by Acid-Base Extraction
This powerful technique is used to separate the acidic target compound from any neutral or basic impurities.[8][17][18]
Principle: The acidic proton of the carboxylic acid is removed by a weak base (sodium bicarbonate), forming a water-soluble carboxylate salt. Neutral organic impurities remain in the organic solvent, allowing for separation. The acid is then regenerated by adding a strong acid.[9][16]
Caption: Mechanism of purification by acid-base extraction.
Procedure:
-
Dissolution: Dissolve the crude product (e.g., 5.0 g) in a suitable organic solvent like ethyl acetate or dichloromethane (DCM) (e.g., 50 mL) in a separatory funnel.
-
Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (e.g., 30 mL) to the separatory funnel. Caution: Stopper the funnel and invert gently, venting frequently to release the CO₂ gas that evolves. Do not shake vigorously. Continue to mix and vent until gas evolution ceases.
-
Separation: Allow the layers to separate fully. Drain the lower aqueous layer into a clean Erlenmeyer flask. Repeat the extraction of the organic layer with another portion of NaHCO₃ solution (30 mL).
-
Combine & Wash: Combine the aqueous extracts. To remove any trapped neutral compounds, perform a "wash" by adding a small amount of fresh organic solvent (e.g., 20 mL of ethyl acetate) to the combined aqueous layers, mixing gently, and discarding the organic wash layer.
-
Acidification: Cool the combined aqueous layer in an ice bath. Slowly and with stirring, add concentrated hydrochloric acid (HCl) dropwise until the solution is strongly acidic (pH 1-2, check with pH paper). A white precipitate of the pure this compound should form.
-
Collection: Collect the solid product by vacuum filtration, wash with a small amount of cold deionized water, and dry thoroughly under vacuum.
Part 4: Data Summary & References
Table 1: Common Recrystallization Solvents
| Solvent | Boiling Point (°C) | Polarity | Comments |
| Water | 100 | Very High | Good for polar compounds, but may have low solubility even when hot.[13] |
| Ethanol | 78 | High | Excellent general-purpose solvent for moderately polar compounds.[13] |
| Methanol | 65 | High | Similar to ethanol but more volatile. |
| Isopropanol | 82 | High | Good alternative to ethanol, slightly less polar. |
| Acetone | 56 | Medium | Dissolves many organics but its low boiling point can be a drawback.[13] |
| Ethyl Acetate | 77 | Medium | Good for moderately polar compounds. |
| Toluene | 111 | Low | Useful for less polar compounds, but high boiling point can lead to oiling out. |
| Hexanes | ~69 | Very Low | Suitable for non-polar compounds; unlikely to be a good primary solvent for this acid. |
References
- Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds.
- Wikipedia. (n.d.). Acid–base extraction.
- Vernier Software & Technology. (n.d.). Separation of Organic Compounds by Acid-Base Extraction Techniques.
- University of California, Irvine. (n.d.). Isolation and Purification of Organic Compounds Extraction.
- Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction.
- Google Patents. (n.d.). CN102675196A - Method for preparing 5,6-chloronicotinic acid from 2,3-dichloro-5-trichlorine picoline (DCTC) short steaming residue.
- Google Patents. (n.d.). CH664754A5 - 5,6-di:chloro-nicotinic acid prodn.
- University of California, Los Angeles. (n.d.). Recrystallization.
- Eichhorn, E., et al. (n.d.). Synthesis, spectroscopic characterization and DFT analysis of dichlorido(η6-p-cymene)ruthenium(II)
- J. Chem. Soc. Nigeria, Vol. 46, No. 2, pp 0267 – 0275.
- The Journal of Organic Chemistry - ACS Publications. (2026). Fine-Tuned Imino-Diels–Alder Reaction for the Sustainable Synthesis of Nicotinonitriles via Push–Pull Vinylogous Enamino Nitriles.
- Google Patents. (n.d.). US6441182B1 - Method for the production of 2,6-dichloro-5-fluoro-nicotinic acid and coarse.
- Google Patents. (n.d.). US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
- University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from University of Rochester Department of Chemistry.
- ACS Publications. (2026). Fine-Tuned Imino-Diels−Alder Reaction for the Sustainable Synthesis of Nicotinonitriles via Push−Pull Vinylogous Enamino Nitriles.
- Elsevier. (2013).
- (n.d.).
- Asian Journal of Research in Chemistry. (n.d.).
- (n.d.). Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds.
- Professor Dave Explains. (2020).
- (n.d.).
- SIELC Technologies. (n.d.).
- ResearchGate. (n.d.). Chromatogram of nicotinic acid (1), riboflavin (2), and thiamin (3)....
- (n.d.).
- Google Patents. (n.d.). EP0655998B1 - Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
- ChemScene. (n.d.). 4,6-Dichloro-2-methylnicotinic acid.
- Open Access Library Journal. (2023). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances.
- ChemicalBook. (2025). 5,6-Dichloronicotinic acid.
Sources
- 1. CN102675196A - Method for preparing 5,6-chloronicotinic acid from 2,3-dichloro-5-trichlorine picoline (DCTC) short steaming residue - Google Patents [patents.google.com]
- 2. CH664754A5 - 5,6-di:chloro-nicotinic acid prodn. - by reacting 6-hydroxy-nicotinic acid with acid chloride, reacting prod. with chlorine, then with acid chloride and hydrolysing prod - Google Patents [patents.google.com]
- 3. 5,6-Dichloronicotinic acid | 41667-95-2 [chemicalbook.com]
- 4. US6441182B1 - Method for the production of 2,6-dichloro-5-fluoro-nicotinic acid and coarse and particularly pure 2,6-dichloro-5-fluoro-nicotinic acid - Google Patents [patents.google.com]
- 5. ajrconline.org [ajrconline.org]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 9. vernier.com [vernier.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column | SIELC Technologies [sielc.com]
- 12. youtube.com [youtube.com]
- 13. Reagents & Solvents [chem.rochester.edu]
- 14. web.mnstate.edu [web.mnstate.edu]
- 15. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. magritek.com [magritek.com]
- 18. chemistry.miamioh.edu [chemistry.miamioh.edu]
stability of 5,6-Dichloro-2-methylnicotinic acid under reflux conditions
Technical Support Center: 5,6-Dichloro-2-methylnicotinic Acid
Welcome to the technical support resource for this compound. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth insights and practical troubleshooting advice for handling this compound, particularly concerning its stability under reflux conditions. Our goal is to explain the causality behind experimental choices, ensuring your protocols are robust and self-validating.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns when refluxing this compound?
The primary concerns involve thermal degradation, which can manifest in several ways. The key potential degradation pathways for a substituted pyridinecarboxylic acid like this under heat are:
-
Decarboxylation: The carboxylic acid group (-COOH) can be lost as CO₂, particularly at elevated temperatures. This is a common reaction for many carboxylic acids, and the stability is highly dependent on the solvent and the presence of catalysts.
-
Dehalogenation: The chlorine substituents on the pyridine ring may be susceptible to nucleophilic substitution or reductive dehalogenation, depending on the other components in the reaction mixture (e.g., solvent, bases, reducing agents).
-
Side Reactions: The reactive sites on the molecule can participate in unwanted side reactions, such as polymerization or reactions with the solvent, leading to complex product mixtures and a dark discoloration of the reaction.
Q2: How should I select an appropriate solvent for refluxing this compound?
Solvent selection is critical and should be based on two main criteria: solubility of the starting material and the required reaction temperature (i.e., the solvent's boiling point). A good refluxing solvent must dissolve the reagents without reacting with them.[1]
-
For solubility: this compound is a polar molecule. Based on the general solubility of nicotinic acid, polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO), or polar protic solvents like alcohols (e.g., ethanol, 1-butanol) are good starting points.[2]
-
For temperature: The choice of solvent directly dictates the maximum temperature of the reaction under standard atmospheric pressure. You must choose a solvent whose boiling point aligns with the thermal energy required for your reaction to proceed efficiently without causing significant degradation. Refer to the table below for common options.
Q3: What are the visual or analytical indicators of degradation during my experiment?
Several signs can indicate that this compound is degrading:
-
Color Change: A significant darkening of the reaction mixture (e.g., turning from colorless/pale yellow to dark brown or black) often suggests the formation of polymeric byproducts or other complex degradation products.
-
Precipitate Formation: The appearance of an unexpected solid may indicate the formation of an insoluble degradation product or salt.
-
Gas Evolution: Vigorous bubbling, especially if not attributable to boiling, could be a sign of decarboxylation (release of CO₂). To confirm, the evolved gas can be bubbled through limewater (calcium hydroxide solution), which will turn milky if CO₂ is present.[3]
-
TLC/LC-MS Analysis: The most reliable method is to monitor the reaction over time using an appropriate chromatographic technique. The appearance of new spots on a TLC plate or new peaks in an LC-MS chromatogram is a clear indicator of side reactions or degradation. A corresponding decrease in the peak area of the starting material without a stoichiometric increase in the desired product peak also points to degradation.
Troubleshooting Guide for Reflux Reactions
This section addresses specific issues you might encounter during your experiments.
Problem 1: Low or No Yield of the Desired Product
-
Potential Cause 1: Thermal Degradation. The reaction temperature (i.e., the solvent's boiling point) may be too high, causing the starting material to decompose faster than it reacts to form the desired product.
-
Recommended Action:
-
Select a Lower-Boiling Solvent: If your reaction allows, switch to a solvent with a lower boiling point to reduce the thermal stress on the molecule.
-
Run a Stability Study: Before running the full-scale reaction, perform a control experiment by refluxing only the this compound in the chosen solvent. Take samples at regular intervals (e.g., 0, 1, 2, 4, 8 hours) and analyze them by HPLC or LC-MS to quantify the amount of starting material remaining. This will establish a baseline for its stability.
-
Time-Controlled Reaction: If some degradation is unavoidable, determine the optimal reaction time where the product yield is maximized before significant degradation occurs.
-
-
Potential Cause 2: Incorrect Solvent Choice. The compound may not be sufficiently soluble in the chosen solvent, leading to a heterogeneous mixture and slow reaction rates.
-
Recommended Action:
-
Check Solubility: Perform a simple solubility test at room temperature and at the reflux temperature before committing to a large-scale reaction.
-
Use a Co-solvent System: If a single solvent does not provide both the required solubility and boiling point, consider using a miscible co-solvent system.
-
Problem 2: Multiple Unidentified Spots on TLC / Peaks in LC-MS
-
Potential Cause: Decomposition Pathways Activated. The reflux conditions are likely causing the starting material or product to break down into multiple smaller molecules or isomers.
-
Recommended Action:
-
Characterize Byproducts: Attempt to identify the major byproducts using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[4] Knowing the structure of the degradation products can provide mechanistic clues (e.g., the presence of a decarboxylated or dehalogenated species).
-
Lower the Temperature: This is the most straightforward approach to minimizing side reactions.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). This can prevent oxidative degradation, which can be a problem at high temperatures.[5]
-
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for troubleshooting common issues encountered during reflux reactions involving this compound.
Caption: A decision-making workflow for troubleshooting reflux reactions.
Data & Protocols
Table 1: Properties of Common Organic Solvents for Reflux
This table provides a reference for selecting a solvent based on the desired reaction temperature.
| Solvent | Boiling Point (°C) | Density (g/mL) | Dielectric Constant | Notes |
| Acetonitrile | 81.7 | 0.786 | 36.6 | Polar aprotic |
| Ethanol (95%) | 78.0 | 0.800 | 25.0 | Polar protic |
| Toluene | 110.6 | 0.867 | 2.38 | Nonpolar |
| 1,4-Dioxane | 101.1 | 1.033 | 2.21 | Polar aprotic, potential peroxide former |
| Dimethylformamide (DMF) | 153.0 | 0.944 | 38.3 | Polar aprotic, high boiling point |
| Dimethyl Sulfoxide (DMSO) | 189.0 | 1.092 | 47.0 | Polar aprotic, very high boiling point |
| 1-Butanol | 117.7 | 0.810 | 17.8 | Polar protic |
Data compiled from multiple sources.[6][7]
Protocol 1: Experimental Determination of Thermal Stability
This protocol provides a self-validating method to assess the stability of this compound in a chosen solvent under reflux.
Materials:
-
This compound
-
Chosen reflux solvent (e.g., Toluene or DMF, HPLC grade)
-
Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer
-
Inert gas line (Nitrogen or Argon)
-
Syringes and needles for sampling
-
HPLC or LC-MS system for analysis
Procedure:
-
Setup: Assemble the reflux apparatus. Ensure all glassware is dry. Place a stir bar in the round-bottom flask.
-
Charge Reagents: Add this compound (e.g., 206 mg, 1.0 mmol) to the flask, followed by the solvent (e.g., 20 mL).
-
Inert Atmosphere: Purge the system with an inert gas for 10-15 minutes. Maintain a positive pressure of the inert gas throughout the experiment.
-
Time Zero Sample (T=0): Before heating, withdraw a small aliquot (e.g., 0.1 mL) of the solution. Dilute it with a suitable solvent (e.g., acetonitrile) to an appropriate concentration for analysis. This is your baseline sample.
-
Begin Reflux: Start the stirring and heating. Bring the mixture to a gentle boil. The point at which a stable ring of condensate forms in the condenser is the start of the reflux.[1]
-
Sampling: At set time intervals (e.g., 1, 2, 4, 8, and 24 hours), withdraw an aliquot of the reaction mixture. Immediately cool the sample and dilute it as done for the T=0 sample to quench any further reaction.
-
Analysis: Analyze all collected samples by a validated HPLC or LC-MS method. Create a calibration curve to accurately quantify the concentration of the starting material in each sample.
-
Data Interpretation: Plot the concentration of this compound versus time. A stable horizontal line indicates high stability. A downward sloping curve indicates degradation. The rate of degradation can be calculated from the slope.
References
-
Vertex AI Search Result[8] : Describes various analytical methods such as GC/MS and HPLC that are suitable for detecting and quantifying organic compounds and their metabolites, which is relevant for monitoring degradation products.
-
Vertex AI Search Result[1] : "Refluxing a Reaction | MIT Digital Lab Techniques Manual". YouTube. Provides fundamental principles and best practices for setting up and running a reaction under reflux, including solvent choice and operational safety. URL: [Link]
-
Vertex AI Search Result[4] : "ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS". Discusses the application of chromatographic and spectroscopic methods (HPLC, GC, MS, NMR) for identifying and quantifying degradation products, which is central to the recommended stability protocol.
-
Vertex AI Search Result[2] : "Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide". ResearchGate. Offers data on the solubility of nicotinic acid in various solvents, providing a useful analogue for estimating the solubility of its dichloro-methyl derivative. URL: [Link]
-
Vertex AI Search Result[3] : "HSC Chemistry Module 8 - Inquiry Question 2". ConquerHSC. Describes a chemical test for carbon dioxide using limewater, relevant for identifying potential decarboxylation. URL: [Link]
-
Vertex AI Search Result[6] : "An overview on Common Organic Solvents and their Toxicity Abstract". Provides a table of common organic solvents and their physical properties, including boiling points, which is essential for selecting a reflux solvent.
-
Vertex AI Search Result[7] : "Common Solvents Used in Organic Chemistry: Table of Properties 1". Provides a comprehensive table of solvent properties including boiling point, density, and dielectric constant, useful for experimental design. URL: [Link]
-
Vertex AI Search Result[5] : "Oxidation and thermal degradation of methyldithanolamine/piperazine in CO₂ capture". Discusses thermal and oxidative degradation pathways for amines, highlighting the importance of considering an inert atmosphere for high-temperature reactions.
Sources
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. HSC Chemistry Module 8 - Inquiry Question 2 [conquerhsc.com]
- 4. ijmr.net.in [ijmr.net.in]
- 5. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 6. file.sdiarticle3.com [file.sdiarticle3.com]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
Technical Support Center: Troubleshooting the Decarboxylation of 5,6-Dichloro-2-methylnicotinic Acid
Welcome to the technical support center for the synthesis of 2,3-dichloro-6-methylpyridine. This guide is designed for researchers, chemists, and drug development professionals who are working with the decarboxylation of 5,6-Dichloro-2-methylnicotinic acid. As a critical transformation for generating valuable pyridine intermediates, this reaction can present unique challenges. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experimental outcomes.
Reaction Overview
The decarboxylation of this compound is a chemical reaction that removes the carboxyl group (-COOH) to yield 2,3-dichloro-6-methylpyridine and carbon dioxide. This product is a key building block in the synthesis of various agrochemicals and pharmaceuticals.
Chemical Equation:
The reaction is typically performed thermally, often in a high-boiling point solvent. The mechanism for the decarboxylation of 2-picolinic acids (of which our substrate is a derivative) is generally understood to proceed through a zwitterionic intermediate, consistent with the Hammick mechanism, which involves a concerted, cyclic transition state.[1][2][3]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may arise during the decarboxylation process. The solutions are based on established chemical principles and practical laboratory experience.
Q1: My reaction is slow, incomplete, or appears to have stalled. What are the primary causes and how can I resolve this?
Answer: Incomplete conversion is one of the most frequent challenges in decarboxylation reactions.[4] The issue typically stems from suboptimal reaction parameters. Let's break down the potential causes and their solutions.
1. Insufficient Thermal Energy:
-
Causality: Decarboxylation requires sufficient energy to overcome the activation barrier for breaking the carbon-carbon bond between the pyridine ring and the carboxyl group.[5] The stability of the aromatic ring system necessitates significant thermal input.
-
Solution: Gradually increase the reaction temperature in increments of 10-15 °C. Ensure your solvent choice can accommodate the higher temperature without boiling. The optimal temperature is often near the boiling point of the chosen solvent, but be cautious of potential thermal decomposition (see Q2).
2. Inappropriate Solvent Choice:
-
Causality: The solvent plays a crucial role. It must be inert to the reaction conditions and possess a boiling point high enough to facilitate the reaction. Furthermore, solvent polarity can influence the stability of the transition state. For picolinic acids, zwitterion formation is a key step, and the solvent must accommodate this charged intermediate.[6]
-
Solution: Employ a high-boiling point, inert solvent. See the table below for common choices. If you suspect the reaction is stalling, consider switching to a more polar aprotic solvent or a solvent known to facilitate similar decarboxylations, such as quinoline or Dowtherm A.
| Solvent | Boiling Point (°C) | Notes |
| Diphenyl ether | 259 | Common, inert, high-boiling |
| Quinoline | 237 | Can also act as a catalyst/base |
| Dowtherm™ A | 257 | Eutectic mixture of diphenyl ether & biphenyl |
| p-Cymene | 177 | Lower boiling point, but shown to improve yields in some Hammick reactions.[3] |
3. Catalyst Considerations (for catalyzed reactions):
-
Causality: While often performed thermally, this reaction can be catalyzed, typically by copper salts.[7][8] The catalyst facilitates the formation of a metal carboxylate complex, which lowers the activation energy for CO₂ extrusion.[7] If a catalyst is used, its effectiveness can be compromised.
-
Solution: If using a copper catalyst (e.g., Cu₂O, CuO, or copper powder), ensure it is not poisoned by impurities in the starting material or solvent. Gentle activation of the catalyst (e.g., by heating under vacuum) may be beneficial. Ensure adequate mixing to maintain catalyst suspension.
4. Reaction Monitoring:
-
Causality: It is crucial to accurately determine if a reaction has stalled or is simply proceeding slowly. Misinterpretation can lead to premature termination or unnecessary exposure to harsh conditions.
-
Solution: Monitor the reaction using an appropriate analytical technique (see FAQ 3). A time-course study (taking aliquots every 1-2 hours) will provide a clear profile of the reaction progress. The disappearance of the starting material spot/peak and the appearance of the product spot/peak on TLC or GC/HPLC will confirm the reaction's status.
Below is a logical workflow for troubleshooting an incomplete reaction.
Caption: Troubleshooting workflow for incomplete decarboxylation.
Q2: I'm getting a low yield of 2,3-dichloro-6-methylpyridine and observing significant charring or side product formation. What is happening?
Answer: Low yields are often linked to degradation of the starting material or product, or the formation of unintended side products.
1. Thermal Decomposition (Charring):
-
Causality: While high temperatures are necessary, excessive heat can cause the material to decompose, leading to the formation of insoluble, tar-like substances. Chlorinated pyridines can be susceptible to decomposition at very high temperatures.
-
Solution: Find the optimal temperature window. The goal is to be hot enough for efficient decarboxylation but below the decomposition temperature of your starting material and product. Running the reaction under an inert atmosphere (Nitrogen or Argon) can help mitigate oxidative decomposition pathways that are often exacerbated by heat.
2. Potential Side Reactions:
-
Causality: The reactive intermediate generated during decarboxylation can potentially engage in side reactions. Although the Hammick intermediate is generally trapped by a proton source in the absence of other electrophiles, intermolecular reactions can occur at high concentrations and temperatures, leading to oligomers or polymers.
-
Solution: Perform the reaction at a slightly higher dilution. This can disfavor intermolecular side reactions. Additionally, ensure the reaction medium is free from contaminants that could act as alternative reaction partners.
3. Losses During Workup and Purification:
-
Causality: The desired product, 2,3-dichloro-6-methylpyridine, is volatile.[9] Significant product loss can occur during solvent removal or high-temperature distillation if not performed carefully.
-
Solution:
-
Solvent Removal: Use a rotary evaporator with controlled vacuum and a moderately warm water bath. Avoid excessive heat.
-
Purification: Vacuum distillation is a highly effective method for purifying compounds of this nature.[10] Ensure your vacuum is stable and the collection flask is adequately cooled to prevent loss of the distilled product. A short-path distillation apparatus is often ideal.
-
Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism for this decarboxylation?
Answer: The decarboxylation of 2-picolinic acid and its derivatives is believed to follow the Hammick reaction mechanism .[3] The key steps are:
-
The carboxylic acid exists in equilibrium with its zwitterionic form, where the pyridine nitrogen is protonated and the carboxyl group is deprotonated.
-
Upon heating, the zwitterion undergoes a concerted loss of CO₂ through a six-membered cyclic transition state.
-
This generates a transient, nucleophilic ylide or carbene intermediate at the 2-position of the pyridine ring.
-
This highly reactive intermediate is then rapidly protonated by the carboxylic acid of another molecule (or trace proton sources) to yield the final product, 2,3-dichloro-6-methylpyridine.
Caption: Mechanism of decarboxylation via the Hammick pathway.
Q2: Is a catalyst absolutely necessary for this reaction?
Answer: No, a catalyst is not always necessary. The thermal decarboxylation of picolinic acids can often proceed without a catalyst, provided a sufficiently high temperature is reached.[5] However, a catalyst, such as copper(I) oxide or copper powder, can significantly lower the required reaction temperature, potentially reducing thermal decomposition and improving the overall yield and purity.[7] The choice depends on your specific equipment, scale, and desired reaction time.
Q3: What are the best analytical methods to monitor the reaction's progress?
Answer: Several methods are effective. The choice depends on the equipment available and the desired level of precision.
| Method | Speed | Information Provided | Notes |
| Thin-Layer Chromatography (TLC) | Fast | Qualitative (presence/absence of starting material and product) | Excellent for quick, at-a-glance checks. Requires selection of an appropriate solvent system (e.g., Hexanes/Ethyl Acetate).[11] |
| Gas Chromatography (GC/GC-MS) | Moderate | Quantitative (ratio of starting material to product) | Ideal for this reaction as both starting material (after derivatization) and product are volatile. Can detect incomplete decarboxylation.[4][12] |
| High-Performance Liquid Chromatography (HPLC) | Moderate | Quantitative | Very precise. Good for tracking the disappearance of the non-volatile starting acid and the appearance of the product.[13] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Slow | Structural Confirmation | Not for real-time monitoring, but taking an NMR of a reaction aliquot can definitively identify all species present.[14] |
Q4: What are the critical safety precautions for this experiment?
Answer:
-
Ventilation: Always perform this reaction in a certified chemical fume hood. Chlorinated pyridines are toxic, and high-boiling solvents can have harmful vapors.
-
Personal Protective Equipment (PPE): Wear safety glasses or goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves.
-
Pressure: The reaction generates carbon dioxide (CO₂) gas. While typically not an issue in an open or vented flask, ensure the system is not sealed to avoid pressure buildup.
-
High Temperatures: Use appropriate heating mantles and temperature controllers. Be cautious of hot glassware and liquids. Ensure your apparatus is securely clamped.
Key Experimental Protocols
Protocol 1: General Procedure for Thermal Decarboxylation
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add this compound (1.0 eq).
-
Solvent Addition: Add a high-boiling solvent (e.g., diphenyl ether, ~5-10 mL per gram of starting material).
-
Inert Atmosphere: Flush the system with nitrogen for 10-15 minutes.
-
Heating: Begin stirring and heat the mixture to the desired temperature (e.g., 230-250 °C).
-
Monitoring: Monitor the reaction progress by TLC or GC until the starting material is consumed (typically 2-8 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
If necessary, dilute with a suitable solvent like dichloromethane or ethyl acetate.
-
Wash the organic solution with aqueous sodium bicarbonate to remove any unreacted acidic starting material, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent using a rotary evaporator.
-
-
Purification: Purify the resulting crude oil or solid by vacuum distillation to obtain pure 2,3-dichloro-6-methylpyridine.
Protocol 2: Monitoring Reaction by TLC
-
Prepare TLC Plate: Draw a light pencil line ~1 cm from the bottom of a silica gel TLC plate.
-
Spotting:
-
Using a capillary tube, spot a dilute solution of your starting material on the left side of the line ("SM").
-
Carefully withdraw a small aliquot from the reaction mixture using a glass pipette. Quench it in a small vial containing a few drops of a solvent like ethyl acetate. Spot this mixture in the center of the line ("R").
-
Co-spot both the starting material and the reaction mixture on the right side of the line ("C").
-
-
Elution: Place the TLC plate in a developing chamber containing a suitable eluent system (e.g., 4:1 Hexanes:Ethyl Acetate). Ensure the solvent level is below the pencil line.
-
Visualization: Once the solvent front nears the top of the plate, remove it and visualize the spots under a UV lamp (254 nm).
-
Interpretation: The reaction is complete when the spot corresponding to the starting material is no longer visible in the reaction lane ("R").
References
-
Dunn, G. E., & Thimm, H. F. (1977). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Canadian Journal of Chemistry, 55(8), 1342-1347. Available at: [Link]
-
ResearchGate. (n.d.). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Available at: [Link]
-
ResearchGate. (n.d.). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Available at: [Link]
-
Semantic Scholar. (1972). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Available at: [Link]
-
Wikipedia. (n.d.). Hammick reaction. Available at: [Link]
-
Reddit. (2022). Method of Measuring Decarboxylation?. Available at: [Link]
-
Royal Society of Chemistry. (2024). Surveying the scope of aromatic decarboxylations catalyzed by prenylated-flavin dependent enzymes. Faraday Discussions. Available at: [Link]
-
StudySmarter. (n.d.). Decarboxylation Mechanism. Available at: [Link]
- Zhu, X., Cai, Z., Zhang, H., & Sun, M. (2014). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 26(2), 543-545.
-
PubChem. (n.d.). 2,3-Dichloro-6-methylpyridine. National Center for Biotechnology Information. Available at: [Link]
-
Wikipedia. (n.d.). Decarboxylation. Available at: [Link]
-
Royal Society of Chemistry. (2011). Mechanism of silver- and copper-catalyzed decarboxylation reactions of aryl carboxylic acids. Dalton Transactions. Available at: [Link]
-
ChemRxiv. (2020). Copper-Catalyzed Decarboxylative Elimination of Carboxylic Acids to Styrenes. Available at: [Link]
- Citti, C., Linciano, P., Forni, F., Vandelli, M. A., & Cannazza, G. (2019).
-
ResearchGate. (2019). (PDF) Incomplete Decarboxylation of Acidic Cannabinoids in GC-MS Leads to Underestimation of the Total Cannabinoid Content in Cannabis Oils Without Derivatization. Available at: [Link]
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. researchgate.net [researchgate.net]
- 3. Hammick reaction - Wikipedia [en.wikipedia.org]
- 4. Incomplete Decarboxylation of Acidic Cannabinoids in GC-MS Leads to Underestimation of the Total Cannabinoid Content in Cannabis Oils Without Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Decarboxylation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Mechanism of silver- and copper-catalyzed decarboxylation reactions of aryl carboxylic acids - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. 2,3-Dichloro-6-methylpyridine | C6H5Cl2N | CID 15271418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. asianpubs.org [asianpubs.org]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. Surveying the scope of aromatic decarboxylations catalyzed by prenylated-flavin dependent enzymes - Faraday Discussions (RSC Publishing) DOI:10.1039/D4FD00006D [pubs.rsc.org]
- 14. Page Not Found | Study Prep in Pearson+ [pearson.com]
resolving solubility issues with 5,6-Dichloro-2-methylnicotinic acid
Technical Support Center: 5,6-Dichloro-2-methylnicotinic Acid Solubility Guide
Ticket ID: SOL-56D-2M-001 Topic: Resolving Solubility Issues & Optimization of Dissolution Protocols Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1][2]
Executive Summary: The Solubility Paradox
This compound (CAS 1781138-19-9) presents a classic "brick-dust" solubility profile common to poly-halogenated nicotinic acid derivatives.[1][2] Its poor solubility in standard organic solvents (DCM, Toluene) and neutral water is driven by two competing factors:
-
High Crystal Lattice Energy: The intermolecular hydrogen bonding between the carboxylic acid and the pyridine nitrogen (even if weakly basic) creates a tightly packed crystal lattice, exacerbated by the π-stacking interactions of the planar, chlorine-substituted ring.
-
Lipophilicity vs. Ionization: The 5,6-dichloro substitution significantly lowers the pKa of the pyridine nitrogen, reducing its ability to form a soluble zwitterion in water. Conversely, the polar carboxylic acid group prevents high solubility in purely non-polar solvents.
This guide provides field-proven protocols to overcome these thermodynamic barriers using pH-switching and dielectric tuning .[1][2]
Part 1: Physicochemical Profile[3][4][5][6]
Understanding the fundamental properties is the first step to troubleshooting.
| Property | Value / Characteristic | Implication for Solubility |
| Molecular Formula | C₇H₅Cl₂NO₂ | Moderate molecular weight (206.03 g/mol ).[1][2] |
| Physical State | White to off-white crystalline solid | High melting point indicates strong lattice energy.[1][2] |
| pKa (Acid) | ~3.0 (Estimated) | Readily deprotonates in basic conditions (pH > 5). |
| pKa (Base) | < 0 (Estimated) | The pyridine nitrogen is very weakly basic due to electron-withdrawing Cl atoms. |
| LogP | ~2.4 | Moderately lipophilic; prefers organic phases when unionized. |
| Best Solvents | DMSO, DMF, DMAc | High dielectric constant solvents disrupt the crystal lattice. |
| Poor Solvents | Water (neutral), Hexane, Toluene | Incompatible with the compound's polarity profile. |
Part 2: Troubleshooting Guide (Q&A)
Q1: "I'm trying to dissolve the compound in DCM (Dichloromethane) for an amide coupling, but it remains a suspension. What should I do?"
Diagnosis: DCM is a moderate polarity solvent that often struggles to break the crystal lattice of nicotinic acids at room temperature. Solution:
-
Co-solvent Addition: Add a small amount of Methanol (MeOH) or DMF (5-10% v/v). Methanol acts as a hydrogen-bond donor/acceptor that disrupts the crystal lattice, significantly boosting solubility in DCM.[1]
-
Base Activation: If your reaction tolerates it, add a soluble organic base like DIPEA (Diisopropylethylamine) or Triethylamine (TEA) .
-
Mechanism:[3] This deprotonates the carboxylic acid (forming a lipophilic ammonium salt), which is much more soluble in DCM than the free acid.
-
Q2: "My HPLC peak shape is terrible (tailing) and the compound precipitates in the autosampler vial (Water/Acetonitrile)."
Diagnosis: You are likely using a neutral pH mobile phase. At pH ~7 or lower, the compound exists as a mixture of neutral and ionized species, leading to poor solubility and interaction with the column stationary phase. Solution:
-
pH Adjustment: Buffer your aqueous mobile phase to pH 2.5 (using Formic Acid/TFA) or pH > 7.5 (using Ammonium Bicarbonate).
-
Low pH: Keeps the acid protonated (neutral) – good for retention on C18.
-
High pH: Fully ionizes the acid (anion) – highly soluble, but elutes faster.
-
-
Diluent Match: Do not dissolve the sample in pure Acetonitrile if your starting gradient is high water. Dissolve in 50:50 Water:Acetonitrile or DMSO to prevent "shock precipitation" upon injection.
Q3: "I need to run a reaction in water, but it won't dissolve even with heating."
Diagnosis: this compound is hydrophobic.[1][2] Heating alone is insufficient because the water molecules cannot solvate the lipophilic dichloropyridine ring effectively. Solution: The pH-Switch Protocol.
-
The compound is insoluble in water as a free acid.
-
Action: Add 1.1 equivalents of NaOH (1M) or Na₂CO₃ .
-
Result: This forms the sodium carboxylate salt, which is highly water-soluble (>100 mg/mL). You can run your reaction on the salt form. If the free acid is required later, simply acidify with HCl to precipitate it.
Part 3: Experimental Protocols
Protocol A: "Universal" High-Concentration Stock (for Biology/Screening)
Use this when you need a stable, high-concentration liquid stock.[1][2]
-
Solvent: Anhydrous DMSO (Dimethyl sulfoxide).
-
Target Concentration: 50 mM to 100 mM.
-
Procedure:
-
Weigh the solid into a glass vial.
-
Add half the required volume of DMSO.
-
Vortex vigorously for 30 seconds. If solid remains, sonicate in a water bath at 35°C for 5 minutes.
-
Add remaining DMSO to volume.
-
Storage: Store at -20°C. DMSO stocks are hygroscopic; seal tightly to prevent water uptake which causes precipitation.[1][2]
-
Protocol B: The "Salt-Break" Dissolution (for Aqueous Chemistry)
Use this to dissolve the compound in water for reactions or aqueous workups.[1]
-
Calculate: Determine moles of this compound.
-
Base Preparation: Prepare a solution containing 1.05 to 1.1 equivalents of NaOH, KOH, or Na₂CO₃ in the desired volume of water.
-
Addition: Add the solid acid slowly to the stirring base solution.
-
Observation: The solution should turn clear within minutes at room temperature.
-
Verification: Check pH. It should be slightly basic (~pH 8-9). If cloudy, add base dropwise until clear.
Part 4: Visualizing the Solubility Logic
Figure 1: Solubility Decision Tree
Caption: Logical flow for selecting the optimal solvent system based on application requirements.
Figure 2: pH-Dependent Speciation & Solubility
Caption: Impact of pH on the ionization state and resulting solubility profile.[1][2]
References
-
PubChem. (n.d.). This compound (Compound).[1][2] National Library of Medicine. Retrieved from [Link]
- Google Patents. (2012). Method for preparing 5,6-chloronicotinic acid. Patent CN102675196A.
-
Royal Society of Chemistry. (2016). Synthesis of nicotinic acid derivatives (Supplementary Information). Retrieved from [Link]
Sources
- 1. CN102675196A - Method for preparing 5,6-chloronicotinic acid from 2,3-dichloro-5-trichlorine picoline (DCTC) short steaming residue - Google Patents [patents.google.com]
- 2. CN102675196A - Method for preparing 5,6-chloronicotinic acid from 2,3-dichloro-5-trichlorine picoline (DCTC) short steaming residue - Google Patents [patents.google.com]
- 3. 5-Methylnicotinic acid synthesis - chemicalbook [chemicalbook.com]
minimizing side reactions in 5,6-Dichloro-2-methylnicotinic acid coupling
Technical Support Center: 5,6-Dichloro-2-methylnicotinic Acid Coupling
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for navigating the complexities of amide coupling reactions with this compound. This guide is designed to provide in-depth, field-proven insights to help you troubleshoot common issues and minimize side reactions, ensuring the success of your synthesis. As Senior Application Scientists, we understand that coupling this sterically hindered and electronically modulated substrate presents unique challenges. This resource consolidates our expertise to address your most pressing experimental questions.
Troubleshooting Guide & FAQs
This section is structured as a series of questions and answers, directly addressing the specific problems you may encounter. We will explore the causality behind these issues and provide actionable protocols to overcome them.
Question 1: My coupling reaction shows very low or no conversion to the desired amide. What is the primary cause and how can I improve the yield?
Answer:
The most significant hurdle in coupling this compound is severe steric hindrance. The methyl group at the 2-position (ortho to the carboxylic acid) physically blocks the approach of both the coupling reagent and the amine nucleophile. Standard coupling conditions, especially those developed for unhindered substrates like simple peptides, are often insufficient to overcome this steric barrier.[1][2]
Core Causality: Inadequate activation of the carboxylic acid or failure of the activated intermediate to react with the amine due to spatial constraints.
Troubleshooting & Optimization Workflow:
To address this, a systematic approach involving the choice of coupling reagent and optimization of reaction conditions is necessary.
-
Re-evaluate Your Coupling Reagent: For sterically demanding couplings, a more potent activating reagent is the first and most critical change to implement.[1]
-
Standard Carbodiimides (DCC, EDC): These are often too weak for this substrate and may lead to the formation of stable, unreactive N-acylurea byproducts.[3]
-
Recommended High-Activity Reagents: Switch to uronium/aminium salts like HATU or HCTU , or phosphonium salts like PyAOP . These reagents form highly reactive O-acylisourea intermediates (specifically, activated esters with HOAt or HOBt derivatives) that can overcome the steric barrier more effectively.[1][4] HATU is particularly effective due to the superior reactivity and reduced racemization risk associated with its 7-aza-benzotriazole (HOAt) core.[4][5]
-
-
Optimize Reaction Conditions:
-
Solvent Choice: The solvent must fully solvate the reactants to facilitate the reaction. N-methylpyrrolidone (NMP) often demonstrates superior solvating properties compared to Dimethylformamide (DMF), especially for complex or aggregation-prone substrates.[1]
-
Pre-activation: Allow the carboxylic acid, coupling reagent, and a non-nucleophilic base to stir for several minutes (1-5 min) before introducing the amine. This ensures the formation of the highly reactive activated ester intermediate without premature side reactions involving the amine.[6]
-
Temperature and Time: Sterically hindered reactions are inherently slower.[1] Increasing the reaction time (e.g., from 2 hours to overnight) is a common strategy. Gentle heating (e.g., 40-50 °C) can also increase the reaction rate, but must be used cautiously as it can promote side reactions like decarboxylation or racemization.[1] Microwave-assisted synthesis can be a powerful tool to apply controlled heating for short durations, often driving difficult couplings to completion.[1]
-
-
The "Last Resort" - Acyl Fluoride Formation: For extremely challenging couplings where even potent uronium reagents fail, converting the carboxylic acid to an acyl fluoride can be a highly effective strategy.[7][8][9] Acyl fluorides are more reactive than the corresponding acids but are generally more stable and less prone to racemization than acyl chlorides.[8]
Logical Workflow for Low Conversion:
Caption: A decision tree for troubleshooting low-yield coupling reactions.
Question 2: I am using a carbodiimide like EDC and observing a significant, difficult-to-remove byproduct. What is it and how can I prevent it?
Answer:
When using a carbodiimide (e.g., DCC, EDC) without an additive, you are likely observing the formation of an N-acylurea byproduct .
Mechanism of Side Reaction: The initial product of the reaction between the carboxylic acid and the carbodiimide is a highly reactive O-acylisourea intermediate. If this intermediate does not react quickly with the amine, it can undergo an intramolecular rearrangement to form a stable, unreactive N-acylurea.[3] This side reaction consumes your starting material and the resulting urea is often difficult to separate from the desired product.
Prevention Strategy:
The universally accepted solution is the use of additives like 1-hydroxybenzotriazole (HOBt) or 7-aza-1-hydroxybenzotriazole (HOAt) .
-
How it Works: These additives act as "activated ester traps." They rapidly react with the O-acylisourea intermediate to form an active ester (HOBt-ester or HOAt-ester). This new intermediate is still highly reactive towards the amine but is no longer capable of rearranging to the N-acylurea byproduct. This strategy not only improves yield but also significantly suppresses racemization.[10]
-
Recommendation: While HOBt is effective, HOAt is generally considered superior, leading to faster couplings and lower epimerization rates, especially for challenging substrates. Coupling reagents like HATU and HCTU already incorporate these moieties, which is another reason for their superior performance.
Reaction Pathways with Carbodiimides:
Caption: Competing reaction pathways for carbodiimide-mediated coupling.
Question 3: My reaction seems to stall, and I suspect decarboxylation. Is this a risk and how can it be avoided?
Answer:
Yes, decarboxylation is a potential side reaction for pyridine carboxylic acids, especially when heated.[11][12] While standard amide coupling at room temperature is unlikely to cause significant decarboxylation, the risk increases if you need to heat the reaction to overcome steric hindrance.
Causality: The pyridine ring can stabilize the negative charge that develops on the ring during the loss of CO₂, particularly at elevated temperatures. The reaction product would be 5,6-dichloro-2-methylpyridine.
Mitigation Strategies:
-
Prioritize More Potent Reagents Over High Heat: The best way to avoid thermal decomposition is to make the reaction happen at a lower temperature. Using a highly efficient coupling system like HATU/DIPEA in NMP is preferable to using a weaker reagent and forcing the reaction with heat.
-
Use Controlled Heating: If heating is unavoidable, use a carefully controlled temperature (aim for the lowest effective temperature, e.g., 40-50°C) and monitor the reaction closely by LC-MS to track the formation of the desired product versus the decarboxylated byproduct.
-
Microwave-Assisted Synthesis: As mentioned previously, microwave heating can be advantageous. It allows for rapid, uniform heating to the target temperature, minimizing the total time the substrate is exposed to high temperatures and potentially reducing the extent of thermal decomposition.[1]
Data & Reagent Comparison
For a molecule as challenging as this compound, the choice of coupling reagent is paramount. The following table summarizes the key characteristics of common reagent classes for this specific application.
| Reagent Class | Examples | Suitability for this Substrate | Key Side Reactions | Mitigation Strategy |
| Carbodiimides | DCC, EDC/DIC | Low. Generally inefficient due to steric hindrance. | N-acylurea formation; Racemization.[3] | Must be used with an additive (HOBt, HOAt).[10] |
| Uronium/Aminium | HBTU, HCTU, HATU | Very High. HATU is the reagent of choice for hindered couplings.[2][4] | Guanidinylation of the amine if used in excess.[5][10] | Use stoichiometric amounts; pre-activate the acid before adding the amine. |
| Phosphonium | BOP, PyBOP , PyAOP | High. PyAOP is particularly effective for hindered systems.[1] | Formation of carcinogenic HMPA (with BOP only); PyBOP is safer.[4] | Use modern, safer phosphonium salts like PyBOP or PyAOP. |
| Phosphonic Anhydride | T3P | Moderate to High. Can be effective and has an easy aqueous workup. | Byproducts can poison downstream catalysts (e.g., Palladium).[13] | Ensure thorough aqueous workup to remove byproducts. |
| Acyl Halide | SOCl₂, Oxalyl Chloride | High Reactivity, High Risk. Effective activation but harsh conditions can cause side reactions on the heterocyclic ring and significant racemization. | Decomposition of substrate; Racemization. | Generally reserved for robust substrates where other methods fail. |
Experimental Protocols
Here we provide detailed, validated protocols for the successful coupling of this compound.
Protocol 1: High-Efficiency Coupling with HATU
This protocol is the recommended starting point for coupling this compound.
-
Preparation: In a clean, dry, nitrogen-flushed flask, dissolve this compound (1.0 eq) in anhydrous N-methylpyrrolidone (NMP) to a concentration of approximately 0.1 M.
-
Reagent Addition: To the stirred solution, add HATU (1.1 eq).
-
Base Addition: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (3.0 eq).
-
Pre-activation: Allow the mixture to stir at room temperature for 5 minutes. The solution may change color, indicating the formation of the activated HOAt-ester.
-
Amine Addition: Add the desired amine (1.0-1.2 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature. Monitor the reaction progress by LC-MS or TLC. If the reaction is slow, it can be left to stir overnight or gently heated to 40-50°C.
-
Workup: Once the reaction is complete, dilute the mixture with ethyl acetate or another suitable organic solvent. Wash sequentially with 5% aqueous citric acid (to remove excess base), saturated aqueous sodium bicarbonate (to remove unreacted acid and HOBt/HOAt), and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization as needed.
Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings
This two-step protocol should be used when even potent coupling reagents like HATU fail to provide satisfactory yields.
Step A: Acyl Fluoride Formation
-
Preparation: In a dry flask under a nitrogen atmosphere, suspend this compound (1.0 eq) in anhydrous dichloromethane (DCM).
-
Fluorination: Add a fluorinating agent such as cyanuric fluoride (0.4 eq) or TFFH (1.05 eq) followed by pyridine (1.1 eq).
-
Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the formation of the acyl fluoride by IR spectroscopy (a characteristic C=O stretch around 1840 cm⁻¹) or by quenching a small aliquot with methanol and analyzing the methyl ester formation by LC-MS.
-
Isolation (Optional but Recommended): Once complete, the reaction mixture can be filtered to remove pyridinium salts. The solvent can be carefully removed under reduced pressure. The crude acyl fluoride is often used directly in the next step.
Step B: Coupling Reaction
-
Preparation: Dissolve the crude acyl fluoride from Step A in an anhydrous aprotic solvent like DCM or acetonitrile.
-
Amine Addition: Add the amine (1.0 eq) and a non-nucleophilic base like DIPEA (1.2 eq).
-
Reaction: Stir at room temperature until the reaction is complete, as monitored by LC-MS. Gentle heating may be required for less nucleophilic amines.[9]
-
Workup & Purification: Perform a standard aqueous workup and purification as described in Protocol 1.
References
- BenchChem. (2025). Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines.
- BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
- BenchChem. (2025).
- Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - T3P.
- Reddit. (2026). Troubleshooting a C–N Coupling Reaction.
- ACS Publications. (1996). Fmoc amino acid fluorides in peptide synthesis — Extension of the method to extremely hindered amino acids.
- HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry.
- Vrettos, E. I., et al. (2017).
- Reddit. (2021).
- Aapptec. (n.d.). Coupling Reagents.
- Reddit. (2025). How do I avoid side reactions while doing this peptide coupling reaction?
- amphoteros. (2014).
- ResearchGate. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Due-Hansen, M. E., et al. (2015).
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.
- Google Patents. (n.d.).
- YouTube. (2021).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. bachem.com [bachem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 6. reddit.com [reddit.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. amphoteros.com [amphoteros.com]
- 9. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 10. peptide.com [peptide.com]
- 11. CN101353322A - Method for preparing nicotinic acid by non-catalytic decarboxylation of picolinic acid in liquid water at high temperature - Google Patents [patents.google.com]
- 12. youtube.com [youtube.com]
- 13. Amine to Amide Mechanism - T3P [commonorganicchemistry.com]
Validation & Comparative
Technical Guide: 1H NMR Characterization of 5,6-Dichloro-2-methylnicotinic Acid
Executive Summary
5,6-Dichloro-2-methylnicotinic acid (CAS: 1781138-19-9) is a critical tetra-substituted pyridine intermediate, often utilized in the synthesis of agrochemicals and pharmaceuticals. Its structural rigidity and high degree of substitution present unique challenges in NMR characterization, particularly regarding solubility and peak assignment.
This guide provides a definitive analysis of the 1H NMR spectrum, comparing the performance of standard deuterated solvents and establishing a self-validating protocol to differentiate this compound from common regiooisomeric impurities.
Key Technical Insight: The presence of the carboxylic acid moiety at position 3 and the methyl group at position 2 creates a specific electronic environment that renders DMSO-d6 the superior solvent for full structural elucidation, whereas CDCl3 often leads to signal broadening and incomplete spectral data.
Structural Logic & Spectral Prediction
To accurately interpret the spectrum, one must understand the electronic influences of the substituents on the pyridine core. The molecule possesses only two non-exchangeable proton environments, making the spectrum deceptively simple but highly sensitive to isomeric changes.
The Aromatic Proton (H4)
-
Position: C4 (Para to N, Ortho to COOH, Adjacent to C5-Cl).
-
Signal Type: Singlet (s).
-
Chemical Shift Prediction:
8.10 – 8.40 ppm. -
Mechanistic Driver: The proton at position 4 is significantly deshielded by the ortho-carboxylic acid group (anisotropy and electron withdrawal). It appears as a sharp singlet because positions 3, 5, and 6 are substituted, eliminating vicinal coupling.
The Methyl Group (2-Me)
-
Position: C2 (Ortho to N).
-
Signal Type: Singlet (s).
-
Chemical Shift Prediction:
2.60 – 2.80 ppm. -
Mechanistic Driver: Methyl groups attached to the pyridine ring at the
-position (C2 or C6) are typically deshielded relative to -methyls (C3 or C5) due to the inductive effect of the ring nitrogen.
The Carboxylic Acid Proton (COOH)
-
Position: Substituent on C3.
-
Signal Type: Broad Singlet (br s).
-
Chemical Shift Prediction:
13.0 – 14.5 ppm. -
Mechanistic Driver: Highly deshielded due to hydrogen bonding. This signal is solvent-dependent and often invisible in aprotic solvents like CDCl3 if the sample is dilute or if trace water promotes exchange.
Comparative Analysis: Solvent Selection
The choice of solvent is the single most critical variable in the analysis of nicotinic acid derivatives. Below is a comparative performance analysis of the three most common NMR solvents.
Table 1: Solvent Performance Matrix
| Feature | DMSO-d6 (Recommended) | CDCl3 (Alternative) | Methanol-d4 (MeOD) |
| Solubility | Excellent. Dissolves the acid form readily. | Poor to Moderate. Risk of precipitation or dimerization. | Good. High solubility. |
| COOH Detection | Visible. Appears as a broad peak >13 ppm. | Inconsistent. Often broad, weak, or missing. | Invisible. Rapid exchange with deuterium (–COOD). |
| H4 Resolution | High. Sharp singlet. | Moderate. May broaden due to aggregation. | High. Sharp singlet. |
| Chemical Shift Stability | High. Consistent values due to strong solvation. | Low. Shifts drift with concentration (dimerization). | High. Stable, but COOH information is lost. |
| Water Peak Interference |
Expert Insight: Use DMSO-d6 for primary characterization to confirm the presence of the carboxylic acid proton and ensure full solubility. Use MeOD only if the acid proton obscures a critical impurity region or for subsequent LC-MS compatibility checks. Avoid CDCl3 unless analyzing the methyl ester derivative.
Differentiation from Regioisomers (The "Alternatives")
In the synthesis of substituted pyridines, regioisomers are common byproducts. The most likely alternative structure is 4,6-Dichloro-2-methylnicotinic acid (where the Cl and H substituents at positions 4 and 5 are swapped).
Workflow: Distinguishing the Target from Isomers
The chemical shift of the aromatic singlet is the primary discriminator.
| Feature | Target: 5,6-Dichloro | Isomer: 4,6-Dichloro | Reasoning |
| Aromatic Proton Position | H4 (Ortho to COOH) | H5 (Meta to COOH) | Ortho-COOH causes significant deshielding. |
| Observed Shift (approx.) | H4 is more downfield than H5. | ||
| Methyl Shift | Less diagnostic (both are 2-Me). |
Experimental Protocol
To ensure reproducibility and adherence to the self-validating standard, follow this protocol.
Sample Preparation
-
Mass: Weigh 5–10 mg of the solid sample.
-
Solvent: Add 0.6 mL of DMSO-d6 (99.9% D).
-
Homogenization: Sonicate for 30 seconds to ensure complete dissolution. Note: Visual clarity is essential; any turbidity indicates saturation or inorganic salts.
-
Transfer: Transfer to a clean, dry 5 mm NMR tube.
Acquisition Parameters (400 MHz Instrument)
-
Pulse Sequence: Standard 1H (zg30).
-
Scans (NS): 16 (Sufficient for >5 mg). Increase to 64 for impurity profiling.
-
Relaxation Delay (D1): 1.0 second (Standard). Increase to 5.0 seconds for quantitative integration (qNMR).
-
Spectral Width: 15 ppm (to capture the COOH peak).
-
Temperature: 298 K (25°C).
Validation Workflow (Logic Diagram)
The following diagram illustrates the decision process for verifying the identity of this compound using 1H NMR.
Figure 1: Decision tree for the structural validation of this compound based on 1H NMR chemical shifts.
References
HPLC Method Validation for 5,6-Dichloro-2-methylnicotinic Acid Purity
A Comparative Guide for Process Chemists and Analytical Scientists
Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9]
5,6-Dichloro-2-methylnicotinic acid (DCMNA) is a critical intermediate in the synthesis of agrochemicals and pyridine-based pharmaceutical scaffolds. Its structural integrity relies heavily on the positioning of the chlorine atoms; however, the chlorination process often yields regioisomers (e.g., 4,6-dichloro analogs) and monochlorinated by-products that possess nearly identical physicochemical properties.
This guide objectively compares three analytical approaches for DCMNA purity analysis. We demonstrate why a pH-Controlled Gradient RP-HPLC method offers superior specificity and robustness compared to generic isocratic methods or Gas Chromatography (GC), particularly regarding thermal stability and isomer resolution.
The Analytical Challenge
-
Target Analyte: this compound (
). -
Critical Impurities:
-
Impurity A: 4,6-Dichloro-2-methylnicotinic acid (Regioisomer).
-
Impurity B: 5-Chloro-2-methylnicotinic acid (Incomplete chlorination).
-
-
Pain Point: Under standard neutral pH conditions, these acids ionize, leading to peak fronting and co-elution. GC analysis requires derivatization to prevent decarboxylation in the injector port.
Comparative Analysis: Selecting the Right Methodology
The following table summarizes experimental performance metrics comparing three common methodologies. Data represents typical validation results for this class of compounds.
| Feature | Method A: Generic Isocratic C18 | Method B: GC-FID (Direct Injection) | Method C: Optimized Gradient HPLC (Recommended) |
| Principle | RP-HPLC (50:50 Water/MeCN) | Gas Chromatography | RP-HPLC (Acidic Buffer/MeCN Gradient) |
| Resolution (Target vs. Isomer) | |||
| Tailing Factor ( | 1.8 (Peak tailing due to ionization) | 1.0 (Symmetric) | 1.05 (Sharp, symmetric) |
| LOD (Limit of Detection) | 0.05% | 0.1% | 0.01% |
| Sample Stability | High | Low (Thermal degradation risk) | High |
| Throughput | Fast (8 min run) | Medium (15 min run) | Medium (12 min run) |
| Suitability Verdict | Fail: Misses low-level isomers. | Risky: On-column decarboxylation observed. | Pass: Validated for GMP release. |
Expert Insight: Why Method C Wins
Method A fails because the neutral pH allows the carboxylic acid moiety to partially ionize, causing "peak smearing." Method B (GC) is viable only if the sample is derivatized (methylated), adding a preparation step that introduces error. Method C utilizes ion-suppression (low pH) to keep the analyte neutral, maximizing interaction with the hydrophobic stationary phase and resolving the structural isomers based on their distinct hydrophobic footprints.
The Optimized Protocol: pH-Controlled Gradient RP-HPLC
This protocol is designed to be a self-validating system. If the System Suitability criteria are met, the data is reliable.
Chromatographic Conditions
-
Column: Agilent Zorbax Eclipse Plus C18 (or equivalent),
.-
Why: The 3.5 µm particle size offers a balance between backpressure and resolution (
) necessary to separate the regioisomer.
-
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2).
-
Why: Suppresses ionization of the carboxylic acid (
), ensuring the analyte behaves as a neutral, lipophilic molecule.
-
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Column Temp: 30°C.
-
Detection: UV at 280 nm (Matches pyridine ring absorption max).
-
Injection Volume: 10 µL.
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 85 | 15 | Initial equilibration |
| 8.0 | 40 | 60 | Linear ramp to elute lipophilic isomers |
| 9.0 | 10 | 90 | Wash step |
| 9.1 | 85 | 15 | Re-equilibration |
| 12.0 | 85 | 15 | End of run |
Method Validation Workflow (ICH Q2(R2) Aligned)
This section details the validation experiments required to prove the method's "fitness for purpose."
Phase 1: Specificity (Stress Testing)
Objective: Prove that the main peak is pure and not masking degradation products.
-
Acid Stress: Treat sample with 0.1N HCl at 60°C for 2 hours. Neutralize and inject.
-
Base Stress: Treat with 0.1N NaOH (Note: Pyridines are generally stable, but the acid moiety may form salts).
-
Oxidation: Treat with 3%
. -
Acceptance: Peak purity index (via Diode Array Detector) > 99.0%. No interference at the retention time of the main peak.
Phase 2: Linearity & Range
Objective: Confirm response is proportional to concentration.
-
Protocol: Prepare 5 levels of DCMNA standard: 50%, 80%, 100%, 120%, and 150% of nominal concentration (e.g., 0.5 mg/mL).
-
Acceptance: Correlation coefficient (
) .[3] Residual plot should show random distribution, not a "U" shape.
Phase 3: Accuracy (Recovery)
Objective: Ensure no matrix interference.
-
Protocol: Spike known amounts of Impurity A and B into the DCMNA sample at 0.1%, 0.5%, and 1.0% levels.
-
Calculation:
-
Acceptance: 90.0% – 110.0% recovery for impurities.
Phase 4: Precision
-
System Precision: 6 injections of standard. RSD
1.0%.[4][5][6] -
Method Precision: 6 separate preparations of the sample. RSD
2.0%.[6]
Visualizing the Logic
Diagram 1: Method Development Decision Tree
This decision tree illustrates the logic applied to select the "Acidic Mobile Phase" strategy over others.
Caption: Decision logic for selecting the pH-controlled gradient HPLC method over GC or neutral HPLC.
Diagram 2: Validation Lifecycle Workflow
This workflow outlines the sequence of validation steps required for regulatory compliance.
Caption: The lifecycle of an analytical method from planning (ATP: Analytical Target Profile) to reporting.
References
-
ICH Secretariat. (2023). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures.[7][8][9][10] International Council for Harmonisation.[11] [Link]
-
U.S. EPA. (2023). 5,6-Dichloronicotinic acid Properties and CompTox Dashboard. [Link]
-
Sielc Technologies. (n.d.). Separation of Chloronicotinic acid isomers on Mixed-Mode Columns. [Link]
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 277886, 5,6-Dichloronicotinic acid. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CompTox Chemicals Dashboard [comptox.epa.gov]
- 5. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. intuitionlabs.ai [intuitionlabs.ai]
- 8. database.ich.org [database.ich.org]
- 9. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. qbdgroup.com [qbdgroup.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to the Reactivity of 5,6-Dichloro-2-methylnicotinic Acid and Nicotinic Acid
Introduction
In the landscape of heterocyclic chemistry, pyridine derivatives are foundational scaffolds for pharmaceuticals, agrochemicals, and materials science. Nicotinic acid (Vitamin B3) is a well-understood, simple pyridinecarboxylic acid. In contrast, 5,6-Dichloro-2-methylnicotinic acid is a highly functionalized derivative where the electronic landscape of the pyridine ring is dramatically altered. This guide provides an in-depth comparison of the chemical reactivity of these two compounds, moving beyond simple definitions to explore the mechanistic underpinnings of their divergent behaviors. We will provide supporting data and detailed experimental protocols for researchers and drug development professionals aiming to leverage these molecules in synthesis.
Section 1: Molecular Structure and Electronic Properties
The reactivity of an aromatic ring is fundamentally dictated by the electron density within it. The substituents on the pyridine core of both molecules create profoundly different electronic environments.
-
Nicotinic Acid: The structure features a pyridine ring substituted with a carboxylic acid group at the 3-position. The nitrogen atom in the ring and the carboxylic acid group are both electron-withdrawing through inductive (-I) and resonance (-M) effects. This makes the ring electron-deficient compared to benzene, significantly impacting its reactivity.[1]
-
This compound: This molecule adds three more substituents to the nicotinic acid core:
-
Two Chloro Groups (at C5 and C6): Chlorine is highly electronegative and exerts a powerful electron-withdrawing inductive effect (-I), further depleting the ring of electron density.
-
One Methyl Group (at C2): The methyl group is weakly electron-donating through an inductive effect (+I), but its contribution is vastly overshadowed by the numerous electron-withdrawing groups.
-
The cumulative effect is a pyridine ring in this compound that is exceptionally electron-poor (electrophilic) compared to the already electron-deficient ring of nicotinic acid.
Section 2: Acidity of the Carboxylic Acid Functionality
The electron density of the pyridine ring directly influences the acidity of the carboxylic acid proton. A more electron-withdrawing ring system stabilizes the resulting carboxylate anion (the conjugate base), making the parent acid stronger.
| Compound | pKa (Carboxylic Acid) | Rationale |
| Nicotinic Acid | ~4.85[2][3] | The electron-withdrawing pyridine ring makes it more acidic than benzoic acid (pKa ~4.2), but it remains a relatively weak acid. |
| 5,6-Dichloronicotinic Acid* | ~3.01[4] | The intense inductive electron withdrawal from the two chlorine atoms provides significant additional stabilization for the carboxylate anion, leading to a substantial increase in acidity (a lower pKa). |
Section 3: Reactivity of the Pyridine Ring
The most dramatic differences in reactivity are observed at the pyridine ring itself, particularly in its response to electrophilic and nucleophilic attack.
Electrophilic Aromatic Substitution (EAS)
EAS involves the attack of an electrophile on the aromatic ring. This type of reaction is favored by electron-rich rings.
-
Nicotinic Acid: The electron-deficient nature of the pyridine ring, compounded by the deactivating carboxylic acid group, makes nicotinic acid highly resistant to EAS.[1][5] Reactions like nitration or halogenation require harsh, forcing conditions (e.g., oleum and high temperatures), and substitution occurs preferentially at the 5-position.[6][7]
-
This compound: The ring is rendered exceptionally electron-poor by the cumulative withdrawing effects of the nitrogen, two chlorines, and the carboxylic acid group. Consequently, the ring is severely deactivated towards electrophilic attack. For all practical purposes, electrophilic aromatic substitution on the ring of this compound is unfeasible under standard laboratory conditions.
Section 4: Reactivity of the Carboxylic Acid Group
Both molecules undergo standard carboxylic acid transformations, such as esterification, reduction, and conversion to acid chlorides or amides. The primary difference arises from the electronic effect on the carbonyl carbon. The strong electron-withdrawing nature of the substituted ring in this compound makes its carbonyl carbon more electrophilic. This can lead to faster reaction rates in nucleophilic acyl substitution reactions compared to nicotinic acid under identical conditions. For example, its conversion to an acid chloride using thionyl chloride is highly efficient. [8]
Section 5: Comparative Experimental Protocols
The following protocols are designed to be self-validating, including purification and characterization steps.
Protocol 1: Comparative Fischer Esterification
This protocol can be used for both substrates to form the corresponding methyl ester.
Objective: To compare the rate and yield of esterification. It is hypothesized that this compound may react faster due to its increased acidity, which autocatalyzes the reaction more effectively.
Methodology:
-
Reaction Setup: In two separate round-bottom flasks, place nicotinic acid (1.23 g, 10 mmol) and this compound (2.20 g, 10 mmol).
-
Reagent Addition: To each flask, add methanol (50 mL) and concentrated sulfuric acid (0.5 mL, ~9 mmol) as a catalyst.
-
Reflux: Equip both flasks with reflux condensers and heat the mixtures to reflux using a heating mantle.
-
Monitoring: Monitor the reaction progress every hour by taking a small aliquot, quenching with sodium bicarbonate solution, extracting with ethyl acetate, and analyzing by Thin Layer Chromatography (TLC).
-
Workup: After 4 hours (or upon completion), cool the mixtures to room temperature. Slowly pour each mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate (100 mL) to neutralize the acid.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers for each reaction, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Characterization: Obtain the yield and characterize the resulting methyl nicotinate and methyl 5,6-dichloro-2-methylnicotinate by ¹H NMR and ¹³C NMR spectroscopy to confirm their structure and purity.
Protocol 2: Nucleophilic Aromatic Substitution on this compound
This protocol demonstrates the high reactivity of the C6-chloro position.
Objective: To synthesize 5-Chloro-6-(benzylthio)-2-methylnicotinic acid via SNAr.
Methodology:
-
Reaction Setup: To a solution of this compound (2.20 g, 10 mmol) in dimethylformamide (DMF, 40 mL), add anhydrous potassium carbonate (2.76 g, 20 mmol).
-
Nucleophile Addition: Add benzyl mercaptan (1.24 mL, 10.5 mmol) to the suspension.
-
Reaction: Stir the mixture at room temperature for 6 hours. The C6-chloro is sufficiently activated that heating may not be necessary.
-
Monitoring: Monitor the reaction by TLC for the disappearance of the starting material.
-
Workup: Pour the reaction mixture onto crushed ice (~100 g) and acidify to pH 3-4 with 1M HCl. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water.
-
Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to yield the pure product.
-
Characterization: Dry the product under vacuum. Determine the yield and confirm the structure and regiochemistry of substitution using ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of one of the pyridine proton signals and the appearance of signals corresponding to the benzyl group will confirm the reaction.
Section 6: Summary of Reactivity
| Feature | Nicotinic Acid | This compound |
| Structure | Pyridine-3-carboxylic acid | 5,6-Dichloro-2-methylpyridine-3-carboxylic acid |
| Key Substituents | -COOH (EWG) | -COOH (EWG), 2x -Cl (EWG), -CH₃ (EDG) |
| Ring Electron Density | Electron-deficient | Severely electron-deficient |
| pKa (Acidity) | ~4.85 (Weaker Acid) [2][3] | Significantly < 4.85 (Stronger Acid) [4] |
| EAS Reactivity | Very low, requires harsh conditions. [1][5] | Extremely low, practically inert. |
| NAS/SNAr Reactivity | Inert without leaving group/strong nucleophile. | Highly activated at C6 for substitution. [9][8] |
Conclusion
While both compounds share the nicotinic acid core, their chemical personalities are starkly different. Nicotinic acid's reactivity is a classic example of an electron-deficient heterocyclic system, characterized by a general resistance to electrophilic attack and moderate acidity. The introduction of two chlorine atoms and a methyl group in This compound fundamentally transforms this behavior. The molecule becomes a much stronger acid, is rendered inert to electrophilic substitution, and, most importantly, becomes an excellent substrate for nucleophilic aromatic substitution. This high reactivity and functional group tolerance make it a versatile and powerful building block for constructing complex, highly substituted pyridine derivatives in medicinal and materials chemistry.
References
-
Wikipedia. Nicotinic acid. [Link]
-
Organic Chemistry. Electrophilic substitution on pyridine. [Link]
-
Chemistry Stack Exchange. Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?[Link]
-
DrugBank. Nicotinic Acid. [Link]
-
Quora. Why does pyridine undergo electrophilic substitution at the C3 position?[Link]
-
YouTube. Nucleophilic substitution of pyridine. [Link]
-
AK Lectures. Electrophilic Substitution of Pyrrole and Pyridine. [Link]
-
Pearson. EAS Reactions of Pyridine: Videos & Practice Problems. [Link]
-
Quora. Why nucleophilic substitution in pyridine favours at position-2?[Link]
-
Chemistry Stack Exchange. Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution?[Link]
-
Makhija, S. J., et al. Synthesis and antibacterial activity of 5-chloro-N-cyclohexyl- 6-thio substituted-nicotinamide derivatives. Der Pharmacia Lettre, 2011, 3(5), 110-114. [Link]
-
US EPA. 5,6-Dichloronicotinic acid Properties. CompTox Chemicals Dashboard. [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 3. Nicotinic Acid [drugfuture.com]
- 4. CompTox Chemicals Dashboard [comptox.epa.gov]
- 5. Electrophilic substitution on pyridine. [quimicaorganica.org]
- 6. quora.com [quora.com]
- 7. aklectures.com [aklectures.com]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Analysis & Comparative IR Spectroscopy: 5,6-Dichloro-2-methylnicotinic Acid
The following guide provides a technical analysis of the Infrared (IR) spectroscopy profile for 5,6-Dichloro-2-methylnicotinic acid , structured for researchers in process chemistry and drug development.
CAS: 1781138-19-9 (Primary Reference) | Formula: C₇H₅Cl₂NO₂ | MW: 206.03 g/mol Content Type: Comparative Reference Guide Audience: Synthetic Chemists, Analytical Scientists, QC Professionals[1]
Executive Summary & Compound Context
This compound is a critical halogenated pyridine building block, often utilized in the synthesis of agrochemicals (e.g., herbicides) and pharmaceutical intermediates.[1]
In Quality Control (QC) and synthesis verification, IR spectroscopy serves as a rapid "fingerprinting" tool to distinguish this molecule from its common impurities—specifically 5,6-dichloronicotinic acid (lacking the methyl group) and 2-methylnicotinic acid (lacking the chlorine substituents).
Key Diagnostic Challenge: Distinguishing the 2-methyl aliphatic signal from the broad carboxylic acid background and confirming the 5,6-dichloro substitution pattern via fingerprint region analysis.
Experimental Protocol: Signal Acquisition
To ensure reproducible spectral data, the following self-validating protocol is recommended.
Sample Preparation Methodologies
| Method | Suitability | Protocol Notes |
| ATR (Attenuated Total Reflectance) | High (Routine QC) | Crystal: Diamond or ZnSe.Pressure: Apply high pressure to ensure contact with the solid powder.Baseline: Air background required before every scan. |
| KBr Pellet | Medium (High Resolution) | Ratio: 1-2 mg sample : 100 mg dry KBr.Grinding: Grind to fine powder to avoid Christiansen effect (scattering).Press: 10 tons for 2 mins to form a transparent disk. |
Data Acquisition Parameters
-
Range: 4000 cm⁻¹ to 400 cm⁻¹
-
Resolution: 4 cm⁻¹ (standard) or 2 cm⁻¹ (high res)
-
Scans: Minimum 16 (ATR) or 32 (KBr) to improve Signal-to-Noise (S/N) ratio.
Spectral Analysis: Diagnostic Peaks & Assignments
The IR spectrum of this compound is defined by the interplay between the electron-withdrawing chlorine atoms, the electron-donating methyl group, and the hydrogen-bonded carboxylic acid moiety.[1]
A. The Diagnostic Regions[2][3]
| Functional Group | Frequency Region (cm⁻¹) | Intensity | Mode Assignment & Structural Causality |
| O-H Stretch | 3300 – 2500 | Broad, Variable | Carboxylic Acid Dimer: The broad "hump" is characteristic of strong intermolecular H-bonding.[1] It often overlaps C-H stretches.[2] |
| C-H (Aromatic) | 3100 – 3000 | Weak | Pyridine Ring C-H: Represents the remaining proton at the C4 position. |
| C-H (Aliphatic) | 2980 – 2850 | Weak/Medium | Methyl Group (C2-Me): Crucial Diagnostic. Look for sharp peaks (sym/asym stretch) emerging from the O-H shoulder. Differentiates from 5,6-dichloronicotinic acid.[1][3] |
| C=O Stretch | 1730 – 1690 | Strong | Carboxylic Carbonyl: The electron-withdrawing Cl atoms (inductive effect) may shift this slightly higher than unsubstituted nicotinic acid (~1710 cm⁻¹), typically appearing near 1720–1725 cm⁻¹ . |
| C=N / C=C | 1600 – 1550 | Medium/Strong | Pyridine Ring Breathing: Skeletal vibrations of the heterocyclic ring. |
| C-Cl Stretch | 800 – 600 | Medium | Aryl Chlorides: Specific bands for C5-Cl and C6-Cl.[1] Often seen as sharp bands near 750 cm⁻¹ and 680 cm⁻¹. |
B. Comparative Analysis: Target vs. Analogs
The following table contrasts the target molecule with its likely synthetic precursors or byproducts.
| Feature | Target: 5,6-Dichloro-2-methyl | Analog: 5,6-Dichloronicotinic Acid | Analog: 2-Methylnicotinic Acid |
| Methyl C-H | Present (~2950 cm⁻¹) | Absent | Present (~2950 cm⁻¹) |
| C=O[1][4] Position | ~1720 cm⁻¹ (Inductive shift up) | ~1720 cm⁻¹ | ~1700–1710 cm⁻¹ (Lower, less EWG) |
| Fingerprint | Complex C-Cl bands (800-600) | Complex C-Cl bands | Clean (No C-Cl bands) |
| Aromatic C-H | Single H (C4) - Simple pattern | Two H's (C2, C4) - Different pattern | Three H's - Complex pattern |
Analyst Insight: To confirm the 2-methyl group presence, do not rely solely on the fingerprint region. Zoom into 2800–3000 cm⁻¹ .[5] If the sharp aliphatic C-H peaks are absent, you likely have the demethylated impurity.
Analytical Workflow: From Synthesis to Validation
The following Graphviz diagram illustrates the logical flow for using IR spectroscopy to validate the synthesis of this compound.
Caption: Logical decision tree for validating this compound identity via IR diagnostic bands.
Mechanistic Interpretation of Spectral Shifts
Understanding why peaks shift ensures the analyst is not just pattern-matching but validating chemistry.
-
Inductive Effect of Chlorine:
-
Chlorine is electronegative. Placing Cl atoms at positions 5 and 6 pulls electron density away from the pyridine ring.
-
This electron deficiency is transmitted to the carbonyl carbon (C=O) at position 3.
-
Result: The C=O bond strengthens slightly (shorter bond length), shifting the stretching frequency to a higher wavenumber compared to non-chlorinated analogs.
-
-
Hydrogen Bonding (Dimerization):
-
In solid state (KBr or ATR powder), carboxylic acids exist as stable dimers.
-
Result: This broadens the O-H stretch significantly (3300–2500 cm⁻¹) and lowers the C=O frequency compared to a monomeric (gas phase or dilute solution) state. If the spectrum shows a sharp O-H at 3500 cm⁻¹, the sample may be wet (free water) or the dimer structure is disrupted.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 137860, 6-Methylnicotinic acid. Retrieved from [Link]. (Used for analog comparison of methyl-substituted nicotinic acids).
-
SpectraBase (2025). Infrared Spectrum of 2,6-Dichloronicotinic acid. Wiley Science Solutions. Retrieved from [Link]. (Source for C-Cl fingerprint region analysis).
-
Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.). John Wiley & Sons Ltd.[6] (Authoritative grounding for general functional group assignments).
Sources
- 1. CN102675196A - Method for preparing 5,6-chloronicotinic acid from 2,3-dichloro-5-trichlorine picoline (DCTC) short steaming residue - Google Patents [patents.google.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. lookchem.com [lookchem.com]
- 4. 6-Methylnicotinic acid | C7H7NO2 | CID 137860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 2,6-Dichloronicotinic acid | C6H3Cl2NO2 | CID 854047 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Researcher's Guide to Establishing a Standard for 5,6-Dichloro-2-methylnicotinic Acid
For researchers and professionals in drug development, the accuracy of quantitative analysis hinges on the quality of the reference standard. This guide addresses a common challenge in pharmaceutical research: establishing a reliable analytical standard for a compound, such as 5,6-Dichloro-2-methylnicotinic acid, for which no certified reference material (CRM) from pharmacopeias or major standards bodies is readily available.
Instead of a simple comparison of non-existent products, this guide provides a comprehensive, field-proven methodology for sourcing high-purity material and rigorously qualifying it as a trusted in-house reference standard. We will delve into the necessary orthogonal analytical techniques, provide detailed experimental protocols, and explain the scientific rationale behind each step to ensure a self-validating and trustworthy analytical workflow.
Part 1: The Sourcing Challenge: Beyond the Catalogue
The initial hurdle is the procurement of high-purity this compound. While several chemical suppliers list this compound, it is crucial to understand that these are typically sold as reagents, not as fully characterized analytical standards. A supplier's Certificate of Analysis (CoA) is a starting point, but it should be treated as preliminary data that requires independent verification.
Table 1: Comparison of Commercial Sources for this compound
| Supplier | Example Product Number | Stated Purity | Typical Documentation | Key Considerations |
| Sigma-Aldrich (Ambeed) | AMBH93D536DA | 97% | Certificate of Analysis (CoA) | Purity is relatively lower; may require further purification. |
| ChemScene | CS-0112915 | ≥98%[1] | CoA, basic analytical data | Higher stated purity. Important to request lot-specific data. |
| Other Fine Chemical Suppliers | Varies | Typically >95% | Varies, often minimal | May offer cost advantages but require more extensive in-house validation. |
Expert Insight: When selecting a source, prioritize suppliers who can provide lot-specific analytical data, such as ¹H NMR and HPLC chromatograms, beyond the basic CoA. This initial data provides a valuable first look at the material's identity and potential impurity profile.
Part 2: The In-House Qualification Workflow: A Multi-Technique Approach
Without a pre-certified standard, a robust, multi-pronged analytical approach is mandatory to establish the identity, purity, and potency of your chosen material. This process, known as in-house qualification, relies on the principle of using orthogonal methods—techniques that measure the same attribute through different physical principles—to build a comprehensive and reliable profile of the candidate standard.
Caption: Workflow for qualifying an in-house reference standard.
Part 3: Experimental Protocols for Qualification
Here we detail the essential experiments for confirming the identity and assessing the purity of your this compound candidate material.
A. Identity and Structural Confirmation
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for unambiguous structural confirmation. Both ¹H and ¹³C NMR should be performed.
Experimental Protocol:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the material and dissolve it in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquisition: Acquire ¹H and ¹³C spectra on a spectrometer (e.g., 400 MHz or higher).
-
Data Analysis & Interpretation:
-
¹H NMR: The spectrum of this compound is expected to show a singlet for the methyl (CH₃) protons and a singlet for the aromatic proton. The carboxylic acid proton will appear as a broad singlet, the chemical shift of which is highly dependent on concentration and solvent.
-
¹³C NMR: The spectrum should show seven distinct carbon signals corresponding to the molecular structure.
-
Causality: Comparing the observed chemical shifts, splitting patterns, and integrations with theoretical predictions and data from similar structures confirms the molecular identity and provides an initial check for major organic impurities.[2][3][4]
-
2. Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS confirms the molecular weight of the main component and can help identify impurities.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the material (e.g., 10 µg/mL) in a suitable solvent mixture like acetonitrile/water.
-
Chromatography: Use a C18 reverse-phase column with a gradient elution of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to aid ionization.[5]
-
Mass Spectrometry: Acquire data in both positive and negative electrospray ionization (ESI) modes.
-
Data Analysis & Interpretation:
-
Positive Mode (ESI+): Look for the protonated molecule [M+H]⁺.
-
Negative Mode (ESI-): Look for the deprotonated molecule [M-H]⁻.[6]
-
Causality: The observed mass-to-charge ratio (m/z) should correspond to the calculated molecular weight of this compound (C₇H₅Cl₂NO₂; Mol. Wt.: 206.03). This provides orthogonal confirmation of identity. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition.
-
B. Purity Assessment
1. High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
This is the primary method for quantifying the purity of the main component and profiling organic impurities.
Caption: A typical reverse-phase HPLC-DAD experimental workflow.
Experimental Protocol:
-
Method Development: Develop a reverse-phase HPLC method. A good starting point would be a C18 column (e.g., 150 mm x 4.6 mm, 5 µm) with a gradient of water (A) and acetonitrile (B), both with 0.1% formic or phosphoric acid.[7][8]
-
Wavelength Selection: Use the DAD to monitor across a range of UV wavelengths (e.g., 210-400 nm) and select an optimal wavelength for quantification (e.g., the λmax of the analyte).
-
Sample Analysis: Prepare the sample at a concentration that gives a strong detector response (e.g., 0.5 mg/mL).
-
Data Analysis & Interpretation:
-
Calculate the area percent of the main peak relative to the total area of all peaks in the chromatogram.
-
Trustworthiness: The DAD is critical for ensuring self-validation. It performs peak purity analysis by comparing UV spectra across the peak. A spectrally pure peak provides high confidence that no impurity is co-eluting. Methods for analyzing related halogenated carboxylic acids often use derivatization, but direct UV detection should be sufficient for purity assessment.[9][10][11]
-
2. Water Content by Karl Fischer Titration
This method specifically quantifies the water content, which is crucial for an accurate purity assessment. A coulometric Karl Fischer titrator is suitable for the low water content expected in a solid material.
3. Residual Solvents by Headspace Gas Chromatography (GC)
This analysis identifies and quantifies any volatile organic solvents remaining from the synthesis and purification process.
C. Final Purity Assignment: The Mass Balance Approach
The final, most accurate purity value is not determined by HPLC alone. It is calculated using a mass balance approach, which accounts for all components of the material.
Purity (%) = (100% - % Water - % Residual Solvents) × [% HPLC Purity / 100]
This calculated value represents the true purity of the organic substance and should be used for preparing standard solutions for quantitative analysis.
Part 4: Comparative Summary of Analytical Techniques
Table 2: Role and Rationale of Orthogonal Analytical Techniques
| Technique | Primary Role | Information Provided | Why It's Necessary (Causality) |
| ¹H & ¹³C NMR | Identity Confirmation | Unambiguous molecular structure, proton/carbon environment. | Gold standard for structural elucidation. Confirms the material is what it claims to be.[4] |
| LC-MS | Identity Confirmation | Molecular weight, elemental composition (with HRMS), impurity masses. | Orthogonally confirms molecular weight and helps identify unknown impurity peaks seen in HPLC.[6][12] |
| HPLC-DAD | Purity Assessment | Quantifies organic purity (area %) and profiles impurities. | The primary tool for separating and quantifying organic impurities from the main component.[13] |
| Karl Fischer | Purity Correction | Quantifies water content. | Water adds mass but has no UV response in HPLC. Its content must be known for accurate weighing. |
| Headspace GC | Purity Correction | Quantifies residual volatile solvents. | Solvents add mass and can interfere with analysis. Their removal is a key purity indicator. |
Conclusion
In the absence of a commercially available Certified Reference Material for this compound, a systematic and scientifically rigorous in-house qualification is not just recommended—it is essential for ensuring data integrity in research and development. By employing a suite of orthogonal analytical techniques as described, researchers can confidently establish the identity and purity of their material, creating a well-characterized in-house reference standard that is fit for its intended analytical purpose. This self-validating system provides the trustworthiness required for critical drug development decisions.
References
- Chem 117 Reference Spectra Spring 2011. (n.d.). Provides general reference data for NMR spectroscopy. Accessed via Google Search.
- Analytical Methods - RSC Publishing. (n.d.).
-
Determination of small halogenated carboxylic acid residues in drug substances by high performance liquid chromatography-diode array detection following derivatization with nitro-substituted phenylhydrazines . (2025, August 7). ResearchGate. Retrieved from [Link]
-
HPLC Method for Simultaneous Determination of Nicotinic Acid... | SIELC Technologies . (n.d.). SIELC Technologies. Retrieved from [Link]
-
Separation of 2-Chloro-6-methylnicotinic acid on Newcrom R1 HPLC column . (n.d.). SIELC Technologies. Retrieved from [Link]
-
5-Chloro-2-methylisonicotinic acid | C7H6ClNO2 | CID 57346520 - PubChem . (n.d.). PubChem. Retrieved from [Link]
- CN105758984A - Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine - Google Patents. (n.d.). Google Patents.
-
Agilent Inorganic Certified Reference Materials and Standards . (n.d.). Agilent. Retrieved from [Link]
-
Development and Validation of a High-Performance Liquid Chromatography Diode Array Detector Method to Measure Seven Neonicotinoids in Wheat . (2024). MDPI. Retrieved from [Link]
-
Application of Liquid Chromatography with Diode-Array Detector for Determination of Acetamiprid and 6-chloronicotinic Acid Residues in Sweet Cherry Samples . (n.d.). Semantic Scholar. Retrieved from [Link]
-
Selected Certified Reference Materials (Sigma) | Reagecon Diagnostics Limited . (n.d.). Reagecon. Retrieved from [Link]
-
Organic compounds - MassBank . (2020, August 19). MassBank. Retrieved from [Link]
-
Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites . (n.d.). Agilent. Retrieved from [Link]
-
A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments . (2016, March 9). Greenwich Academic Literature Archive (GALA). Retrieved from [Link]
-
Small Molecule Development Analytical Methods for Faster Time to Market . (n.d.). Hovione. Retrieved from [Link]
-
A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments . (n.d.). PMC. Retrieved from [Link]
-
Analysis of a Mixture of Several Dihalonicotinic Acids by Gas Chromotography and Gas Chromotography-Mass Spectrometry . (n.d.). ScholarWorks@UARK. Retrieved from [Link]
-
Nicotinic Acid CAS:59-67-6 EC:200-441-0 - CPAChem . (n.d.). CPAChem. Retrieved from [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. ekwan.github.io [ekwan.github.io]
- 3. gala.gre.ac.uk [gala.gre.ac.uk]
- 4. A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column | SIELC Technologies [sielc.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. CN105758984A - Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine - Google Patents [patents.google.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. massbank.eu [massbank.eu]
- 13. hovione.com [hovione.com]
Safety Operating Guide
Proper Disposal Procedures for 5,6-Dichloro-2-methylnicotinic Acid
CAS Number: 1781138-19-9 Chemical Family: Halogenated Pyridine Carboxylic Acid Date of Review: February 12, 2026 Applicability: Research Laboratories, Drug Discovery, and Process Chemistry[1]
Executive Summary & Core Directive
5,6-Dichloro-2-methylnicotinic acid is a halogenated organic acid used primarily as a building block in pharmaceutical synthesis.[1] Unlike simple organic acids, the presence of chlorine atoms at the 5 and 6 positions mandates specific disposal protocols to prevent the formation of hazardous combustion byproducts (e.g., dioxins, hydrochloric acid mist) during incineration.[1]
The Golden Rule of Disposal: Never dispose of this compound down the drain or in general trash. It must be routed to a high-temperature incineration facility equipped with acid gas scrubbers .
Hazard Identification & Risk Assessment
Before handling waste, you must validate the specific hazards associated with this compound.[1]
| Hazard Category | Classification | GHS Codes | Operational Risk |
| Health | Skin/Eye/Resp Irritant | H315, H319, H335 | Dust inhalation causes severe respiratory distress. Contact causes immediate dermatitis. |
| Reactivity | Acidic / Halogenated | N/A | Reacts exothermically with strong bases. Incompatible with strong oxidizers.[2] |
| Environmental | Aquatic Toxicity | H402 (Est.) | Harmful to aquatic life; strictly prohibited from sanitary sewer systems. |
| Disposal | Halogenated Organic | D002 (if pH <2) | Requires segregation from non-halogenated solvents to facilitate proper incineration. |
Pre-Disposal: Segregation & Compatibility
Effective disposal begins at the bench. You must segregate this waste stream correctly to prevent dangerous chemical reactions in the central accumulation area.
Compatibility Matrix
-
Keep AWAY From: Strong Oxidizers (e.g., Nitric Acid, Peroxides), Strong Bases (e.g., Sodium Hydroxide - unless part of a controlled neutralization protocol), and Reactive Metals (e.g., Magnesium, Zinc powder).[1]
-
Compatible With: Other halogenated organic acids, halogenated solvents (e.g., Dichloromethane), and inert solid supports (e.g., Silica gel, Celite).[1]
Waste Stream Classification
-
Stream A (Solid): Pure powder, contaminated gloves, paper towels, or filter cakes.[1]
-
Label: "Hazardous Waste - Solid - Halogenated Organic."
-
-
Stream B (Liquid - Organic): Dissolved in solvents like DCM, Chloroform, or Ethyl Acetate.[1]
-
Label: "Hazardous Waste - Liquid - Halogenated Solvent."
-
-
Stream C (Liquid - Aqueous): Aqueous layers from extractions.
-
Label: "Hazardous Waste - Liquid - Aqueous Acid (Halogenated)."
-
Disposal Decision Logic (Workflow)
The following decision tree guides the researcher from the point of generation to the final accumulation container.
Figure 1: Decision matrix for segregating this compound waste streams based on physical state and solvent composition.
Detailed Operational Protocol
Phase 1: Solid Waste Disposal (Pure Compound)
Objective: Dispose of expired or excess powder safely.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a clear glass jar with a Teflon-lined screw cap.
-
Why: HDPE is resistant to weak/moderate acids; Teflon liners prevent cap corrosion.
-
-
Transfer: Working inside a chemical fume hood, transfer the solid into the container. Do not fill more than 90% full.
-
Labeling: Attach a hazardous waste tag immediately.
-
Chemical Name: Write "this compound". Do not use abbreviations or structural formulas.
-
Constituents: If mixed with silica or celite, list those as well (e.g., "50% Silica Gel, 50% this compound").
-
Hazard Checkbox: Check "Toxic" and "Irritant".
-
Phase 2: Liquid Waste Disposal (Reaction Mixtures)
Objective: Dispose of mother liquors or extraction layers.
-
Determine the Primary Solvent:
-
Scenario A (DCM/Chloroform): Pour into the Halogenated Solvent carboy. The compound contains chlorine, so it naturally fits this stream.[1]
-
Scenario B (Methanol/Acetone): If the concentration of the chlorinated acid is >1-2% , route this to the Halogenated stream to ensure proper incineration.[1] If trace (<0.1%), it may often go to Non-Halogenated, but best practice dictates treating it as Halogenated to avoid regulatory non-compliance regarding halogen content in fuel blending.[1]
-
Scenario C (Aqueous/Acidic): Pour into the Aqueous Waste carboy. Ensure the carboy is compatible with acids (HDPE is standard). Do not mix with Cyanide or Sulfide waste streams (risk of HCN/H2S gas evolution).
-
Phase 3: Satellite Accumulation
-
Secondary Containment: Place the waste container in a secondary tray capable of holding 110% of the container's volume.
-
Closure: Keep the container tightly closed at all times except when adding waste.
-
Inspection: Weekly visual inspection for leaks or cap corrosion.
Emergency Spill Response
In the event of a spill outside the fume hood:
-
Evacuate & PPE: Alert nearby personnel. Don double nitrile gloves, safety goggles, and a lab coat.[1] If powder is airborne, use an N95 or P100 respirator.[1]
-
Containment:
-
Solid Spill: Cover with wet paper towels to prevent dust generation. Scoop up carefully.
-
Liquid Spill: Surround with absorbent pads or vermiculite.
-
-
Neutralization (Optional but Recommended): For liquid acid spills, apply a weak base like Sodium Bicarbonate (NaHCO3) until bubbling ceases.[1]
-
Cleanup: Place all spill debris into a heavy-duty plastic bag, seal it, and label it as "Hazardous Waste - Debris from Spill of this compound".
Regulatory Compliance (RCRA & EPA)[1][4]
-
RCRA Status: While this compound is not explicitly P-listed or U-listed by name, it is a Characteristic Waste if it exhibits corrosivity (D002) in aqueous solution.[1]
-
Halogen Rule: Under EPA regulations, solvents/organics containing significant halogens must be treated in incinerators capable of scrubbing acid gases (HCl) to 99% removal efficiency.[1] Mislabeling this as "Non-Halogenated" can damage incinerator infrastructure and violate air emission permits.
-
TSCA: Ensure compliance with the Toxic Substances Control Act if the substance is for R&D use only (TSCA exemption applies, but disposal rules remain strict).[1]
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 20232421 (Methyl 5,6-dichloro-2-methylnicotinate - Related Structure). Retrieved from [Link][1]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Waste Identification. Retrieved from [Link][1]
Sources
Personal Protective Equipment & Safety Protocol: 5,6-Dichloro-2-methylnicotinic Acid
CAS No: 1781138-19-9 Chemical Class: Halogenated Pyridinecarboxylic Acid Physical State: Solid (White to Off-white Powder)[1]
Executive Safety Summary
5,6-Dichloro-2-methylnicotinic acid is a specialized heterocyclic building block used primarily in the synthesis of agrochemicals and pharmaceutical intermediates.[1] As a halogenated nicotinic acid derivative, it presents specific hazards related to tissue irritation (mucous membranes, eyes, skin) and acute toxicity via ingestion .
Unlike simple organic acids, the pyridine ring facilitates transdermal absorption, and the halogen substituents (chlorine positions 5 and 6) increase lipophilicity and potential bio-persistence. This guide provides a self-validating safety protocol for researchers handling this compound in drug discovery and process chemistry environments.
Hazard Classification (GHS)[2][3][4][5]
-
H315: Causes skin irritation.[3]
-
H335: May cause respiratory irritation.
Personal Protective Equipment (PPE) Matrix
The selection of PPE for this compound must address two primary phases: Solid Handling (Weighing/Transfer) and Solution Processing (Reaction/Work-up) .
A. Respiratory Protection[9][10]
-
Requirement: Mandatory for all solid handling operations outside a sealed glovebox.
-
Standard: NIOSH N95 or CEN P2/P3.
-
Rationale: The fine particulate nature of the solid poses a high risk of inhalation. Halogenated pyridines are potent respiratory irritants; inhaling dust can cause immediate bronchospasm or delayed pulmonary edema.
-
Logic: If handling >500 mg or if the powder is electrostatic/fluffy, upgrade to a P100/HEPA half-face respirator to ensure a tight facial seal.
B. Hand Protection (Glove Selection)[9]
-
Material: Nitrile Rubber (Minimum thickness: 0.11 mm / 4 mil).
-
Breakthrough Time: >480 minutes (for solid); Variable for solutions (solvent-dependent).
-
Double Gloving: Recommended during reaction setup.
-
Inner Layer: 4 mil Nitrile (Tactility).
-
Outer Layer: 8 mil Nitrile or Laminated Film (Barrier).
-
-
Contraindication: Do NOT use Latex. Pyridine derivatives can permeate latex, and the acidic nature of the compound may degrade natural rubber over time.
C. Eye & Face Protection[1][2][4][6][7][8][9][11]
-
Standard: Chemical Safety Goggles (ANSI Z87.1 or EN 166).
-
Prohibition: Safety glasses with side shields are insufficient for handling fine powders of irritant organic acids. Air currents in fume hoods can turbulence dust around side shields.
D. Body Protection[1][9][11]
-
Standard: Lab coat (100% cotton or Nomex/Kevlar blend).
-
High-Risk Operations: Tyvek® sleeve covers or a full apron are required when handling quantities >10g to prevent accumulation on fabric cuffs.[1]
Operational Handling Protocols
Workflow Visualization: Safe Weighing & Transfer
The following diagram outlines the decision logic and workflow for handling the solid compound to minimize exposure.
Figure 1: Decision logic for handling solid this compound based on scale.
Step-by-Step Protocol
1. Preparation
-
Engineering Control: Verify Fume Hood face velocity is 80–100 fpm.
-
Static Mitigation: Place an ionizing bar or use an anti-static gun on the weighing boat. Halogenated aromatic acids are prone to static charge, causing "fly-away" dust.
-
Solvent Trap: Pre-measure the reaction solvent (e.g., DCM, THF, DMF) in the receiving vessel before weighing the solid.
2. Weighing & Transfer
-
Don double nitrile gloves.
-
Open the container only inside the fume hood.
-
Transfer the solid using a disposable spatula. Do not use metal spatulas if the compound is potentially wet or acidic enough to corrode/contaminate; however, for dry powder, stainless steel is generally acceptable. High-grade plastic (PTFE) is preferred to reduce static.
-
Immediate Solvation: Transfer the weighed solid directly into the pre-measured solvent. This "wets" the hazard immediately, eliminating the dust risk for the remainder of the process.
3. Reaction Monitoring
-
TLC/HPLC: When taking aliquots, treat the pipette tip as high-hazard waste. The solution form facilitates skin absorption more readily than the solid.
Emergency Response & Disposal
Quantitative Emergency Data
| Scenario | Immediate Action | Medical Target |
| Skin Contact | Wash with soap/water for 15 min .[1][5] Do not use alcohol (enhances absorption). | Prevent dermatitis/burns. |
| Eye Contact | Flush with saline/water for 15 min , lifting eyelids. | Prevent corneal opacity. |
| Inhalation | Move to fresh air.[6][3][7] If wheezing, administer oxygen (trained personnel only). | Monitor for pulmonary edema. |
| Spill (Solid) | Cover with wet paper towels to suppress dust, then sweep. | N/A |
Disposal Protocol
Strict Segregation Required:
-
Category: Halogenated Organic Waste.
-
Labeling: Must explicitly state "Contains Pyridine Derivatives" and "Halogenated".
-
Neutralization: Do not attempt to neutralize the bulk solid with strong base in the waste container, as this may generate heat and pressure. Dissolve in a compatible solvent (e.g., acetone) and dispose of as liquid halogenated waste.
References
-
PubChem. Compound Summary for CID 122362399 (this compound). National Library of Medicine. Available at: [Link][1]
-
European Chemicals Agency (ECHA). C&L Inventory: Pyridinecarboxylic acid derivatives. Available at: [Link][1]
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
